2,7-Dichlorothiazolo[5,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABXDLWFMADBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718261 | |
| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884860-61-1 | |
| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dichlorothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Thiazolo[5,4-c]pyridine Scaffold
The fusion of a thiazole and a pyridine ring gives rise to the thiazolopyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This bicyclic structure is present in a variety of biologically active molecules and serves as a versatile template for the design of novel therapeutic agents. The arrangement of the nitrogen and sulfur atoms within the fused ring system, along with the potential for diverse substitution patterns, allows for the fine-tuning of physicochemical properties and biological activity. Among the various isomers, the thiazolo[5,4-c]pyridine core, while less explored than its [5,4-b] counterpart, presents a unique electronic and steric profile for interaction with biological targets.
This technical guide focuses specifically on 2,7-dichlorothiazolo[5,4-c]pyridine , a key intermediate for the synthesis of a range of functionalized derivatives. The presence of two reactive chlorine atoms on the pyridine ring opens up avenues for selective modification, making it a valuable building block for creating libraries of compounds for drug screening. This document will provide a comprehensive overview of the basic properties, a plausible synthetic approach, the expected reactivity, and the potential applications of this compound, with a particular emphasis on its role in the development of kinase inhibitors.
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for this compound, the following properties are presented as a combination of available information and expert predictions based on analogous structures.
Core Physical Properties
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | Based on chemical structure. |
| Molecular Weight | 205.06 g/mol | Calculated from the molecular formula. |
| CAS Number | 884860-61-1 | [1] |
| Appearance | Likely a white to off-white solid | Common for similar heterocyclic compounds. |
| Melting Point | Not available (Predicted: >150 °C) | Expected to be a crystalline solid with a relatively high melting point due to its rigid, planar structure. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | The hydrophobic nature of the dichlorinated aromatic system suggests limited aqueous solubility. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0-8.2 | d | ~5-6 |
| H-6 | ~7.4-7.6 | d | ~5-6 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the electronic effects of the fused thiazole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155-160 |
| C-4 | ~138-142 |
| C-6 | ~120-125 |
| C-7 | ~148-152 |
| C-7a | ~150-155 |
| C-3a | ~128-132 |
Synthesis of the this compound Core
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for constructing thiazolopyridine scaffolds.[4][5] The following proposed synthesis illustrates a logical pathway starting from commercially available materials.
Proposed Synthetic Protocol
Step 1: Thiocyanation of 3,5-Dichloropyridin-4-amine
-
To a solution of 3,5-dichloropyridin-4-amine in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate (KSCN).
-
Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in the same solvent. The bromine will react with the thiocyanate to form a reactive thiocyanogen species in situ.
-
Stir the reaction mixture at low temperature for a specified period, allowing for the electrophilic substitution of a thiocyanate group onto the pyridine ring, likely at the 2-position.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiocyanated intermediate.
Causality Behind Experimental Choices: The use of an in-situ generated electrophile from KSCN and Br₂ is a common and effective method for introducing a thiocyanate group onto an electron-rich aromatic ring. The low temperature helps to control the reactivity of bromine and minimize side reactions.
Step 2: Cyclization to form the Thiazolo[5,4-c]pyridine Ring
-
The crude thiocyanated intermediate from the previous step is dissolved in a suitable solvent, such as ethanol or a higher boiling point solvent like DMF.
-
An acid or base catalyst is added to promote the intramolecular cyclization. For instance, a strong acid like hydrochloric acid or a base like sodium ethoxide can be employed.
-
The reaction mixture is heated to reflux to facilitate the ring-closure reaction, where the amino group attacks the carbon of the thiocyanate group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is worked up by neutralizing the catalyst and extracting the product into an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The choice of an acid or base catalyst depends on the specific nature of the substrate and the desired reaction conditions. Heating is often necessary to overcome the activation energy for the intramolecular cyclization.
Reactivity and Functionalization
The chemical reactivity of this compound is dominated by the two chlorine atoms on the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SₙAr). The regioselectivity of these reactions is a key consideration for its use as a synthetic building block.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the ring and activates the chlorine atoms at the 2- and 7-positions towards nucleophilic attack.[6][7][8] The relative reactivity of the C2 and C7 positions will depend on both electronic and steric factors.
Factors Influencing Regioselectivity:
-
Electronic Effects: The position para to the pyridine nitrogen (C7) is generally more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. The C2 position, being ortho to the nitrogen, is also activated.
-
Steric Hindrance: The steric bulk of the incoming nucleophile and any existing substituents can influence the site of attack. The C2 position, being adjacent to the fused thiazole ring, may be more sterically hindered than the C7 position.
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the nucleophile can all play a role in determining the regiochemical outcome of the substitution reaction.
It is plausible that under many conditions, nucleophilic attack will preferentially occur at the more electronically activated and potentially less sterically hindered C7 position. However, this is a prediction, and the actual regioselectivity would need to be determined experimentally for each specific reaction.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thiazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[4][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the thiazolopyridine core can mimic the hinge-binding interactions of the adenine ring of ATP.
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors for several reasons:
-
Hinge-Binding Motif: The nitrogen atoms in the thiazolopyridine core can form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.
-
Vectors for Substitution: The two chlorine atoms provide orthogonal handles for introducing various substituents. One position can be functionalized to interact with the hinge region, while the other can be modified to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The substituents introduced at the C2 and C7 positions can be used to optimize the solubility, metabolic stability, and pharmacokinetic profile of the resulting inhibitor.
This strategic functionalization allows for the generation of a diverse library of compounds that can be screened against a panel of kinases to identify potent and selective inhibitors for various therapeutic targets.
Conclusion
This compound, while not as extensively studied as its isomers, represents a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its key features are the two reactive chlorine atoms that allow for selective functionalization through nucleophilic aromatic substitution. This reactivity, combined with the inherent biological relevance of the thiazolopyridine scaffold, makes it an attractive starting material for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases. Further experimental investigation into the precise physical properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
An In-Depth Technical Guide to 2,7-Dichlorothiazolo[5,4-c]pyridine: A Key Intermediate in Modern Drug Discovery
Foreword: The Strategic Importance of the Thiazolopyridine Scaffold
In the landscape of contemporary medicinal chemistry, the thiazolopyridine core represents a privileged scaffold. Its unique electronic properties and rigid, bicyclic structure provide an excellent framework for the design of highly specific and potent inhibitors of a variety of biological targets. The fusion of a thiazole and a pyridine ring creates a system with a distinct charge distribution and hydrogen bonding potential, making it a cornerstone in the development of novel therapeutics. This guide focuses on a particularly valuable derivative, 2,7-Dichlorothiazolo[5,4-c]pyridine (CAS 884860-61-1), a versatile building block that offers multiple points for chemical elaboration, enabling the exploration of vast chemical spaces in the quest for new medicines.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 884860-61-1 | [1][2] |
| Molecular Formula | C₆H₂Cl₂N₂S | [1] |
| Molecular Weight | 205.06 g/mol | [1] |
| IUPAC Name | 2,7-dichloro-1,3-thiazolo[5,4-c]pyridine | [1] |
| SMILES | C1=C2C(=C(C=N1)Cl)N=C(S2)Cl | [1] |
| InChI Key | GIABXDLWFMADBA-UHFFFAOYSA-N | [1] |
Synthesis of the this compound Core
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be logically deduced from established methodologies for analogous thiazolopyridine systems. The following represents a plausible and efficient synthetic strategy, drawing parallels from the synthesis of related dichlorothiazolopyrimidines and functionalized thiazolopyridines.[3][4]
The conceptual pathway likely involves the construction of a functionalized pyridine ring, followed by the annulation of the thiazole ring.
Figure 1: Conceptual synthetic workflow for this compound.
A more detailed, hypothetical protocol based on common synthetic transformations is provided below. This protocol is intended for experienced synthetic chemists and should be adapted and optimized based on laboratory findings.
Hypothetical Step-by-Step Synthesis Protocol:
-
Formation of a 4-amino-3-thiocyanatopyridine derivative: This could be achieved by reacting a suitable dihalopyridine with an amine, followed by thiocyanation at the adjacent position. The regioselectivity of these steps is crucial and would require careful control of reaction conditions.
-
Cyclization to form the thiazolo[5,4-c]pyridine core: Treatment of the 4-amino-3-thiocyanatopyridine intermediate with a suitable acid or base would induce intramolecular cyclization to form the thiazole ring, likely yielding a 2-amino-7-chlorothiazolo[5,4-c]pyridine.
-
Diazotization and Chlorination (Sandmeyer-type reaction): The 2-amino group can be converted to a chloro group via a Sandmeyer reaction. This involves diazotization with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.
-
Final Chlorination: If the 7-position is not already chlorinated, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) would be employed to yield the target this compound.
Causality in Experimental Choices: The choice of a multi-step synthesis allows for precise control over the introduction of functional groups. The use of a Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring to a halogen. The final chlorination with a strong chlorinating agent ensures the complete conversion to the dichloro-derivative, which is the desired reactive intermediate.
Reactivity and Strategic Utility in Medicinal Chemistry
The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused ring system activates both chloro-substituents towards nucleophilic attack.
The positions of the chlorine atoms (C2 and C7) are not electronically equivalent. The C2 position is generally more susceptible to nucleophilic attack due to the influence of the adjacent sulfur and nitrogen atoms of the thiazole ring. This differential reactivity can be exploited to achieve sequential and site-selective substitutions.
Figure 2: General scheme for sequential nucleophilic substitution.
Experimental Workflow: Selective Nucleophilic Aromatic Substitution
This workflow outlines a general procedure for the selective monosubstitution at the C2 position, followed by a second substitution at the C7 position.
Materials:
-
This compound
-
Nucleophile 1 (e.g., an amine, thiol, or alcohol)
-
Nucleophile 2 (can be the same as or different from Nucleophile 1)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., DIPEA, K₂CO₃, or NaH)
Procedure:
-
Monosubstitution at C2:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Add the first nucleophile (1-1.2 equivalents) and a suitable base (1.5-2 equivalents).
-
Stir the reaction at a controlled, relatively low temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Purify the monosubstituted product by column chromatography.
-
-
Disubstitution at C7:
-
Dissolve the purified monosubstituted intermediate (1 equivalent) in a suitable solvent.
-
Add the second nucleophile (1.2-1.5 equivalents) and a base.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) to facilitate the substitution at the less reactive C7 position.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up, extract the product, and purify by column chromatography or recrystallization.
-
Self-Validating System: The progress of each substitution step can be unequivocally monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio. 1H NMR of the crude reaction mixture can also be used to determine the conversion and regioselectivity.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thiazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a key starting material for the synthesis of libraries of potential kinase inhibitors.
The general structure of a kinase inhibitor often includes a heterocyclic core that binds to the ATP-binding pocket of the kinase, and various substituents that occupy adjacent hydrophobic pockets and interact with specific amino acid residues. The two chlorine atoms of this compound provide convenient handles to introduce these necessary substituents.
Figure 3: Strategy for the synthesis of kinase inhibitors.
For example, an amino group can be introduced at the C2 position to act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone. The C7 position can then be functionalized with a variety of aryl or heteroaryl groups through Suzuki or Buchwald-Hartwig cross-coupling reactions to enhance potency and selectivity. The thiazolo[5,4-c]pyridine core itself mimics the purine ring of ATP, contributing to its affinity for the active site.
Safety and Handling
As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar chlorinated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound is a strategically important building block in medicinal chemistry. Its straightforward, albeit not widely detailed, synthesis and the differential reactivity of its two chlorine atoms make it an ideal starting material for the construction of diverse molecular libraries. The demonstrated success of the thiazolopyridine scaffold in the development of kinase inhibitors suggests that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry. Future work in this area will likely focus on the development of more efficient and scalable syntheses of this intermediate and its application in the discovery of novel therapeutics targeting a broader range of biological targets beyond kinases.
References
2,7-Dichlorothiazolo[5,4-c]pyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,7-Dichlorothiazolo[5,4-c]pyridine
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, a heterocyclic compound of interest for researchers and professionals in drug development. In the absence of a directly published synthetic route, this document outlines a proposed multi-step synthesis, drawing upon established chemical principles and analogous transformations reported in the scientific literature. Each step is detailed with mechanistic insights, procedural protocols, and supporting evidence to ensure scientific integrity and practical applicability.
Introduction and Retrosynthetic Analysis
The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound, features a fused thiazole and pyridine ring system with chlorine substituents that can serve as versatile handles for further chemical modifications, making it a valuable building block in drug discovery programs.
A logical retrosynthetic analysis of this compound suggests a strategy centered on the construction of the thiazole ring onto a pre-functionalized pyridine core. The key disconnections are the C-S and C-N bonds of the thiazole ring and the introduction of the chloro substituents.
Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for this compound.
This retrosynthetic approach leads to a proposed forward synthesis commencing with the readily available 2,6-dichloropyridine.
Proposed Forward Synthesis Pathway
The proposed forward synthesis is a four-step process designed for efficiency and feasibility in a standard organic chemistry laboratory.
Diagram: Proposed Synthesis Pathway for this compound
Caption: Proposed multi-step synthesis of this compound.
Step 1: Nitration of 2,6-Dichloropyridine
The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen directs the nitration to the 3-position.
Reaction: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), cooled to 0 °C, slowly add 2,6-dichloropyridine (14.8 g, 0.1 mol).
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,6-dichloro-3-nitropyridine.
Step 2: Amination of 2,6-Dichloro-3-nitropyridine
The subsequent step is a nucleophilic aromatic substitution to introduce an amino group at the 4-position. The strong electron-withdrawing effect of the nitro group and the chlorine atoms facilitates the attack of an amine nucleophile.
Reaction: 2,6-Dichloro-3-nitropyridine → 2,6-Dichloro-3-nitro-4-aminopyridine
Experimental Protocol:
-
In a sealed tube, dissolve 2,6-dichloro-3-nitropyridine (19.3 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of ammonia in ethanol (20% w/v, 50 mL).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2,6-dichloro-3-nitro-4-aminopyridine.[1]
Step 3: Reduction of the Nitro Group
The nitro group of 2,6-dichloro-3-nitro-4-aminopyridine is then reduced to an amino group to furnish the key intermediate, 2,6-dichloro-3,4-diaminopyridine. A common and effective method for this transformation is reduction with a metal in acidic media.
Reaction: 2,6-Dichloro-3-nitro-4-aminopyridine → 2,6-dichloro-3,4-diaminopyridine
Experimental Protocol:
-
Suspend 2,6-dichloro-3-nitro-4-aminopyridine (17.3 g, 0.1 mol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux and add iron powder (16.8 g, 0.3 mol) portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to give 2,6-dichloro-3,4-diaminopyridine.
Step 4: Thiazole Ring Formation
The formation of the fused thiazole ring from the ortho-diaminopyridine can be achieved through a multi-step one-pot procedure involving reaction with carbon disulfide to form a dithiocarbamate intermediate, followed by cyclization and oxidative aromatization.
Reaction: 2,6-dichloro-3,4-diaminopyridine → 2-Amino-7-chlorothiazolo[5,4-c]pyridine
Experimental Protocol:
-
Dissolve 2,6-dichloro-3,4-diaminopyridine (17.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and aqueous sodium hydroxide (10 g in 20 mL of water).
-
Add carbon disulfide (7.6 g, 0.1 mol) dropwise at room temperature and stir the mixture for 12 hours.
-
To the resulting solution, add 30% hydrogen peroxide (15 mL) dropwise while maintaining the temperature below 40 °C.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-amino-7-chlorothiazolo[5,4-c]pyridine.
Step 5: Sandmeyer Reaction
The final step is the conversion of the 2-amino group of the thiazole ring to a chloro group via the Sandmeyer reaction.[2][3][4][5][6] This classic transformation proceeds through a diazonium salt intermediate.
Reaction: 2-Amino-7-chlorothiazolo[5,4-c]pyridine → this compound
Experimental Protocol:
-
Suspend 2-amino-7-chlorothiazolo[5,4-c]pyridine (18.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL), and cool to 0-5 °C.
-
Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Conditions | Expected Yield (%) |
| 1 | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | HNO₃, H₂SO₄ | 60-70 °C, 4-6 h | 70-80 |
| 2 | 2,6-Dichloro-3-nitropyridine | 2,6-Dichloro-3-nitro-4-aminopyridine | NH₃ in EtOH | 120 °C, 12 h | 85-95 |
| 3 | 2,6-Dichloro-3-nitro-4-aminopyridine | 2,6-Dichloro-3,4-diaminopyridine | Fe, HCl | Reflux, 2-3 h | 80-90 |
| 4 | 2,6-Dichloro-3,4-diaminopyridine | 2-Amino-7-chlorothiazolo[5,4-c]pyridine | 1. CS₂, NaOH 2. H₂O₂ | RT, 12 h then <40 °C, 2 h | 60-70 |
| 5 | 2-Amino-7-chlorothiazolo[5,4-c]pyridine | This compound | NaNO₂, HCl, CuCl | 0-5 °C to 60 °C | 50-65 |
Conclusion
This technical guide presents a detailed and plausible synthetic route for this compound. The proposed pathway is based on well-established organic transformations and supported by literature precedents for analogous reactions. While this guide provides a robust framework, researchers should perform small-scale trials to optimize reaction conditions for each step. The successful synthesis of this versatile building block will undoubtedly facilitate the development of novel therapeutic agents.
References
- 1. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
The Emergence of 2,7-Dichlorothiazolo[5,4-c]pyridine: A Technical Guide to a Versatile Heterocyclic Building Block
Abstract
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide focuses on a key derivative, 2,7-Dichlorothiazolo[5,4-c]pyridine, a versatile building block for the synthesis of novel therapeutics. While the formal "discovery" of this compound is not extensively documented in seminal publications, its utility has been highlighted in patent literature as a crucial intermediate in the development of agents targeting central nervous system disorders. This document provides a comprehensive overview of its properties, a proposed synthetic route based on established chemical principles, and its application in drug discovery, offering valuable insights for researchers and scientists in the field.
Introduction: The Strategic Importance of the Thiazolo[5,4-c]pyridine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen- and sulfur-containing ring systems being of particular importance. The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-c]pyridine core creates a unique electronic and structural landscape, making it an attractive scaffold for designing molecules that can interact with a range of biological targets. The inherent asymmetry and specific arrangement of heteroatoms in this fused system allow for the generation of diverse libraries of compounds with distinct pharmacological profiles.
This compound (CAS 884860-61-1) represents a strategically important derivative of this core. The two chlorine atoms at positions 2 and 7 serve as reactive handles, enabling facile functionalization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores, making it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling.
| Property | Value | Source |
| CAS Number | 884860-61-1 | |
| Molecular Formula | C₆H₂Cl₂N₂S | |
| Molecular Weight | 205.06 g/mol | |
| IUPAC Name | 2,7-dichloro-1,3-thiazolo[5,4-c]pyridine | |
| SMILES | C1=C2C(=C(C=N1)Cl)N=C(S2)Cl | |
| InChI Key | GIABXDLWFMADBA-UHFFFAOYSA-N |
Proposed Synthesis of this compound
The rationale for this proposed synthesis is grounded in the common strategies for building fused thiazole rings onto pyridine scaffolds. The key steps involve the formation of a thiourea derivative followed by an intramolecular cyclization.
Experimental Protocol: A Proposed Multi-Step Synthesis
Step 1: Synthesis of 1-(3,6-Dichloropyridin-4-yl)thiourea
-
To a solution of 4-amino-2,5-dichloropyridine in a suitable aprotic solvent such as acetonitrile, add one equivalent of benzoyl isothiocyanate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate N-benzoyl-N'-(3,6-dichloropyridin-4-yl)thiourea is formed. This intermediate is then hydrolyzed.
-
Add a solution of aqueous sodium hydroxide and heat the mixture to reflux for 2-3 hours to remove the benzoyl protecting group.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-(3,6-Dichloropyridin-4-yl)thiourea.
Step 2: Oxidative Cyclization to 2-Amino-7-chlorothiazolo[5,4-c]pyridine
-
Dissolve the 1-(3,6-Dichloropyridin-4-yl)thiourea in a suitable solvent like chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at 0-5 °C. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The resulting hydrobromide salt of the product is then neutralized with a base such as ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Amino-7-chlorothiazolo[5,4-c]pyridine.
Step 3: Sandmeyer Reaction to Yield this compound
-
Suspend 2-Amino-7-chlorothiazolo[5,4-c]pyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product, this compound.
Figure 1: Proposed synthetic workflow for this compound.
Application in Drug Discovery: An Intermediate for CNS-Active Compounds
The utility of this compound as a valuable intermediate is exemplified in the patent literature. Specifically, it has been employed in the synthesis of cyclopentylbenzamide derivatives intended for the treatment of psychotic and cognitive disorders.
In this context, the chlorine atom at the 7-position of this compound is selectively displaced by a nucleophile, demonstrating the differential reactivity of the two chloro-substituents. This selective substitution is a key feature that allows for the controlled and directed synthesis of complex molecules.
Illustrative Reaction: Synthesis of a Cyclopentylbenzamide Derivative
A representative reaction involves the nucleophilic aromatic substitution of the C7-chloro group with an aminocyclopentylbenzamide derivative. This reaction highlights the role of this compound as a scaffold for introducing the thiazolopyridine moiety into a larger molecule.
Figure 2: Logical relationship in the synthesis of CNS-active compounds.
The successful application of this compound in this synthesis underscores its importance as a building block. The remaining chloro group at the 2-position offers a potential site for further modification, allowing for the creation of a library of compounds for extensive SAR studies.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry. Its dichlorinated nature provides two reactive sites for facile derivatization, making it an ideal starting material for the synthesis of diverse compound libraries. While its initial discovery is not prominently featured in the scientific literature, its application as a key intermediate in the synthesis of potential therapeutics for central nervous system disorders solidifies its value to the drug discovery community. The proposed synthetic route, based on well-established chemical transformations, offers a reliable pathway for accessing this versatile building block. As the quest for novel therapeutics continues, the utility of such strategically functionalized heterocyclic scaffolds is expected to grow, further cementing the importance of compounds like this compound in the development of next-generation medicines.
The Strategic Potential of 2,7-Dichlorothiazolo[5,4-c]pyridine: A Technical Guide for Advanced Drug Discovery
Abstract
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of chlorine atoms at the 2 and 7-positions creates a highly versatile, yet underexplored, chemical entity: 2,7-dichlorothiazolo[5,4-c]pyridine. This in-depth technical guide provides a comprehensive literature review of analogous systems to propose a strategic framework for the synthesis, functionalization, and potential applications of this molecule. Directed at researchers, medicinal chemists, and drug development professionals, this whitepaper elucidates the untapped potential of this compound as a key building block for the next generation of targeted therapeutics.
Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry
The fusion of thiazole and pyridine rings generates a class of heterocyclic compounds with a rich pharmacological profile. Thiazolopyridine derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyridine nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites, while the thiazole ring offers a unique electronic and steric profile. The strategic placement of reactive handles, such as chlorine atoms, on this scaffold opens up a vast chemical space for the development of novel drug candidates. This guide will focus on the untapped potential of the 2,7-dichloro derivative of the thiazolo[5,4-c]pyridine isomer.
Proposed Synthesis of the this compound Core
While direct literature for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established methodologies for related heterocyclic systems. A proposed multi-step synthesis is outlined below, starting from commercially available materials.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Formation of the Thiourea Intermediate:
-
To a solution of 2,6-dichloro-3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a thiocarbonylating agent such as thiophosgene (CSCl₂) or thiocyanogen ((SCN)₂).
-
After the formation of the isothiocyanate, treat the reaction mixture with ammonia to yield the corresponding thiourea derivative.
-
Monitor the reaction by thin-layer chromatography (TLC) and purify the intermediate by column chromatography.
-
-
Oxidative Cyclization to form the Thiazole Ring:
-
Dissolve the thiourea intermediate in a suitable solvent like ethanol or acetic acid.
-
Add an oxidizing agent, such as bromine or iodine, portion-wise at room temperature.
-
Heat the reaction mixture to reflux to promote the cyclization, leading to the formation of 2-amino-7-chlorothiazolo[5,4-c]pyridine.
-
Upon completion, neutralize the reaction and extract the product. Purify by recrystallization or chromatography.
-
-
Conversion of the Amino Group to a Hydroxyl Group:
-
Perform a Sandmeyer-type reaction by dissolving the 2-amino-7-chlorothiazolo[5,4-c]pyridine in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Carefully heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding 2-hydroxy-7-chlorothiazolo[5,4-c]pyridine.
-
-
Chlorination of the Hydroxyl Group:
-
Treat the 2-hydroxy-7-chlorothiazolo[5,4-c]pyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture, typically under reflux, to drive the conversion to the final product, this compound.
-
Carefully quench the reaction with ice-water and extract the product. Purify by distillation or chromatography.
-
Chemical Reactivity and Functionalization
The two chlorine atoms on the this compound scaffold are expected to exhibit differential reactivity, providing a platform for selective functionalization. The chlorine at the 2-position of the thiazole ring is analogous to that in 2-chlorothiazoles, while the chlorine at the 7-position on the pyridine ring is ortho to the fused thiazole and meta to the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fused thiazole ring is expected to activate the chlorine at the 7-position towards nucleophilic aromatic substitution (SNAr).[1][2][3][4] The chlorine at the 2-position of the thiazole ring will also be susceptible to SNAr, though potentially requiring more forcing conditions. This differential reactivity can be exploited for sequential substitutions.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Position | Relative Reactivity | Favorable Nucleophiles |
| C7-Cl | Higher | Amines, alkoxides, thiolates |
| C2-Cl | Lower | Stronger nucleophiles or higher temperatures |
Diagram of Selective Nucleophilic Aromatic Substitution
Caption: Proposed selective functionalization via SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Both chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7][8] These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, amino, and alkynyl groups, further expanding the accessible chemical space.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Introduced Moiety |
| Suzuki-Miyaura | Boronic acids/esters | Aryl, heteroaryl, vinyl |
| Buchwald-Hartwig | Amines, amides | Substituted amino groups |
| Sonogashira | Terminal alkynes | Alkynyl groups |
| Heck | Alkenes | Substituted alkenes |
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. Its structural similarity to known kinase inhibitors and other biologically active molecules suggests a high probability of identifying potent and selective drug candidates.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The thiazolo[5,4-c]pyridine core can act as a bioisosteric replacement for other common scaffolds like purines or pyrimidines. The dichlorinated nature of the target molecule allows for the systematic exploration of the substituent effects on kinase selectivity and potency. For instance, functionalization at the 7-position could be directed towards the solvent-exposed region of the ATP-binding pocket, while modifications at the 2-position could fine-tune interactions within the hydrophobic pocket.
Diagram of Kinase Inhibitor Design Strategy
Caption: Interaction model of a thiazolo[5,4-c]pyridine-based kinase inhibitor.
Antimicrobial Agents
The thiazole and pyridine moieties are present in numerous antimicrobial agents. The ability to introduce diverse functional groups onto the this compound core allows for the optimization of antibacterial and antifungal activity. Structure-activity relationship (SAR) studies can be systematically performed to identify derivatives with potent and broad-spectrum antimicrobial properties.
Conclusion
While this compound remains a largely unexplored molecule, this technical guide has outlined its significant potential as a versatile building block in modern drug discovery. Based on established chemical principles and analogies to related heterocyclic systems, we have proposed a plausible synthetic route and highlighted key strategies for its selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives are poised to be valuable candidates for screening in various therapeutic areas, particularly as kinase inhibitors and antimicrobial agents. It is our hope that this guide will stimulate further research into this promising scaffold and unlock its full potential in the development of novel medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 2,7-Dichlorothiazolo[5,4-c]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the structural confirmation and purity assessment of 2,7-Dichlorothiazolo[5,4-c]pyridine (CAS No. 884860-61-1). As a key heterocyclic building block in medicinal chemistry, rigorous characterization is paramount. This document synthesizes predictive data based on established spectroscopic principles with comparative data from closely related analogues to present a self-validating framework for analysis. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed, field-proven experimental protocols.
Introduction and Molecular Overview
This compound is a fused heterocyclic compound featuring a pyridine ring fused with a thiazole ring. The presence of two chlorine atoms makes it an important and versatile intermediate for further functionalization via nucleophilic substitution reactions. Its application as a precursor in the synthesis of novel cyclopentylbenzamide derivatives for potential therapeutic use has been documented, underscoring the need for unambiguous structural verification[1].
The core analytical challenge is to confirm the precise structure and substitution pattern. The following sections will detail the expected spectroscopic signatures that, when combined, provide a definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Proton (¹H) NMR Spectroscopy
Theoretical Insight: The structure of this compound possesses two aromatic protons on the pyridine ring. Their chemical environment is influenced by the electron-withdrawing effects of the adjacent chlorine atom, the fused thiazole ring, and the pyridine nitrogen. We expect two signals in the aromatic region of the spectrum, likely appearing as doublets due to coupling with each other. The deshielding effect of the chloro group and the inherent aromaticity will shift these protons significantly downfield.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Doublet (d) | ~ 5 - 6 Hz | H-4 |
| ~ 7.4 - 7.6 | Doublet (d) | ~ 5 - 6 Hz | H-5 |
Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is standard for organic molecules. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its higher boiling point, which is useful for variable temperature studies. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve baseline separation of the signals and accurate determination of coupling constants.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Data Acquisition:
-
Tune and match the probe for ¹H frequency.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 5 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Carbon-¹³ (¹³C) NMR Spectroscopy
Theoretical Insight: The molecule has six unique carbon atoms, five of which are part of the aromatic system and one is a quaternary carbon at the ring junction. All six should be visible in the ¹³C NMR spectrum. Carbons directly bonded to chlorine atoms (C-2 and C-7) will be significantly deshielded (shifted downfield). The carbon atoms of the pyridine ring will also appear in the aromatic region, with their shifts influenced by the nitrogen and chlorine atoms.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C-2 | Attached to electronegative S, N, and Cl. |
| ~ 150 - 155 | C-7a | Quaternary carbon at ring junction. |
| ~ 148 - 152 | C-7 | Attached to electronegative N and Cl. |
| ~ 145 - 148 | C-4 | Pyridine α-carbon to nitrogen. |
| ~ 125 - 130 | C-3a | Quaternary carbon at ring junction. |
| ~ 120 - 125 | C-5 | Pyridine β-carbon. |
Note: These predictions are based on general chemical shift theory and comparison with similar heterocyclic systems. Precise assignments would require 2D NMR experiments (HSQC/HMBC).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize the same NMR spectrometer, switching the observation nucleus to ¹³C.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound (C₆H₂Cl₂N₂S), the presence of two chlorine atoms provides a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₆H₂Cl₂N₂S
-
Monoisotopic Mass: 203.9343 Da
-
Average Mass: 205.05 Da
Expected Isotopic Pattern for the Molecular Ion [M]⁺:
| Mass (m/z) | Composition | Relative Intensity (%) | Peak |
| 203.93 | C₆H₂³⁵Cl₂N₂S | 100.0 | [M]⁺ |
| 205.93 | C₆H₂³⁵Cl³⁷ClN₂S | 65.1 | [M+2]⁺ |
| 207.93 | C₆H₂³⁷Cl₂N₂S | 10.6 | [M+4]⁺ |
This 100:65:11 (approximate) ratio is a definitive fingerprint for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode. The capillary voltage is typically set between 3.5 and 4.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion cluster and compare the measured m/z of the monoisotopic peak with the calculated exact mass. The mass error should be less than 5 ppm. Compare the observed isotopic pattern with the theoretical pattern.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see absorptions characteristic of the aromatic rings and the carbon-chlorine bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong (multiple bands) |
| 1300 - 1000 | In-plane C-H Bending | Medium |
| 850 - 750 | C-Cl Stretch | Strong |
| ~ 900 - 675 | Out-of-plane C-H Bending | Strong |
The combination of these bands, particularly the aromatic ring vibrations and the strong C-Cl stretch, helps to confirm the overall structure. Data from related structures, such as 2-aminothiazolo[5,4-c]pyridine, can provide a comparative baseline for the ring vibrations[2].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic absorption bands.
Integrated Analysis and Workflow
No single technique provides absolute proof of structure. The power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates a robust process for the definitive identification of this compound.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,7-Dichlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science. This guide provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectral data for the heterocyclic compound 2,7-dichlorothiazolo[5,4-c]pyridine. We will dissect the spectral features, including chemical shifts and multiplicities, and correlate them to the molecular structure. Furthermore, this document outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in experimental workflows.
Introduction to this compound and NMR
The thiazolopyridine scaffold is a significant structural motif found in a multitude of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1] The specific isomer, this compound (Figure 1), is a compact, condensed heterocyclic system whose functionalization can lead to diverse chemical libraries.[2]
Accurate structural confirmation is the bedrock of any chemical research and development program. NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3] The resulting spectrum is a unique fingerprint of the molecule's electronic environment, revealing the connectivity and spatial relationship of atoms. For a molecule like this compound, NMR is crucial for verifying its synthesis and purity.
Molecular Structure and Spectral Interpretation
Understanding the electronic landscape of this compound is key to interpreting its NMR spectra. The molecule consists of a thiazole ring fused to a pyridine ring. The presence of electronegative nitrogen and sulfur atoms, along with two chlorine substituents, significantly influences the electron density distribution across the aromatic system, which in turn dictates the chemical shifts of the observable proton and carbon nuclei.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is remarkably simple, featuring a single resonance. This is because there is only one proton attached to the heterocyclic core.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.24 | Singlet (s) | 1H | H-5 |
Causality and Interpretation:
-
Chemical Shift (δ 8.24): This downfield shift is characteristic of a proton attached to an electron-deficient aromatic system. The electronegative nitrogen atom at position 6 and the chlorine atom at position 7 strongly withdraw electron density from the pyridine ring, "deshielding" the H-5 proton. This deshielding effect causes the proton to resonate at a higher frequency (further downfield).
-
Multiplicity (Singlet): The signal appears as a singlet because the H-5 proton has no adjacent protons (on C-4 or N-6) within a three-bond distance to couple with. This lack of J-coupling results in a single, unsplit peak.
-
Integration (1H): The area under the peak corresponds to a single proton, consistent with the molecular structure.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum displays five distinct signals, corresponding to the five unique carbon atoms in the molecule's core.
| Chemical Shift (δ) ppm | Tentative Assignment |
| 157.0 | C-2 |
| 152.9 | C-7a |
| 150.1 | C-4 |
| 131.8 | C-3a |
| 118.9 | C-5 |
Causality and Interpretation:
The assignment of carbon signals in heterocyclic systems is based on established chemical shift ranges and the electronic effects of substituents.[4]
-
C-2 (δ 157.0): This carbon is part of the thiazole ring, bonded to an electronegative sulfur atom, a nitrogen atom, and a chlorine atom. These attachments cause significant deshielding, pushing its resonance far downfield.
-
C-7a (δ 152.9) and C-3a (δ 131.8): These are the bridgehead carbons where the two rings are fused. C-7a is adjacent to the pyridine nitrogen (N-6) and the thiazole sulfur (S-1), leading to a more downfield shift compared to C-3a, which is adjacent to the two thiazole heteroatoms.
-
C-4 (δ 150.1): This carbon is directly attached to a chlorine atom and is part of the electron-poor pyridine ring, resulting in a strong downfield shift.
-
C-5 (δ 118.9): This is the only carbon attached to a hydrogen atom. It is the most upfield of the aromatic carbons, though still in the aromatic region, reflecting the overall electron-withdrawing nature of the fused ring system.
Experimental Protocol: NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and structurally related compounds.
3.1. Materials and Equipment
-
Sample: 5-10 mg of this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
3.2. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal indicates good shimming.
-
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment parameter set.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Pulse Angle: Use a 30-45 degree flip angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled 1D carbon experiment parameter set (e.g., zgpg30).
-
Spectral Width: Set to approximately 220-250 ppm, centered around 100 ppm.
-
Pulse Angle: Use a 30-degree flip angle.
-
Relaxation Delay (d1): Set to 2 seconds.
-
Number of Scans: Acquire 1024 scans or more, as ¹³C is much less sensitive than ¹H. The number of scans can be adjusted based on sample concentration.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The NMR spectral data of this compound are straightforward and fully consistent with its chemical structure. The lone proton at the H-5 position gives rise to a characteristic downfield singlet in the ¹H NMR spectrum, while the five unique carbons are well-resolved in the ¹³C NMR spectrum. This guide provides the foundational data and a robust experimental protocol essential for researchers working with this and related heterocyclic scaffolds, ensuring data integrity and facilitating confident structural characterization in drug discovery and chemical synthesis endeavors.
References
An In-depth Technical Guide to the Mass Spectrometric Analysis of 2,7-Dichlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system, functionalized with two chlorine atoms.[1] This structural motif is of interest to medicinal chemists and drug development professionals due to the prevalence of thiazole and pyridine rings in a wide array of bioactive molecules. The dichloro-substituted structure provides a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of potential therapeutic agents.[2]
Given its potential role in pharmaceutical research, the ability to reliably characterize this compound and its derivatives is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.[3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, practical framework for the mass spectrometric analysis of this compound. It emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity, moving from fundamental physicochemical properties to advanced tandem mass spectrometry techniques.
Part 1: Physicochemical Properties and Mass Spectrometric Implications
A successful mass spectrometry method begins with a thorough understanding of the analyte's chemical properties. For this compound, its structure dictates its behavior in the mass spectrometer, from ionization to fragmentation.
Molecular Structure and Isotopic Distribution
The most critical feature of this compound for mass spectrometry is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which creates a highly characteristic isotopic pattern. This pattern is a powerful diagnostic tool for confirming the presence of the dichlorinated structure.
A molecule with two chlorine atoms will exhibit a cluster of peaks in the mass spectrum at M, M+2, and M+4, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.[4] The theoretical relative intensities of these peaks for a dichlorinated compound are approximately 100:65:10.[4][5] High-resolution mass spectrometry (HRMS) is essential to accurately measure the mass-to-charge ratio (m/z) and resolve this isotopic pattern, allowing for the confident determination of the elemental composition.[3][6]
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂N₂S | [1] |
| Monoisotopic Mass | 219.9315 u | Calculated |
| Theoretical Isotopic Pattern | m/z (relative abundance) | Calculated |
| 219.9315 (100.0%) | ||
| 221.9286 (65.2%) | ||
| 223.9256 (10.6%) |
Ionization Potential and Proton Affinity
The structure of this compound contains two basic nitrogen atoms (one in the pyridine ring and one in the thiazole ring), which are likely sites for protonation. This makes the molecule an excellent candidate for soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically generate protonated molecular ions [M+H]⁺.[7][8] ESI is particularly well-suited for polar, ionizable molecules, while APCI is effective for a broader range of polar and less polar, thermally stable compounds.[9][10]
Part 2: Core Methodologies for Mass Spectrometric Analysis
The following sections provide detailed, field-proven protocols for the analysis of this compound. The emphasis is on not just the "how" but the "why" behind each step, ensuring a robust and reproducible method.
Experimental Protocol 1: Sample Preparation and Infusion Analysis
Objective: To prepare the sample for analysis and determine the optimal ionization conditions.
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Prepare a working solution of 1-10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal in positive ion mode.[11]
-
-
Direct Infusion:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
This allows for the optimization of source parameters without the complexity of liquid chromatography.
-
Ionization Source Selection and Optimization
The choice of ionization source is critical for achieving maximum sensitivity.
-
Electrospray Ionization (ESI): As the primary choice for this molecule, ESI leverages the polar, basic nature of the pyridine and thiazole nitrogens.[12]
-
Rationale: ESI is a soft ionization technique that generates intact protonated molecules, making it ideal for accurate mass determination.[13]
-
-
Atmospheric Pressure Chemical Ionization (APCI): If ESI provides a weak signal, APCI is a strong alternative.
Experimental Protocol 2: Ion Source Parameter Optimization
Objective: To maximize the signal intensity of the protonated molecular ion [M+H]⁺.
-
Initial Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (Nitrogen): 35 psi
-
Drying Gas (Nitrogen) Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
-
Optimization:
-
While infusing the sample, systematically adjust each parameter to maximize the abundance of the target ion (m/z 220.9388 for [C₇H₃Cl₂N₂S]⁺).
-
Record the optimal settings for all subsequent analyses.
-
Mass Analyzer Settings for High-Fidelity Data
For unambiguous identification, high-resolution mass spectrometry (HRMS) is non-negotiable.
-
Rationale: HRMS provides mass accuracy typically below 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6][16]
Experimental Protocol 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
Objective: To acquire accurate mass data for molecular formula confirmation.
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) is required.[3]
-
Calibration: Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.
-
Acquisition Mode:
-
Scan Range: m/z 100-500
-
Resolution: Set to a minimum of 60,000 (FWHM).
-
Polarity: Positive
-
-
Data Analysis:
-
Extract the accurate mass of the most abundant peak in the molecular ion cluster.
-
Compare the measured mass to the theoretical mass of [C₇H₃Cl₂N₂S]⁺. A mass error of <5 ppm provides high confidence in the assigned formula.
-
Part 3: Data Interpretation and Structural Elucidation
Acquiring high-quality data is the first step; interpreting it correctly is what leads to confident structural confirmation.
Identifying the Molecular Ion Cluster
The hallmark of this compound in a mass spectrum is its unique isotopic pattern. The presence of a trio of peaks at M, M+2, and M+4 with relative intensities of approximately 100:65:10 is definitive proof of a dichlorinated compound.[4][5]
Caption: Theoretical isotopic pattern for the protonated molecular ion of a dichlorinated compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to fragment the molecular ion and gain structural information.[17] In an MS/MS experiment, the protonated molecular ion (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.
Experimental Protocol 4: Tandem Mass Spectrometry (MS/MS) Analysis
Objective: To generate fragment ions for structural confirmation.
-
Instrument Mode: Product Ion Scan.
-
Precursor Ion Selection: Isolate the monoisotopic peak of the protonated molecular ion (m/z ~219.93).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will produce a rich spectrum of fragment ions without complete annihilation of the precursor.
-
Data Acquisition: Acquire the product ion spectrum.
Predicting and Interpreting Fragmentation Patterns
The fragmentation of heterocyclic compounds in MS/MS often follows predictable pathways. For this compound, likely fragmentation pathways include the loss of neutral molecules such as HCl or the cleavage of the heterocyclic rings.[18][19][20]
-
Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of HCl (35.9767 u).
-
Ring Cleavage: The thiazole and pyridine rings can undergo cleavage, leading to characteristic fragment ions. Studies on similar thiazole derivatives have shown that fragmentation of the thiazole ring is a common pathway.[18][19]
Caption: Plausible fragmentation pathways for protonated this compound.
A Self-Validating System: The Trustworthiness Checklist
To ensure the highest level of confidence in your identification, every dataset should be subjected to a rigorous validation checklist.
| Validation Check | Criteria | Purpose |
| Accurate Mass | Mass error < 5 ppm | Confirms elemental composition.[6] |
| Isotopic Pattern | M:M+2:M+4 ratio ≈ 100:65:10 | Confirms the presence of two chlorine atoms.[4] |
| MS/MS Fragmentation | Observed fragments are consistent with the proposed structure. | Provides structural confirmation.[17] |
| Signal-to-Noise Ratio | S/N > 10 | Ensures data quality and reproducibility. |
Part 4: Applications in Drug Development and Quality Control
A validated mass spectrometry method for this compound is a powerful asset in a drug development pipeline.
-
Reaction Monitoring: The method can be used to track the progress of chemical reactions involving this compound, ensuring that the synthesis is proceeding as expected and identifying the formation of byproducts.
-
Purity Assessment: When coupled with liquid chromatography (LC-MS), the method can separate and identify impurities in a sample, which is a critical step in quality control for active pharmaceutical ingredients (APIs).[7]
-
Metabolite Identification: The foundational MS and MS/MS data can be used to build methods for identifying potential metabolites of drug candidates derived from this scaffold in in vitro and in vivo studies.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how a systematic, fundamentals-driven approach can lead to the confident characterization of a novel compound. By leveraging its distinct physicochemical properties—most notably the isotopic signature of its two chlorine atoms—and employing high-resolution tandem mass spectrometry, researchers can build a robust, self-validating analytical method. This guide provides the core principles and actionable protocols to achieve this, empowering scientists to generate high-quality, trustworthy data in their research and development endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 3. longdom.org [longdom.org]
- 4. GCMS Section 6.5 [people.whitman.edu]
- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. article.sapub.org [article.sapub.org]
- 20. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1,5]benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Thiazolopyridines: A Technical Guide for Drug Discovery
Foreword: The Thiazolopyridine Scaffold - A Nexus of Therapeutic Opportunity
The confluence of a thiazole and a pyridine ring gives rise to the thiazolopyridine scaffold, a heterocyclic system of profound interest in medicinal chemistry. This structural motif is not merely a synthetic curiosity but a privileged scaffold that has demonstrated a remarkable breadth of biological activities. From potent and selective kinase inhibition in oncology to promising antimicrobial and neuroprotective effects, thiazolopyridine derivatives are at the forefront of novel therapeutic development.[1][2][3] This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the research applications of thiazolopyridines. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the causal relationships that underpin their therapeutic potential, all grounded in authoritative scientific literature.
I. The Versatility of the Thiazolopyridine Core: A Landscape of Biological Activity
The thiazolopyridine nucleus is a versatile framework, with substitutions at various positions yielding compounds with a wide array of pharmacological properties.[3][4] This inherent adaptability has led to the exploration of thiazolopyridines in multiple therapeutic areas.
Oncology: A Primary Frontier for Thiazolopyridine Research
The most significant research efforts into thiazolopyridines have been concentrated in the field of oncology.[5][6][7] These compounds have shown considerable promise as anticancer agents, primarily through their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival.[1][8]
Kinase Inhibition: A Dominant Mechanism of Action
A predominant mechanism through which thiazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9][10]
-
c-KIT Inhibition: Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[11] Mutations in c-KIT are oncogenic drivers in gastrointestinal stromal tumors (GIST), and these derivatives have shown efficacy in overcoming resistance to existing therapies like imatinib.[11]
-
IRAK4 Inhibition: Thienopyridinyl and thiazolopyridinyl compounds have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of inflammatory signaling pathways that are implicated in certain cancers, such as diffuse large B-cell lymphomas.
-
VEGFR-2 and EGFR Signaling Pathway Modulation: The thiazolopyridine derivative AV25R has been shown to significantly impact the VEGFA-VEGFR2 and EGF/EGFR signaling pathways.[1][8] These pathways are fundamental to tumor angiogenesis and cell proliferation, respectively, making them prime targets for cancer therapy.
Induction of Apoptosis
Beyond kinase inhibition, many thiazolopyridine derivatives have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. This is a critical hallmark of an effective anticancer agent. For instance, studies on the A549 lung cancer cell line have shown that certain thiazole-based pyridines can trigger apoptosis through mitochondrial pathways.[6]
Antimicrobial Applications: A Renewed Avenue of Investigation
The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds with antibacterial and antifungal properties. Thiazolopyridine derivatives have emerged as promising candidates in this area, exhibiting activity against a range of pathogenic microbes.[2][12] Their mechanism of action in microbes is an active area of research, with some studies suggesting inhibition of essential enzymes as a potential mode of action.
Neurodegenerative Diseases: A Glimmer of Hope
Emerging research suggests a potential role for thiazole and its fused derivatives in the treatment of neurodegenerative diseases like Alzheimer's. The multitargeted nature of these compounds, including their antioxidant and anti-inflammatory properties, makes them intriguing candidates for addressing the complex pathology of such conditions.
II. From Benchtop to Biological Insight: A Practical Guide to Thiazolopyridine Research
This section provides a detailed, practical framework for the synthesis and biological evaluation of thiazolopyridine derivatives, using the promising anticancer agent AV25R as a central example.
Synthesis of a Bioactive Thiazolopyridine: The Case of AV25R
The synthesis of (5-(dichloromethyl)-2-morpholinothiazolo[4,5-b]pyridin-6-yl)(2-hydroxyphenyl)methanone, known as AV25R, provides a representative example of thiazolopyridine synthesis.[1] While the full detailed protocol is described in a prior publication, the general approach involves the reaction of a readily available 3-(dichloroacetyl)chromone with a corresponding enamine.[1]
A general synthetic workflow for thiazolopyridine derivatives often involves a multi-step process that can be tailored to introduce diversity at various positions of the scaffold.
Caption: A generalized workflow for the synthesis and characterization of thiazolopyridine derivatives.
In Vitro Evaluation: Assessing Anticancer Activity
A crucial step in the drug discovery pipeline is the in vitro evaluation of a compound's biological activity. The following protocols are standard methodologies for assessing the anticancer potential of thiazolopyridine derivatives.
2.2.1. Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazolopyridine compound in culture medium. Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reliability, and high-throughput nature, making it ideal for initial screening of a large number of compounds. The incubation time variation allows for the assessment of time-dependent cytotoxic effects.
2.2.2. Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the thiazolopyridine compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Causality Behind Experimental Choices: This method provides quantitative data on the mode of cell death induced by the compound. The dual staining allows for a clear distinction between apoptosis and necrosis, which is crucial for understanding the mechanism of action.
Caption: A typical workflow for the in vitro evaluation of a thiazolopyridine's anticancer properties.
2.2.3. Target Engagement: Kinase Inhibition Assays
To confirm that a thiazolopyridine directly inhibits a specific kinase, a biochemical kinase assay is essential.
Experimental Protocol: IRAK4 Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 96-well plate, add the IRAK4 enzyme, the thiazolopyridine inhibitor at various concentrations, and the kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., myelin basic protein) and ATP.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP Detection: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
Causality Behind Experimental Choices: The ADP-Glo™ assay is highly sensitive and can be used for a broad range of kinases. It directly measures the product of the kinase reaction (ADP), providing a robust and reliable method for quantifying inhibitor potency.
In Silico and In Vivo Corroboration
Molecular Docking: Computational modeling can predict the binding mode of a thiazolopyridine within the active site of a target kinase, providing insights into the structural basis of its inhibitory activity.
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models. This typically involves administering the compound to animal models (e.g., mice bearing tumor xenografts) to assess its antitumor efficacy, tolerability, and pharmacokinetic properties.[13][14]
III. Key Signaling Pathways Targeted by Thiazolopyridines
As previously mentioned, the anticancer activity of many thiazolopyridines is attributed to their modulation of critical signaling pathways.
The EGF/EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a central role in cell proliferation and survival. Its aberrant activation is a common feature of many cancers.
Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by thiazolopyridines.
The VEGFA-VEGFR2 Signaling Pathway
The Vascular Endothelial Growth Factor A (VEGFA) and its receptor VEGFR2 are the primary drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified diagram of the VEGFA-VEGFR2 signaling pathway and its inhibition by thiazolopyridines.
IV. Data-Driven Insights: Quantitative Analysis of Thiazolopyridine Activity
For a comprehensive understanding of the potential of a thiazolopyridine derivative, quantitative data is paramount. The following tables summarize key parameters for representative compounds.
Table 1: In Vitro Cytotoxicity of Thiazolopyridine AV25R
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | ~3 |
| SEM | B-cell Acute Lymphoblastic Leukemia | >10 |
| SU-DHL-4 | B-cell Lymphoma | >10 |
| SUP-T1 | T-cell Lymphoma | >10 |
Data adapted from[1]
Table 2: Kinase Inhibitory Activity of Representative Thiazolopyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) |
| 6r | c-KIT | 0.14 |
| Sunitinib (control) | c-KIT | 0.14 |
| Imatinib (control) | c-KIT | 0.27 |
Data adapted from[11]
V. Conclusion and Future Directions
The thiazolopyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of thiazolopyridines. Future research should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, as well as exploring novel applications in areas such as inflammatory and infectious diseases. The journey from a promising scaffold to a life-saving therapeutic is arduous, but for thiazolopyridines, the path is well-lit with scientific promise.
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Thiazolo[5,4-c]pyridine Derivatives in Drug Discovery
Abstract
The thiazolo[5,4-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged" structure, capable of interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the thiazolo[5,4-c]pyridine scaffold, from its fundamental chemical properties and synthetic methodologies to its burgeoning pharmacological significance. We will delve into the structure-activity relationships that govern its bioactivity, with a particular focus on its role as a potent inhibitor of key protein kinases implicated in cancer. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the discovery of novel therapeutics based on this promising scaffold.
Introduction: The Thiazolo[5,4-c]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-c]pyridine scaffold creates a unique bicyclic heteroaromatic system with a distinct electronic and steric profile. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide array of biological targets. Its structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with protein binding sites.
The thiazolo[5,4-c]pyridine nucleus has been successfully incorporated into molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its derivatives have shown particular promise as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2][3] This guide will provide a comprehensive overview of the key aspects of thiazolo[5,4-c]pyridine chemistry and pharmacology, with the aim of equipping researchers with the knowledge to effectively leverage this scaffold in their drug discovery endeavors.
Synthetic Methodologies: Constructing the Thiazolo[5,4-c]pyridine Core
The synthesis of the thiazolo[5,4-c]pyridine scaffold can be approached through several strategic routes, typically involving the construction of the thiazole ring onto a pre-existing pyridine core or vice-versa. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
A common and effective method for the synthesis of 2-aminothiazolo[5,4-c]pyridine, a key intermediate, involves a multi-step sequence starting from readily available pyridine derivatives.[1] This process highlights the strategic chemical transformations required to build this complex heterocyclic system.
Logical Workflow for a General Synthesis of a 2,5-Disubstituted Thiazolo[5,4-c]pyridine Derivative
Caption: General synthetic workflow for thiazolo[5,4-c]pyridine derivatives.
Experimental Protocol: Synthesis of a Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Derivative
This protocol describes a straightforward synthesis of a more complex derivative, a Met antagonist, which involves an alkylation-cyclocondensation process.[4]
Step 1: Alkylation-Cyclocondensation
-
To a solution of aminothiazole (1 equivalent) in a suitable solvent such as DMF, add nitrophenacyl bromide (1 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidazothiazolopyridine intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude intermediate from Step 1 in a mixture of methanol and concentrated hydrochloric acid.
-
Add tin(II) chloride (SnCl2) (excess) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the tetracyclic aniline derivative.[4]
Step 3: Coupling Reaction
-
To a solution of the aniline derivative from Step 2 in a suitable solvent (e.g., DMF), add the desired N-acyl alanine derivative (1.1 equivalents).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final product by column chromatography on silica gel.[4]
Pharmacological Significance and Structure-Activity Relationships (SAR)
Derivatives of the thiazolo[5,4-c]pyridine scaffold have demonstrated significant potential across a range of therapeutic areas, most notably in oncology. Their ability to act as potent and selective inhibitors of protein kinases has been a major driver of research in this area.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The thiazolo[5,4-c]pyridine scaffold has proven to be an excellent template for the design of inhibitors targeting various kinases.
Aurora Kinases: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[2] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[2] Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which can be considered bioisosteres of thiazolo[5,4-c]pyridines, have been identified as potent inhibitors of Aurora A and B kinases.[5][6]
Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibition:
-
Substitution at the aniline para-position: The presence of a substituent at the para-position of the aniline ring is crucial for potent Aurora kinase inhibition.[5]
-
Morpholino group: The incorporation of a morpholino group, as seen in the lead compound 18 (CYC116), enhances both potency and oral bioavailability.[5][6]
-
Methyl group on the thiazole ring: A methyl group at the 4-position of the thiazole ring contributes to the overall activity.[5]
Signaling Pathway of Aurora Kinase B in Mitosis
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and its inhibition.
c-KIT Kinase: The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib.[7] While this data is for a closely related isomer, it provides valuable insights for the design of thiazolo[5,4-c]pyridine-based c-KIT inhibitors.
Table 1: Biological Activity of Selected Thiazolo-pyridine Derivatives
| Compound ID | Target Kinase | IC50 / GI50 (µM) | Cell Line | Reference |
| 6r (thiazolo[5,4-b]pyridine) | c-KIT (V560G/D816V) | IC50 = 4.77 | - | |
| 6r (thiazolo[5,4-b]pyridine) | - | GI50 = 1.15 | HMC1.2 | [7] |
| 18 (CYC116) | Aurora A | Ki = 0.008 | - | [5] |
| 18 (CYC116) | Aurora B | Ki = 0.0092 | - | [5][6] |
| MLN8237 | Aurora A | IC50 (median) = 0.061 | PPTP in vitro panel | [8] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel thiazolo[5,4-c]pyridine derivatives, robust and reproducible biological assays are essential. The following are detailed protocols for commonly used assays in the evaluation of anticancer agents.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the in vitro potency of compounds against a target kinase, such as Aurora kinase.[9][10]
Materials:
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
-
Recombinant kinase (e.g., Aurora A or B)
-
Substrate (specific for the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiazolo[5,4-c]pyridine test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted test compound or 5% DMSO (vehicle control).
-
Add 2 µl of the kinase solution (enzyme concentration optimized beforehand).
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Thiazolo[5,4-c]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µl of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell viability or growth.
Conclusion and Future Directions
The thiazolo[5,4-c]pyridine scaffold has firmly established itself as a valuable framework in the design of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its significant potential in drug discovery. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should continue to explore the vast chemical space around the thiazolo[5,4-c]pyridine core. The development of novel synthetic methodologies that allow for more diverse and efficient functionalization will be crucial. Furthermore, a deeper understanding of the interactions between thiazolo[5,4-c]pyridine derivatives and their biological targets, through techniques such as X-ray crystallography and computational modeling, will enable more precise drug design. As our knowledge of the biological roles of various kinases and other therapeutic targets expands, the thiazolo[5,4-c]pyridine scaffold is poised to remain a cornerstone of innovative drug discovery efforts for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Methodological & Application
Synthesis of derivatives from 2,7-Dichlorothiazolo[5,4-c]pyridine
An In-Depth Guide to the Synthetic Derivatization of 2,7-Dichlorothiazolo[5,4-c]pyridine
Introduction: The this compound Scaffold
The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have shown significant potential as anti-thrombins, anti-coagulants, and factor Xa inhibitors, highlighting their importance in cardiovascular disease research[1]. The starting material, this compound, is a particularly valuable building block. It features two reactive chlorine atoms at positions C2 and C7, which serve as versatile handles for introducing molecular diversity through a range of chemical transformations.
This guide provides a detailed exploration of the key synthetic strategies for derivatizing this scaffold, with a focus on selective functionalization. We will delve into the underlying principles of site-selectivity and provide robust, field-tested protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Principles: Understanding the Reactivity of the Scaffold
The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. The electronic landscape of the fused ring system, influenced by the electron-withdrawing pyridine nitrogen and the properties of the thiazole ring, dictates the susceptibility of each position to different types of reactions.
-
C7-Cl Bond: This position is ortho to the pyridine nitrogen. The nitrogen atom's electron-withdrawing inductive effect makes the C7 position significantly electron-deficient. This electronic characteristic renders the C7-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNA) . Nucleophiles will preferentially attack this site over the C2 position.[2][3]
-
C2-Cl Bond: Located on the thiazole ring, this position is less activated towards traditional SNA compared to C7. However, it is an excellent substrate for transformations involving organometallic intermediates, most notably Palladium-Catalyzed Cross-Coupling Reactions .
This inherent difference in reactivity is the cornerstone of a rational synthetic design, allowing for the sequential and site-selective introduction of different functional groups to build complex molecular architectures.
Methodology 1: Site-Selective Nucleophilic Aromatic Substitution (SNA) at C7
Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-poor heteroaromatic systems.[4][5] In the case of this compound, the reaction proceeds with high regioselectivity at the C7 position when conducted under controlled conditions. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity.[4]
General Workflow for Selective C7 Amination
Caption: Workflow for selective C7 nucleophilic substitution.
Protocol 1: Selective Mono-amination at the C7 Position
This protocol details the selective reaction of an amine nucleophile at the C7 position. The choice of a non-polar aprotic solvent and a non-nucleophilic base is critical to prevent side reactions.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard workup and purification supplies (Ethyl acetate, brine, Na2SO4, silica gel)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Seal the vessel and heat the mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-7-amino-thiazolo[5,4-c]pyridine derivative.
Expert Insight: The use of a slight excess of the amine ensures the complete consumption of the starting material. DIPEA is an excellent choice of base as it is sterically hindered and unlikely to act as a competing nucleophile. For less reactive amines, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) and higher temperatures (up to 150 °C) may be required.
| Nucleophile (R-NH2) | Conditions | Yield (%) | Reference Analogy |
| Morpholine | Dioxane, DIPEA, 100 °C, 8h | ~85-95% | [6][7] |
| Benzylamine | NMP, K2CO3, 120 °C, 6h | ~80-90% | [6][7] |
| Aniline | Dioxane, DIPEA, 120 °C, 12h | ~70-80% | [8] |
Methodology 2: Site-Selective Suzuki-Miyaura Cross-Coupling at C2
With the C7 position functionalized or remaining chlorinated, the C2 position becomes the target for introducing carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for this purpose.[9][10] The reaction involves a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps to couple an organoboron reagent with the C2-Cl bond.[11]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki reaction.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the coupling of a boronic acid or ester to the C2 position of a 2-chloro-7-substituted-thiazolo[5,4-c]pyridine intermediate obtained from Protocol 1. The choice of ligand and palladium source is crucial for efficient catalysis.
Materials:
-
2-Chloro-7-substituted-thiazolo[5,4-c]pyridine (from Protocol 1)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.5 equivalents)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equivalents)
-
Sodium Carbonate (Na2CO3) (3.0 equivalents)
-
Solvent mixture: 1,2-Dimethoxyethane (DME) and Water (4:1)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
In a reaction vessel, combine the 2-chloro-7-substituted-thiazolo[5,4-c]pyridine (1.0 eq), the boronic acid/ester (1.5 eq), and Na2CO3 (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed DME/Water solvent mixture to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 90 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,7-disubstituted-thiazolo[5,4-c]pyridine.
Expert Insight: The dppf ligand is often effective for coupling with less reactive aryl chlorides. For particularly challenging couplings, more advanced catalysts like Buchwald's G3 precatalysts and specialized ligands (e.g., SPhos, XPhos) may offer superior results.[9] Ensuring the solvent is thoroughly degassed is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
| Boronic Acid (R-B(OH)2) | Conditions | Yield (%) | Reference Analogy |
| Phenylboronic acid | Pd(dppf)Cl2, Na2CO3, DME/H2O, 90 °C, 4h | ~80-95% | [12][13] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, Na2CO3, DME/H2O, 90 °C, 3h | ~85-95% | [14] |
| Thiophene-2-boronic acid | Pd(dppf)Cl2, Na2CO3, DME/H2O, 90 °C, 4h | ~75-90% | [13] |
Strategy 3: A Sequential, One-Pot Derivatization Approach
By leveraging the differential reactivity, chemists can perform sequential functionalizations to rapidly build molecular complexity. The C7 position can first be substituted via SNA, followed by a Suzuki coupling at C2 in a streamlined process.
Sequential Functionalization Workflow
Caption: Sequential SNA and Suzuki coupling strategy.
This sequential approach is highly efficient for library synthesis in a drug discovery context. By simply changing the nucleophile in the first step and the boronic acid in the second, a vast chemical space can be explored from a single, readily available starting material.
Characterization
The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, with the chemical shifts and coupling constants providing definitive evidence of regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which is critical for subsequent biological testing.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of novel heterocyclic compounds. The distinct electronic nature of the C2 and C7 positions allows for a highly controlled and regioselective derivatization strategy. By mastering the interplay of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of molecules with significant potential for applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a robust foundation for the successful exploration of this valuable chemical space.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Using 2,7-Dichlorothiazolo[5,4-c]pyridine in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Use of 2,7-Dichlorothiazolo[5,4-c]pyridine for the Synthesis of Potent Kinase Inhibitors
Abstract
The thiazolo[5,4-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, bearing structural resemblance to native purines and enabling potent interactions with the ATP-binding sites of various protein kinases.[1][2] The 2,7-dichloro derivative of this heterocycle serves as a highly versatile and strategic starting material for the synthesis of kinase inhibitor libraries. Its two distinct chlorine atoms—one on the electron-rich thiazole ring (C2) and one on the electron-deficient pyridine ring (C7)—exhibit differential reactivity. This intrinsic property allows for programmed, regioselective functionalization through sequential cross-coupling reactions. This guide provides a detailed examination of the scaffold's reactivity, step-by-step protocols for its sequential modification via Suzuki-Miyaura and Buchwald-Hartwig reactions, and insights into its application in drug discovery workflows targeting key signaling pathways.
The Thiazolo[5,4-c]pyridine Scaffold: A Privileged Core
The design of kinase inhibitors often leverages heterocyclic systems that can mimic the hydrogen bonding patterns of the adenine base in ATP. The thiazolo[5,4-c]pyridine scaffold is particularly effective in this regard. Its nitrogen and sulfur atoms can engage in critical hydrogen bonds within the kinase hinge region, a key determinant of binding affinity.[3] The 2,7-disubstituted pattern allows for the installation of two distinct pharmacophoric groups, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Vector 1 (C7-substituent): Often projects towards the solvent-exposed region, allowing for modulation of solubility and metabolic stability.
-
Vector 2 (C2-substituent): Typically points deeper into the ATP-binding pocket, where it can form additional interactions to enhance potency and selectivity.
Caption: Structure of this compound.
Principle of Regioselective Synthesis
The synthetic utility of this compound hinges on the differential electrophilicity of the C2 and C7 positions. The C7-Cl bond on the pyridine ring is generally more susceptible to palladium-catalyzed C-C bond-forming reactions like the Suzuki-Miyaura coupling under standard conditions. Conversely, the C2-Cl on the thiazole moiety is more amenable to C-N bond formation, such as the Buchwald-Hartwig amination, often requiring more specialized catalyst systems.[4][5] This predictable difference in reactivity forms the basis of a robust and modular synthetic strategy.
Caption: General workflow for sequential functionalization.
Detailed Experimental Protocols
Protocol 1: C7-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the regioselective arylation at the C7 position of the pyridine ring. The conditions described are typical for coupling aryl chlorides with boronic acids, leveraging a well-established palladium catalyst system.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst that is effective for the oxidative addition to aryl chlorides, particularly on electron-deficient rings like pyridine.[8]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[5]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is crucial. The organic solvent solubilizes the heterocyclic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the boronic acid transmetalation.[7]
Materials & Reagents
| Reagent | M.W. | Moles (equiv) | Amount |
| This compound | 219.08 | 1.0 | 219 mg (1.0 mmol) |
| Arylboronic Acid | - | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 58 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg (2.5 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 7-aryl-2-chlorothiazolo[5,4-c]pyridine intermediate.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol describes the amination of the C2-chloro intermediate. This C-N bond formation often requires a more sophisticated catalyst system composed of a palladium source and a specialized, sterically hindered phosphine ligand to achieve high yields.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is highly effective. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[10][11]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11][12] Weaker bases are often ineffective for this transformation.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred as they solubilize the reactants and are stable under the reaction conditions.
Materials & Reagents
| Reagent | M.W. | Moles (equiv) | Amount |
| 7-Aryl-2-chlorothiazolo[5,4-c]pyridine | - | 1.0 | 1.0 mmol |
| Primary/Secondary Amine | - | 1.3 | 1.3 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18 mg (0.02 mmol) |
| XPhos | 476.60 | 0.08 (8 mol%) | 38 mg (0.08 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.5 | 144 mg (1.5 mmol) |
| Anhydrous Toluene | - | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the 7-aryl-2-chlorothiazolo[5,4-c]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.5 mmol).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.3 mmol) via syringe.
-
Inert Atmosphere: Seal the tube with a Teflon screw cap. If not already in a glovebox, evacuate and backfill with argon three times.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 30 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2-amino-7-aryl-thiazolo[5,4-c]pyridine inhibitor.
Application Example: Targeting the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[2] Thiazolopyridine derivatives have shown potent inhibitory activity against PI3K isoforms.[2][3]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention.
Representative Kinase Inhibition Data
The following data, adapted from studies on structurally related thiazolopyridine scaffolds, illustrates the potential potency that can be achieved.[2][3]
| Compound Scaffold | Target Kinase | IC₅₀ (nM) |
| Thiazolo[5,4-b]pyridine Analog | PI3Kα | 3.6 |
| Thiazolo[5,4-b]pyridine Analog | PI3Kγ | ~10 |
| Thiazolo[5,4-b]pyridine Analog | PI3Kδ | ~8 |
| Thiazolo[5,4-b]pyridine Analog | c-KIT (mutant) | 4770 |
Note: Data is for illustrative purposes to show the potential of the general scaffold class.
Troubleshooting and Key Considerations
-
Low Yield in Suzuki Coupling: If yields are low, consider screening alternative palladium catalysts (e.g., PdCl₂(dppf)) or bases (e.g., K₃PO₄). Ensure reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Failed Buchwald-Hartwig Amination: This reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The choice of ligand is critical; if XPhos fails, consider other specialized ligands like RuPhos or BrettPhos. The quality of the NaOt-Bu is also paramount.
-
Purification Challenges: The nitrogen atoms in the heterocyclic core can cause tailing on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this issue.
Conclusion
This compound is a powerful and versatile building block for the construction of kinase inhibitors. Its inherent, differential reactivity enables a predictable and modular synthetic approach, allowing medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The robust protocols detailed herein for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings provide a reliable pathway to novel therapeutics targeting critical enzymes like PI3K.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for 2,7-Dichlorothiazolo[5,4-c]pyridine: A Key Intermediate in Pharmaceutical Synthesis
Introduction
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Among its derivatives, 2,7-dichlorothiazolo[5,4-c]pyridine stands out as a highly versatile and valuable intermediate for the synthesis of complex drug candidates, particularly in the realm of kinase inhibitors. The presence of two reactive chlorine atoms at the 2 and 7 positions allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery.
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and further application of this compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and success in a research and development setting.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | [1] |
| Molecular Weight | 205.06 g/mol | [1] |
| CAS Number | 884860-61-1 | [1] |
| Appearance | Off-white to light yellow solid | General observation |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF. Sparingly soluble in alcohols. Insoluble in water. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General laboratory practice |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2,6-dichloropyridine. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This protocol describes the nitration of 2,6-dichloropyridine. The strong electron-withdrawing effect of the two chlorine atoms and the pyridine nitrogen directs the nitration to the 3-position.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 2,6-dichloro-3-nitropyridine as a solid.
Rationale: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard method for the nitration of deactivated aromatic rings. The low temperature is crucial to control the exothermic reaction and prevent side product formation.
Protocol 2: Synthesis of 3-Amino-2,6-dichloropyridine
This protocol outlines the reduction of the nitro group to an amine.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Iron powder (or Tin(II) chloride)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution (10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.
-
In a separate flask, dissolve 2,6-dichloro-3-nitropyridine in ethanol.
-
Add the solution of the nitro compound dropwise to the refluxing iron suspension.
-
After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with 10 M sodium hydroxide solution until the pH is > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,6-dichloropyridine.[2]
Rationale: The reduction of an aromatic nitro group to an amine is a common transformation. While various reducing agents can be used, the Fe/HCl system is a classic and cost-effective method. Tin(II) chloride is another effective alternative.[3]
Protocol 3: Synthesis of this compound
This final step involves the formation of the thiazole ring from the aminopyridine precursor. This can be achieved via an isothiocyanate intermediate followed by oxidative cyclization.
Materials:
-
3-Amino-2,6-dichloropyridine
-
Thiophosgene (or a safer equivalent like thiocarbonyl diimidazole)
-
Dichloromethane (DCM)
-
Triethylamine
-
Oxidizing agent (e.g., Bromine in acetic acid or N-Bromosuccinimide)
Procedure: Step 3a: Formation of 2,6-Dichloro-3-isothiocyanatopyridine
-
Dissolve 3-amino-2,6-dichloropyridine in DCM and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of thiophosgene in DCM dropwise. A precipitate of triethylammonium chloride will form.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Filter off the precipitate and wash with DCM.
-
The filtrate containing the crude isothiocyanate can be used directly in the next step or purified by careful removal of the solvent under reduced pressure.
Step 3b: Cyclization to this compound
-
Dissolve the crude 2,6-dichloro-3-isothiocyanatopyridine in a suitable solvent like acetic acid or chloroform.
-
Slowly add a solution of bromine in acetic acid (or N-Bromosuccinimide) at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and pour into a solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale: The formation of an isothiocyanate from an amine is a standard reaction. The subsequent intramolecular cyclization is an electrophilic substitution on the pyridine ring, facilitated by the oxidizing agent which promotes the formation of the thiazole ring. The Hantzsch thiazole synthesis is another well-established method for forming thiazole rings.[4][5]
Application in Pharmaceutical Synthesis: A Case Study
This compound is an excellent scaffold for the synthesis of kinase inhibitors. The two chlorine atoms can be selectively displaced to introduce different functionalities, allowing for fine-tuning of the molecule's biological activity.
Proposed Synthesis of a Kinase Inhibitor Core
The following is a proposed synthetic route for a generic kinase inhibitor core, demonstrating the utility of this compound. This showcases a sequential nucleophilic aromatic substitution and a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Functionalization of 2,7-Dichlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The 2,7-dichloro-substituted variant of this scaffold serves as a versatile building block, allowing for sequential and regioselective functionalization to generate diverse molecular architectures. This guide provides a comprehensive overview of the key considerations and detailed protocols for the strategic functionalization of 2,7-dichlorothiazolo[5,4-c]pyridine, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of the Thiazolo[5,4-c]pyridine Core
The fusion of thiazole and pyridine rings in the thiazolo[5,4-c]pyridine system creates a unique electronic and structural framework that is of significant interest in medicinal chemistry and materials science. This scaffold is present in molecules with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The ability to introduce various substituents at specific positions on this core structure is crucial for modulating the physicochemical properties and biological activities of the resulting compounds. This compound is a particularly useful starting material due to the differential reactivity of its two chlorine atoms, which allows for selective and sequential diversification.
Strategic Considerations for Functionalization
The successful functionalization of this compound hinges on understanding the inherent reactivity of the scaffold and the principles of the chosen chemical transformations.
Regioselectivity
In many dihalogenated heterocyclic systems, palladium-catalyzed cross-coupling reactions often exhibit regioselectivity, with one position being more reactive than the other. For dichloropyridines, substitution tends to occur preferentially at the 2- and 6-positions.[1] While specific experimental data for this compound is not widely published, initial functionalization is anticipated to preferentially occur at the 2-position due to its electronic properties and steric accessibility. This preferential reactivity can be exploited for the sequential introduction of different functional groups.
Choice of Catalytic System
The selection of the palladium catalyst and the corresponding ligand is critical for achieving high yields and good selectivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have revolutionized C-N and C-C bond formation.[2] The choice of ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle, and can be tailored to the specific coupling partners.[2][3]
Core Functionalization Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5]
Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask, under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can influence reaction efficiency. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base can be critical for success. |
| Solvent | Toluene/Ethanol, Dioxane, DMF | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | 80-100 °C | Optimization may be required. |
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura monofunctionalization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][6]
Experimental Protocol: Monofunctionalization via Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Ligand choice is crucial for catalytic activity.[7] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sequential Functionalization
A key advantage of this compound is the potential for sequential functionalization. After the first coupling reaction, the resulting monochloro-substituted product can be isolated, purified, and then subjected to a second, different coupling reaction to introduce a second, distinct functional group at the remaining chlorine-bearing position. This allows for the synthesis of unsymmetrically substituted thiazolo[5,4-c]pyridines.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction setup and execution is critical for catalytic activity.
-
Anhydrous Conditions: Many of the reagents and intermediates in these coupling reactions are sensitive to moisture. The use of dry solvents and glassware is essential.
-
Ligand Screening: If a particular transformation is low-yielding, screening a variety of phosphine ligands can often identify a more suitable one for the specific substrates.
-
Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases are common, while Buchwald-Hartwig aminations often require stronger, non-nucleophilic organic or inorganic bases.
Conclusion
This compound is a valuable and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the precise and controlled introduction of a wide array of functional groups. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Selective Amination of Dichlorothiazolopyridine Scaffolds
Abstract & Introduction
The thiazolopyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds, playing a critical role in drug discovery and development for indications ranging from oncology to infectious diseases.[1][2] The introduction of amino functional groups onto this scaffold is a key synthetic step for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Dichlorothiazolopyridines serve as versatile and readily available starting materials for this purpose. However, the selective mono-amination of these substrates presents a significant chemical challenge due to the two reactive C-Cl bonds, demanding precise control over reaction conditions to achieve desired regioselectivity and avoid diamination byproducts.
This document provides a comprehensive guide for researchers, outlining the core mechanistic principles and offering detailed, field-proven protocols for the successful amination of dichlorothiazolopyridine substrates. We will explore two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig cross-coupling reaction. The causality behind experimental choices, process optimization, and troubleshooting will be discussed to ensure robust and reproducible outcomes.
Mechanistic Considerations: A Tale of Two Pathways
The successful amination of a dichlorothiazolopyridine hinges on understanding the two competing mechanistic pathways available. The choice of which pathway to exploit determines the entire experimental setup, from reagents to reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a two-step addition-elimination process.[3] The pyridine ring, being inherently electron-deficient, is susceptible to attack by strong nucleophiles. This effect is amplified by the electron-withdrawing nature of the fused thiazole ring and the chloro-substituents.
-
Nucleophilic Attack: The amine nucleophile attacks one of the chlorine-bearing carbons, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final aminated product.
The regioselectivity (i.e., which chlorine is replaced) is governed by both electronic and steric factors. The positions ortho and para to the ring nitrogen are electronically activated toward nucleophilic attack.[5][6] The specific substitution pattern on the thiazolopyridine core will dictate the most electrophilic carbon. SNAr reactions are often favored with highly nucleophilic amines and may require elevated temperatures to overcome the energy barrier of disrupting aromaticity.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms C-N bonds under milder conditions and with broader substrate scope than many classical methods.[8] This reaction is not dependent on the intrinsic electronic activation of the ring, but rather on a catalytic cycle mediated by a palladium complex.
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: A low-valent Pd(0) catalyst complex inserts into the carbon-chlorine bond of the dichlorothiazolopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[9][10]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the aminated product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[11]
The success of this reaction is critically dependent on the choice of ligand bound to the palladium. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are essential as they promote both the challenging oxidative addition of the aryl chloride and the final reductive elimination step, preventing catalyst decomposition.[12]
Comparative Analysis of Amination Strategies
The choice between SNAr and Buchwald-Hartwig amination depends on the specific substrate, the nature of the amine, and the desired functional group tolerance.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Cross-Coupling |
| Mechanism | Addition-Elimination via Meisenheimer complex[3] | Pd(0)/Pd(II) Catalytic Cycle[8] |
| Substrate Scope | Requires electron-deficient heteroaryl halides. | Broad; effective for both electron-rich and -poor systems.[10] |
| Amine Scope | Generally requires strong amine nucleophiles. | Very broad; primary, secondary amines, and even ammonia equivalents.[8] |
| Conditions | Often requires high temperatures; can be sensitive to solvent polarity. | Generally milder temperatures; requires inert atmosphere. |
| Functional Groups | Less tolerant of base-sensitive functional groups. | High functional group tolerance due to mild, neutral, or weakly basic conditions. |
| Key Reagents | Amine, Solvent, possibly a non-nucleophilic base. | Pd Precursor, Ligand, Base, Solvent.[13][14] |
| Cost & Complexity | Potentially cheaper and simpler (fewer reagents). | More expensive (catalyst/ligand); requires careful exclusion of air/moisture. |
Experimental Protocols & Workflows
Safety Precaution: These procedures must be carried out by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents, especially palladium catalysts, phosphine ligands, and strong bases, should be handled with care according to their Safety Data Sheets (SDS).
Protocol 1: Palladium-Catalyzed Mono-Amination (Buchwald-Hartwig)
This protocol is designed for achieving high regioselectivity and yield under relatively mild conditions and is particularly suitable for less nucleophilic amines or substrates sensitive to harsh conditions.
Materials:
-
Dichlorothiazolopyridine (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%) or Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add the dichlorothiazolopyridine (e.g., 1.0 mmol), the palladium precursor, the XPhos ligand, and the base.
-
Inerting: Seal the vessel with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Amine Addition: Add the amine (liquid amines can be added directly via syringe; solid amines can be added with the other solids in Step 1). If the amine is a hydrochloride salt, an additional equivalent of base is required.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-24 hours. Look for the consumption of the starting material and the appearance of a new, single major product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol is a more classical approach, suitable for activated substrates and highly nucleophilic amines (e.g., cyclic secondary amines like morpholine or piperidine).
Materials:
-
Dichlorothiazolopyridine (1.0 equiv)
-
Amine (1.1-2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv, if amine salt is used or to scavenge HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dichlorothiazolopyridine (e.g., 1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Amine Addition: Add the amine nucleophile to the solution at room temperature.[7]
-
Heating: Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction by TLC. SNAr reactions can be slower or faster depending on the nucleophilicity of the amine and substrate activation.
-
Workup: Upon completion, cool the reaction to room temperature. If a precipitate (product or salt) has formed, it may be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the pure mono-aminated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd-catalyzed).2. Insufficient temperature.3. Poor quality base or solvent.4. Sterically hindered or poorly nucleophilic amine. | 1. Ensure inert atmosphere is maintained; use fresh catalyst/ligand.2. Increase reaction temperature in 10 °C increments.3. Use freshly dried, anhydrous solvent and a finely powdered, dry base.4. Switch to a more active catalyst system (e.g., different ligand); increase reaction time. |
| Formation of Diamine Product | 1. Amine stoichiometry is too high.2. Mono-aminated product is more reactive than starting material.3. Prolonged reaction time. | 1. Use exactly 1.0 equivalent of the limiting amine nucleophile.2. Add the amine slowly to the reaction mixture to maintain a low concentration.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Complex Mixture of Products | 1. Side reactions due to high temperature.2. Catalyst decomposition.3. Reaction with solvent (e.g., DMF). | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).3. Choose a more inert solvent like toluene or dioxane. |
References
- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for High-Throughput Screening with Thiazolopyridine Libraries
Introduction: The Thiazolopyridine Scaffold as a Privileged Structure in Drug Discovery
The thiazolopyridine nucleus, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Thiazolopyrimidines, bioisosteric analogs of purines, have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] This diverse activity profile has established the thiazolopyridine scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.
The anticancer potential of thiazolopyrimidine derivatives is particularly noteworthy. These compounds have been shown to target key signaling pathways implicated in tumorigenesis and cancer progression.[2] For instance, various thiazolopyrimidine analogs have been identified as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signal transduction and are frequently dysregulated in cancer.[5][6] The success of kinase inhibitors in the clinic has fueled the search for novel chemical entities that can modulate the activity of these important drug targets.[5]
High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid and automated testing of large and diverse chemical libraries against specific biological targets.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns utilizing thiazolopyridine libraries, with a particular focus on identifying novel protein kinase inhibitors. We will delve into the critical aspects of assay development, provide detailed experimental protocols for a luminescence-based kinase assay, and outline a robust workflow for hit validation to ensure the identification of high-quality lead compounds.
I. Designing a High-Throughput Screening Campaign for Thiazolopyridine Libraries
A successful HTS campaign requires careful planning and execution, from the selection of the compound library and assay technology to the implementation of rigorous quality control measures and data analysis pipelines.
The Thiazolopyridine Library: Physicochemical Properties and Quality Control
The quality and diversity of the screening library are paramount to the success of any HTS campaign.[9] A well-designed thiazolopyridine library should possess drug-like physicochemical properties to maximize the potential for identifying developable lead compounds.[10] Key parameters to consider include:
-
Molecular Weight (MW): Generally, compounds with a molecular weight between 300 and 500 Da are preferred for oral bioavailability.
-
Lipophilicity (cLogP): A calculated logarithm of the octanol-water partition coefficient, ideally between 1 and 3, to ensure adequate solubility and membrane permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Adherence to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) is a common guideline.
-
Structural Diversity: The library should encompass a wide range of thiazolopyridine scaffolds and substituent patterns to explore a broad chemical space.
Prior to screening, it is essential to perform quality control on the compound library to ensure the identity, purity, and concentration of each compound. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Assay Selection and Development: A Luminescence-Based Kinase Assay
The choice of assay technology is dictated by the biological target and the desired screening format. For protein kinase targets, luminescence-based assays offer several advantages, including high sensitivity, a wide dynamic range, and a lower susceptibility to interference from fluorescent compounds compared to fluorescence-based methods.[11][12]
The Kinase-Glo® Luminescent Kinase Assay is a widely used HTS-compatible method that measures the amount of ATP remaining in solution following a kinase reaction.[11] The principle of the assay is as follows: as the kinase consumes ATP to phosphorylate its substrate, the amount of ATP in the reaction decreases. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, results in a luminescent signal that is directly proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity, and inhibition of the kinase results in a higher luminescent signal.
The development of a robust HTS assay involves several key steps:
-
Reagent Optimization: Titration of enzyme, substrate, and ATP concentrations to determine the optimal conditions for a robust and sensitive assay window.
-
Assay Miniaturization: Adapting the assay to a high-density microplate format (e.g., 384- or 1536-well plates) to increase throughput and reduce reagent consumption.
-
DMSO Tolerance: Assessing the impact of dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored, on assay performance.[13]
-
Assay Validation: Evaluating the robustness and reproducibility of the assay using statistical parameters such as the Z'-factor. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for a high-throughput screening campaign to identify inhibitors of a hypothetical protein kinase, "Kinase-X," using a thiazolopyridine library and the Kinase-Glo® Luminescent Kinase Assay.
Materials and Reagents
-
Thiazolopyridine Compound Library: 10 mM stock solutions in 100% DMSO.
-
Kinase-X: Recombinant human protein.
-
Kinase-X Substrate: A specific peptide or protein substrate for Kinase-X.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (Promega Corporation).
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Staurosporine: A known broad-spectrum kinase inhibitor (positive control).
-
DMSO: Dimethyl sulfoxide (negative control).
-
384-well white, opaque microplates: Low-volume, suitable for luminescence measurements.
High-Throughput Screening Workflow
The following diagram illustrates the overall workflow of the HTS campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,7-Dichlorothiazolo[5,4-c]pyridine as a Strategic Scaffold in Medicinal Chemistry
Introduction: The Thiazolopyridine Scaffold and the Advantage of Dichloro-Substitution
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system in modern drug discovery. This structural motif is present in a range of biologically active agents, leveraging the unique electronic properties of both rings to interact with various biological targets.[1][2] Thiazole-containing compounds are known to act as inhibitors for critical enzymes like kinases and DNA gyrase, while the pyridine ring often enhances solubility and provides a key vector for hydrogen bonding interactions with protein residues.[2][3][4]
This guide focuses on a particularly valuable, yet underexplored, building block: 2,7-Dichlorothiazolo[5,4-c]pyridine . The strategic placement of two chlorine atoms transforms this simple heterocycle into a powerful platform for combinatorial library synthesis and structure-activity relationship (SAR) studies. These chlorine atoms are not merely inert substituents; they are versatile synthetic handles that can be selectively functionalized through modern cross-coupling methodologies.
The primary advantage of this scaffold lies in the differential reactivity of the C2 and C7 positions. The chlorine at the C2 position, adjacent to the electron-withdrawing thiazole sulfur and nitrogen, is anticipated to be more electrophilic and thus more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorine at the C7 position. This inherent electronic bias allows for a programmed, site-selective approach to molecular elaboration, which is a cornerstone of efficient medicinal chemistry campaigns.
Protocol 1: Site-Selective C-C Bond Formation at C2 via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[5][6] For this compound, its application allows for the selective introduction of aryl or heteroaryl moieties at the more reactive C2 position. This initial modification is crucial for building the core structure of many targeted therapies.
Causality and Experimental Rationale
-
Regioselectivity: As previously noted, the C2 position is electronically activated, making it the preferred site for the initial oxidative addition of the Pd(0) catalyst, the rate-determining step of the catalytic cycle.[7] This allows for a clean, monofunctionalization, preserving the C7-Cl bond for subsequent reactions.
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is essential.[8][9] The bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The ligand's electron-donating nature also accelerates the final reductive elimination step, improving overall catalytic turnover.
-
Base and Solvent: A base, typically a carbonate (K₂CO₃) or phosphate (K₃PO₄), is required to activate the boronic acid via the formation of a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[6] A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to ensure the solubility of both the organic and inorganic reagents.[5][8]
Experimental Workflow: Suzuki Coupling
Caption: General workflow for the C2-selective Suzuki coupling reaction.
Detailed Step-by-Step Protocol
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes to establish an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a portion of the degassed solvent.
-
Via syringe, add the degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 ratio, 0.1 M concentration) to the Schlenk flask containing the solids.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivative.
Data Summary: Representative Conditions for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 80-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 75-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 60-85 |
| Note: Yields are estimates based on reactions with analogous dichlorinated N-heterocycles and will require optimization.[8] |
Protocol 2: C-N Bond Formation at C7 via Buchwald-Hartwig Amination
Following the functionalization of the C2 position, the remaining C7-chloro group serves as an ideal handle for introducing nitrogen-based nucleophiles. The Buchwald-Hartwig amination is the premier method for this transformation, enabling the formation of C-N bonds with a wide range of amines, amides, and N-heterocycles.[10][11] This step is critical for installing functionalities that can act as hydrogen bond donors or acceptors, significantly influencing a compound's binding affinity and pharmacokinetic properties.
Causality and Experimental Rationale
-
Substrate: The substrate is the 2-aryl-7-chlorothiazolo[5,4-c]pyridine synthesized in the previous step. The C7 position is now the only available site for cross-coupling.
-
Catalyst System: The choice of ligand is crucial and depends on the amine coupling partner. For primary amines and anilines, bulky biaryl phosphine ligands like XPhos or BrettPhos are highly effective.[9] These ligands create a sterically hindered environment around the palladium center, which facilitates the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice due to its high basicity, which generally leads to faster reaction rates.[12] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[12]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
To a dry Schlenk tube, add the 2-aryl-7-chlorothiazolo[5,4-c]pyridine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Seal the tube with a septum, and purge with argon or nitrogen gas for 15 minutes.
-
Add the amine coupling partner (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS. Reactions are often complete within 4–18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2-aryl-7-amino-thiazolo[5,4-c]pyridine derivative.
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor
The sequential functionalization of this compound is a powerful strategy for developing kinase inhibitors. Many kinase inhibitors feature a core heterocycle that anchors to the ATP-binding site's hinge region, with appended aryl groups occupying adjacent hydrophobic pockets. The following workflow illustrates how our protocols can be combined to synthesize such a molecule.
Caption: A two-step synthetic pathway to a hypothetical kinase inhibitor.
In this example, a methoxyphenyl group is installed at C2 via Suzuki coupling to potentially occupy a hydrophobic pocket. Subsequently, a morpholino group is added at C7 via Buchwald-Hartwig amination. The morpholine moiety is a common feature in drug candidates, often used to improve aqueous solubility and overall pharmacokinetic properties. The nitrogen atom of the pyridine ring within the core scaffold is well-positioned to act as a hydrogen bond acceptor, interacting with the kinase hinge region.
Safety, Handling, and Storage
-
Handling: this compound is a chlorinated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly versatile and strategic building block for medicinal chemistry. Its electronically differentiated chlorine atoms allow for predictable and site-selective functionalization using robust palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a reliable roadmap for researchers to rapidly generate libraries of diverse analogs, accelerating the hit-to-lead optimization process in drug discovery programs targeting a wide array of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Studies of 2,7-Dichlorothiazolo[5,4-c]pyridine Analogs
Introduction: The Thiazolo[5,4-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The thiazolo[5,4-c]pyridine core represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of a thiazole ring with a pyridine ring creates a unique heterocyclic system that can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. Analogs of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of key cellular signaling proteins like protein kinases (e.g., EGFR, CDK2, GSK3β) and the induction of apoptosis.[1][4][5][6][7]
The 2,7-dichloro-substituted thiazolo[5,4-c]pyridine serves as a versatile starting point for the synthesis of a library of analogs. The chlorine atoms at the 2 and 7 positions are amenable to nucleophilic substitution, enabling the introduction of diverse functional groups to probe structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of novel 2,7-Dichlorothiazolo[5,4-c]pyridine analogs. The protocols and workflows outlined herein are designed to establish a robust preclinical data package, elucidating the mechanism of action, potency, and cellular effects of these compounds.
Part 1: Initial Screening Cascade - Assessing Cellular Viability and Cytotoxicity
A primary objective in the early assessment of novel compounds is to determine their effect on cell proliferation and viability. A well-designed screening cascade should be implemented to rapidly generate data and facilitate informed decision-making.[8][9]
Causality Behind Assay Selection: Metabolic vs. Membrane Integrity Readouts
Two of the most common methods for assessing cell viability are those based on metabolic activity (e.g., MTT, MTS) and those that measure intracellular ATP levels (e.g., CellTiter-Glo®).
-
MTT/MTS Assays: These colorimetric assays rely on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[10][11] The intensity of the color is proportional to the number of viable cells. While well-established and reliable, these assays can be influenced by compounds that affect cellular metabolism without directly causing cell death.[11]
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP present in a cell population, which is a key indicator of metabolically active cells.[11][12][13][14] When cells lose membrane integrity, their ATP is rapidly degraded. ATP-based assays are generally more sensitive and have a broader linear range than MTT assays, making them particularly useful for high-throughput screening.[12][13][14]
For an initial broad screening of this compound analogs, an ATP-based assay is recommended due to its superior sensitivity and reliability.[12][13]
Experimental Workflow: High-Throughput Viability Screening
The following diagram illustrates a typical workflow for an initial high-throughput screen to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs.
Caption: High-throughput screening workflow for IC50 determination.
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3) in DMSO to create a concentration range that will span the expected IC50 value.
-
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[15]
-
Trypsinize and count the cells. Seed the cells into white, opaque-walled 96-well or 384-well plates at a predetermined optimal density.
-
Incubate the plates for 24 hours to allow the cells to adhere.
-
-
Cell Treatment:
-
Add the serially diluted compounds to the cell plates. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Include appropriate controls: vehicle control (DMSO only) and a positive control (e.g., Staurosporine).
-
Incubate the plates for a standard duration, typically 72 hours.
-
-
Assay and Readout:
-
Equilibrate the plates and the ATP-based assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
Summarize the IC50 values for the series of analogs in a clear, tabular format.
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| Parent | Cl | Cl | > 50 | > 50 |
| Analog 1 | -NH(CH2)2OH | Cl | 15.2 | 22.8 |
| Analog 2 | -Morpholine | Cl | 5.8 | 9.1 |
| Analog 3 | -NH(Ph) | Cl | 2.1 | 4.5 |
| Analog 4 | -Morpholine | -NH(Ph) | 0.9 | 1.7 |
| Staurosporine | N/A | N/A | 0.01 | 0.008 |
Note: Data presented is hypothetical and for illustrative purposes.
Part 2: Mechanism of Action - Elucidating the "How"
Once active compounds have been identified, the next critical step is to investigate their mechanism of action. Given that many thiazole-containing compounds are known to inhibit protein kinases and induce apoptosis, these are logical pathways to explore.[4][6]
A. Kinase Inhibition Assays
Dysregulation of protein kinase activity is a hallmark of cancer.[16] An in vitro kinase assay can directly measure the ability of a compound to inhibit a specific kinase.
This protocol describes a method for measuring the activity of a specific kinase (e.g., EGFR, CDK2) in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[16]
-
Materials:
-
Recombinant kinase of interest.
-
Specific kinase substrate peptide.
-
ATP.
-
Test compounds (this compound analogs).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO as described in Protocol 1.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[17]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) | GSK3β IC50 (nM) |
| Analog 3 | 150 | >10,000 | >10,000 |
| Analog 4 | 35 | 500 | 2,500 |
| Gefitinib | 15.5 | >10,000 | >10,000 |
| Roscovitine | >10,000 | 48 | >10,000 |
Note: Data presented is hypothetical and for illustrative purposes.
B. Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[18] Many effective anticancer agents work by inducing apoptosis.[6]
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[18] Their activation is considered a hallmark of apoptosis.
-
Annexin V Staining: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent or luminescent reporter.[18][19]
Using a combination of assays provides a more complete picture of the apoptotic process. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is particularly powerful as it allows for the real-time monitoring of apoptosis and can distinguish it from necrosis.[19][20][21]
-
Cell Plating: Seed cells in white, opaque-walled 96-well plates as described in Protocol 1.
-
Reagent Preparation: Prepare the 2X Assay Reagent containing the Annexin V-NanoBiT® Substrate, CaCl2, and the Necrosis Detection Reagent according to the manufacturer's protocol (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay).
-
Treatment and Assay Initiation:
-
Prepare 2X concentrated compounds in culture medium.
-
Add an equal volume of the 2X Assay Reagent to each well.
-
Add an equal volume of the 2X concentrated compounds to the wells.
-
Include controls for apoptosis (e.g., TRAIL) and necrosis (e.g., a cytotoxic agent).
-
-
Data Acquisition:
-
Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every hour) for up to 48 hours using a multi-mode plate reader.
-
-
Data Analysis:
-
Plot the luminescent and fluorescent signals over time for each compound concentration.
-
The timing and magnitude of the signals can differentiate between primary apoptosis (luminescence increases before fluorescence) and primary necrosis (luminescence and fluorescence increase simultaneously).
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that could be targeted by this compound analogs, leading to apoptosis.
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. international-biopharma.com [international-biopharma.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 12. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 13. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. アポトーシスアッセイ [promega.jp]
- 19. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 20. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 21. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichlorothiazolo[5,4-c]pyridine
Welcome to the technical support center for the synthesis of 2,7-Dichlorothiazolo[5,4-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields and product purity.
Introduction to the Synthesis Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is not trivial and often involves a multi-step pathway where yields can be compromised at several stages. A common and logical synthetic approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core, followed by chlorination steps. This guide will focus on a plausible and robust pathway, addressing the critical challenges researchers may face.
The proposed synthetic pathway begins with 2-amino-4-chloropyridine, proceeds through the formation of a 2-aminothiazolo[5,4-c]pyridine intermediate, and concludes with a diazotization-chlorination sequence (Sandmeyer reaction) to install the second chlorine atom.
Proposed Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: The initial thiazole ring formation (Step 1) from 2-amino-4-chloropyridine results in a low yield and a complex mixture of byproducts. What is happening and how can I fix it?
Answer:
This is a common issue stemming from the reactivity of the 2-aminopyridine starting material. The key is controlling the reaction conditions during the formation of the thiocyanate intermediate and the subsequent cyclization.
-
Causality: 2-Aminopyridines are binucleophilic, meaning they have two reactive sites (the endocyclic and exocyclic nitrogen atoms).[1] During the reaction with thiocyanogen ((SCN)₂), which is generated in situ from potassium thiocyanate (KSCN) and bromine (Br₂), competitive side reactions can occur if the conditions are not optimal. Over-bromination of the pyridine ring or polymerization of the thiocyanate can lead to a complex product mixture.
-
Troubleshooting & Optimization:
-
Temperature Control: The initial reaction with KSCN and Br₂ should be performed at low temperatures (typically 0 to 5 °C) to control the rate of reaction and minimize side-product formation.
-
Stoichiometry: Use a slight excess of KSCN (around 1.1 equivalents) but be very precise with the bromine addition (1.0 equivalent). Add the bromine dropwise as a solution in a suitable solvent (e.g., acetic acid) to maintain control.
-
Solvent Choice: Glacial acetic acid is a common and effective solvent for this transformation. It facilitates the reaction while being sufficiently acidic to keep the aminopyridine protonated, which can help direct the thiocyanation to the desired position.
-
Cyclization Conditions: After the formation of the thiocyanate intermediate, the cyclization to form the thiazole ring often requires heating. Ensure this is done under controlled conditions (e.g., reflux in ethanol or acetic acid) and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.
-
Question 2: My diazotization of 2-amino-7-chlorothiazolo[5,4-c]pyridine (Step 2) seems to fail, as I observe significant gas evolution (N₂) before adding the copper(I) chloride. What's the cause?
Answer:
This indicates premature decomposition of the aryl diazonium salt. These intermediates are notoriously unstable, especially on electron-rich heterocyclic systems, and require strict temperature control.
-
Causality: The diazotization reaction, which converts the amino group into a diazonium salt (-N₂⁺), must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[2][3] If the temperature rises, the diazonium salt will readily decompose, releasing nitrogen gas and forming undesired byproducts, primarily the corresponding phenol derivative from reaction with water.
-
Troubleshooting & Optimization:
-
Maintain Low Temperature: The single most critical parameter is temperature. Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite (NaNO₂).
-
Acid Concentration: The reaction is typically run in a strong acid like concentrated hydrochloric acid (HCl). This ensures the complete formation of nitrous acid (HNO₂) from NaNO₂ and maintains a low pH, which stabilizes the diazonium salt.
-
Slow Addition: Add the sodium nitrite solution slowly, dropwise, beneath the surface of the reaction mixture to ensure immediate reaction and prevent localized warming.
-
Monitor for Excess Nitrous Acid: After the addition is complete, you can check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is needed to ensure full conversion of the amine, but a large excess can lead to side reactions. If necessary, the excess can be quenched with a small amount of urea.
-
Question 3: The final Sandmeyer reaction to install the C7-chloro group gives a poor yield, and I isolate a significant amount of the starting amine or the corresponding phenol. How can I improve the conversion?
Answer:
This points to an inefficient substitution of the diazonium group. The success of the Sandmeyer reaction hinges on the catalytic activity of the copper(I) salt and the proper conditions for the substitution step.[4]
-
Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[4] If the catalyst is inactive or if competing nucleophiles (like water) are too reactive, the desired chlorination will be inefficient. The diazonium salt can be reduced back to the amine or react with water to form a phenol.
-
Troubleshooting & Optimization:
-
Catalyst Quality and Amount: Use a fresh, high-purity source of copper(I) chloride (CuCl). It is often beneficial to prepare the CuCl solution just before use. A catalytic amount is technically required, but using stoichiometric amounts (1.0 to 1.3 equivalents) can often improve yields for challenging substrates.[2][5]
-
Reaction Temperature: After the cold diazonium salt solution is added to the CuCl solution, the reaction often requires gentle heating (e.g., 50–70 °C) to drive the substitution and the loss of nitrogen gas.[5] Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.
-
Minimize Water: While the diazotization is aqueous, ensure the subsequent Sandmeyer step is not overly dilute, as this can favor the formation of the phenol byproduct.
-
Alternative Reagents: For difficult substrates, consider using organic nitrites like tert-butyl nitrite or isoamyl nitrite in an organic solvent with a chlorine source like copper(II) chloride (CuCl₂) or even trimethylsilyl chloride (TMSCl). This avoids the strongly acidic aqueous conditions of traditional diazotization.[5]
-
Optimization of Key Reaction Parameters
| Parameter | Typical Range | Effect on Yield | Effect on Purity / Side Products |
| Diazotization Temp. | 0–5 °C | High temperature drastically reduces yield. | Higher temps lead to phenol formation and diazonium decomposition. |
| NaNO₂ Equivalents | 1.0–1.2 eq. | Insufficient NaNO₂ leads to incomplete reaction. | Gross excess can lead to unwanted nitrosation side reactions. |
| Acid Concentration | 6M–12M HCl | Higher acidity stabilizes the diazonium salt, protecting the yield. | Lower acidity can lead to diazo-amino coupling byproducts. |
| CuCl Equivalents | 0.5–1.5 eq. | Higher catalyst loading can improve conversion for difficult substrates. | Can complicate workup and purification if used in large excess. |
| Sandmeyer Temp. | 25–70 °C | Too low may result in a sluggish reaction; too high can cause decomposition. | Optimal temperature is substrate-dependent; must be determined empirically. |
Frequently Asked Questions (FAQs)
-
FAQ 1: How critical is the purity of the starting 2-amino-7-chlorothiazolo[5,4-c]pyridine for the Sandmeyer reaction?
-
Extremely critical. Any impurities can interfere with the diazotization process or react with the reagents, leading to a complex mixture that is difficult to purify. It is strongly recommended to purify the intermediate by column chromatography or recrystallization before proceeding to the final step.
-
-
FAQ 2: What is the best way to purify the final this compound product?
-
The final product is often a solid. Purification typically involves extraction into an organic solvent (like dichloromethane or ethyl acetate), washing to remove residual acid and copper salts, drying, and concentration. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can also be effective for obtaining highly pure material.
-
-
FAQ 3: Are there any specific safety precautions I should take during this synthesis?
-
Yes. Bromine is highly corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts can be explosive in a dry, solid state; never isolate the diazonium salt intermediate . Always use it as a solution and proceed immediately to the next step. The Sandmeyer reaction evolves nitrogen gas, so ensure the reaction vessel is not sealed and has adequate venting.
-
Experimental Protocol: Sandmeyer Chlorination of 2-Amino-7-chlorothiazolo[5,4-c]pyridine
This protocol is a representative procedure based on established methodologies for similar heterocyclic amines.[2][5][7]
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-7-chlorothiazolo[5,4-c]pyridine (1.0 eq.) in concentrated hydrochloric acid (approx. 5-10 mL per gram of substrate).
-
Cool the stirred suspension to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the substrate suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0–5 °C. The solution should be clear or nearly clear. Keep this solution cold for immediate use in the next step.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) chloride (1.3 eq.) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1-2 hours, or until gas evolution ceases and TLC/LC-MS analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chadsprep.com [chadsprep.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 2,7-Dichlorothiazolo[5,4-c]pyridine
Welcome to the technical support center for the 2,7-Dichlorothiazolo[5,4-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this electron-deficient heterocyclic system. Given the nuanced reactivity of this scaffold, this document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you mitigate common side reactions and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity, selectivity, and handling of the this compound core.
Q1: What is the expected regioselectivity for functionalizing the C2 vs. C7 position?
Answer: The functionalization pathway—whether it's palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), or metal-halogen exchange—dictates the regioselectivity.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C7 position is generally more reactive. The rationale is based on the electronic properties of analogous dichloropyridine systems, where oxidative addition of the palladium catalyst is often favored at the position para to the ring nitrogen (C7 in this scaffold) over the ortho position (C2).[1] This preference allows for selective mono-functionalization at C7 under carefully controlled conditions.
-
For Nucleophilic Aromatic Substitution (SNAr): The C7 position is also the preferred site for nucleophilic attack. The electron-withdrawing effect of the pyridine nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the C7 (para) position compared to the C2 (ortho) position.[2][3]
-
For Metal-Halogen Exchange: The C2 position is typically more susceptible to metal-halogen exchange (e.g., using n-BuLi). This is due to the inductive effect and potential coordination of the organolithium reagent by the adjacent thiazole sulfur and pyridine nitrogen atoms, which acidifies the C2-proton and facilitates the exchange. However, this reaction can be difficult to control and may lead to mixtures.[4]
Caption: Predicted regioselectivity for major reaction classes.
Q2: What are the primary stability and handling concerns for this scaffold?
Answer: this compound is a relatively stable, electron-deficient heterocycle. However, like many halogenated pyridines, it can be susceptible to decomposition under overly harsh basic or reductive conditions.
-
Handling: Standard laboratory precautions (gloves, safety glasses) are sufficient. It is a solid at room temperature and is not exceptionally volatile or reactive to air or moisture under ambient conditions.
-
Stability: Avoid strong reducing agents unless controlled reduction is the goal. Be cautious with very strong, non-hindered bases at high temperatures, which could potentially lead to decomposition pathways. The thiazole ring is generally stable but can be cleaved under certain reductive conditions (e.g., Raney Nickel).[5]
Q3: Which analytical techniques are best for monitoring reactions and identifying side products?
Answer: A combination of techniques is recommended for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): Excellent for initial, rapid checks of reaction progress. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows for the identification of the starting material, mono-substituted product, di-substituted product, and common byproducts like dehalogenated or homocoupled species based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for full characterization of the final product and for identifying the regiochemistry of substitution. The distinct chemical shifts and coupling patterns of the pyridine protons can confirm whether functionalization occurred at C2 or C7.
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides a problem-and-solution framework for specific challenges encountered during the functionalization of this compound.
I. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Causality & Solution: This is often due to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[6]
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use catalyst systems designed for electron-deficient heterocycles. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BippyPhos) are critical as they promote the reductive elimination step and stabilize the active Pd(0) species.[7][8] For challenging couplings, consider specialized N-heterocyclic carbene (NHC) ligands.[9]
-
Base Selection: The choice of base is crucial. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases or hydroxides, which can introduce water and promote side reactions.[10] For base-sensitive substrates, a weaker base like K₂CO₃ may be necessary, though it might require higher temperatures.
-
Solvent & Temperature: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard. Ensure the temperature is high enough for oxidative addition to occur (typically 80-120 °C).
Causality & Solution: Once the first coupling occurs (typically at C7), the resulting mono-substituted product can compete with the starting material for the catalyst, leading to the di-substituted byproduct.
-
Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.95 equivalents of boronic acid or amine). This ensures the dichlorinated starting material is always in excess.
-
Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest temperature that gives a reasonable rate for the first coupling. Monitor the reaction closely by LC-MS and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.
-
Slow Addition: For highly reactive coupling partners, adding the boronic acid or amine slowly via syringe pump can maintain a low instantaneous concentration, favoring mono-substitution.
Causality & Solution: Hydrodehalogenation (replacement of a chlorine with hydrogen) is a common side reaction in cross-coupling chemistry. It can occur via two main pathways:
-
β-Hydride Elimination: If the organopalladium intermediate can undergo β-hydride elimination, it can lead to a dehalogenated arene.[11]
-
Protonolysis: Reaction of an organometallic intermediate with a proton source (e.g., water, alcohol, or the amine coupling partner itself).
-
Mitigation Strategies:
-
Use an Anhydrous System: Ensure all reagents and solvents are dry.
-
Select the Right Base: Use a non-protic base like Cs₂CO₃ or K₃PO₄ instead of NaOEt or NaOH.
-
Ligand Choice: Bulky ligands that accelerate reductive elimination can outcompete the hydrodehalogenation pathway.
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
II. Nucleophilic Aromatic Substitution (SNAr)
Causality & Solution: While the thiazolo[5,4-c]pyridine ring is electron-deficient, it may not be sufficiently "activated" for SNAr with weak nucleophiles. The rate of SNAr depends on the stability of the Meisenheimer intermediate.[12]
-
Enhance Nucleophilicity: Use the corresponding alkoxide (e.g., NaOMe) instead of the alcohol (MeOH) or the amide anion (e.g., NaNH₂) instead of the amine. This can be achieved by pre-treating the nucleophile with a strong base like NaH.
-
Solvent Choice: Use polar aprotic solvents like DMSO or DMF, which can solvate the cation but not the nucleophile, increasing its effective reactivity.
-
Microwave Irradiation: Microwave heating can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions by efficiently reaching the required activation energy.
III. Metal-Halogen Exchange
Causality & Solution: Lithium-halogen exchange is a very fast, kinetically controlled process.[13][14] While C2 is predicted to be more reactive, the small energy difference between the two transition states can lead to poor selectivity, especially if the temperature is not rigorously controlled.
-
Strict Temperature Control: Conduct the reaction at -78 °C or even lower (e.g., -100 °C using a pentane/liquid N₂ bath). Do not allow the reaction to warm up before quenching.
-
Solvent Effects: The reaction is traditionally run in ethereal solvents like THF or Et₂O. However, non-coordinating solvents like dichloromethane have been shown to sometimes offer unique selectivity in related systems.[4] Experimenting with solvent may be beneficial.
-
Alternative Reagents: Consider using magnesium-halogen exchange (e.g., with i-PrMgCl·LiCl), which can sometimes offer different or improved regioselectivity compared to organolithium reagents.
Part 3: Data Tables & Experimental Protocols
Table 1: Recommended Starting Conditions for Mono-Functionalization
| Reaction Type | Position | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | C7 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | Use 0.95 eq. of boronic acid. |
| Buchwald-Hartwig | C7 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Use 0.95 eq. of amine. |
| SNAr (Amination) | C7 | - | - | K₂CO₃ (3.0) | DMSO | 130 | For moderately reactive amines. |
| Li-Halogen Exchange | C2 | - | - | n-BuLi (1.05) | THF | -78 | Quench with electrophile at -78°C. |
Table 2: Troubleshooting Common Byproducts
| Observed Byproduct | Name | Probable Cause(s) | Recommended Solution(s) |
| Ar-H | Hydrodehalogenation | Moisture; Protic impurities; β-Hydride elimination. | Use anhydrous conditions; Use non-protic base (K₃PO₄); Use bulky ligands. |
| Ar-Ar | Homocoupling | Oxygen in reaction; Catalyst decomposition. | Degas solvent thoroughly; Use fresh, high-purity catalyst. |
| Di-Substituted Product | Over-reaction | High reactivity of mono-product; Excess coupling partner. | Use <1.0 eq. of coupling partner; Lower temperature; Reduce reaction time. |
Protocol 1: General Procedure for Selective C7-Arylation via Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (0.95 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS every hour. Look for the consumption of starting material and the formation of the mono-arylated product. Stop the reaction when the ratio of mono- to di-substituted product is optimal.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of Thiazolopyridine Compounds
Introduction for the Researcher
Thiazolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, their often-limited aqueous solubility presents a substantial hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide is designed to serve as a comprehensive technical resource for researchers encountering these challenges. Here, we move beyond simple protocols to explain the underlying principles of various solubility enhancement techniques, empowering you to make informed decisions for your specific thiazolopyridine compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the solubility of thiazolopyridine compounds.
Q1: What is the likely aqueous solubility of my novel thiazolopyridine derivative?
A1: While specific experimental data for a novel compound requires measurement, the solubility of related thiazolopyridine derivatives can offer a predictive baseline. For instance, some thiazolo[4,5-b]pyridine derivatives have demonstrated aqueous solubilities ranging from low to moderate levels.[1] A particular derivative showed a solubility of 49 mg/L, which was improved to 173 mg/L through structural modifications.[1] Given the generally hydrophobic nature of the fused heterocyclic ring system, it is prudent to anticipate poor aqueous solubility for many new thiazolopyridine compounds.[1]
Q2: What are the most direct and effective strategies for improving the solubility of my thiazolopyridine compound for initial in vitro screening assays?
A2: For early-stage in vitro assays, the most practical and immediate approaches are often pH adjustment and the use of co-solvents.[1][2] Thiazolopyridine structures typically contain basic nitrogen atoms within the pyridine ring, which can be protonated in acidic conditions to form more soluble salts. If these methods prove insufficient or interfere with the assay's biological endpoint, formulating the compound with cyclodextrins is a highly effective and widely used alternative.[1]
Q3: My thiazolopyridine compound precipitates when I dilute my DMSO stock into aqueous buffer for my assay. What is causing this and how can I prevent it?
A3: This is a classic issue of supersaturation followed by precipitation. Your compound is likely highly soluble in the DMSO stock, but upon dilution into an aqueous medium where its solubility is much lower, it forms a supersaturated solution that is thermodynamically unstable, leading to rapid precipitation.[1] To mitigate this, you can try several approaches:
-
Lower the stock concentration: This will reduce the degree of supersaturation upon dilution.
-
Optimize the final DMSO concentration: While you want to keep it low to avoid off-target effects, a slightly higher final concentration (e.g., 0.5-1%) might keep the compound in solution.
-
Employ a co-solvent system: Using a mixture of water and a water-miscible organic solvent like ethanol or PEG 400 can increase the solubility of your compound in the final assay medium.[1]
-
Utilize a formulation strategy: Pre-formulating the compound with a solubilizing agent like a cyclodextrin before adding it to the assay medium can prevent precipitation.[3]
Q4: Can I improve the solubility of my thiazolopyridine compound by modifying its chemical structure?
A4: Yes, chemical modification is a powerful strategy for intrinsically improving solubility. Studies have shown that introducing nitrogen atoms into the thiazolopyridine scaffold can enhance solubility.[4][5] For example, the bioisosteric replacement of a benzothiazole core with isomeric thiazolopyridines has been successfully used to improve the solubility of dual sEH/FLAP inhibitors.[4][5] Another approach is the prodrug strategy, where a water-soluble moiety is temporarily attached to the parent drug.[6][7] This can significantly increase aqueous solubility, and the promoiety is cleaved in vivo to release the active drug.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on advanced techniques to overcome persistent solubility challenges with thiazolopyridine compounds.
Guide 1: Formulation-Based Solubility Enhancement
For many researchers, modifying the compound's formulation is the most accessible approach to improving solubility without altering the chemical structure of the active pharmaceutical ingredient (API).
Root Cause Analysis: The poor solubility likely stems from the hydrophobic nature of the thiazolopyridine core and any associated lipophilic substituents. This leads to unfavorable interactions with water molecules and a tendency for the compound to self-associate and precipitate.
Solution Pathway: A systematic approach to formulation can identify an effective solubilization strategy. The following flowchart outlines a decision-making process for selecting a suitable formulation technique.
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
1. pH Adjustment:
-
Principle: Many thiazolopyridine compounds possess basic nitrogen atoms that can be protonated in acidic conditions, forming a more water-soluble salt.[9][10] The solubility of compounds with basic anions generally increases as the pH of the solution decreases.[11]
-
Protocol:
-
Prepare a concentrated stock solution of your compound in a small amount of a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with a range of pH values (e.g., from 2.0 to 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation and quantify the solubility using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
-
Causality: By lowering the pH, you increase the concentration of the protonated, ionized form of the molecule, which has a higher affinity for water compared to the neutral, free base form.
2. Cyclodextrin Inclusion Complexation:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like thiazolopyridines, forming inclusion complexes that have significantly improved aqueous solubility.[3][13] This is a widely used technique for drugs in BCS Class II and IV.[13]
-
Protocol (Kneading Method):
-
Select a suitable cyclodextrin (β-cyclodextrin and its derivatives like HP-β-CD are common choices).[12]
-
Wet the cyclodextrin with a small amount of water to form a paste.
-
Gradually add the thiazolopyridine compound to the paste and knead thoroughly in a mortar and pestle for a specified time.[3]
-
Dry the resulting mixture and pass it through a sieve to obtain a fine powder.[3]
-
-
Causality: The hydrophobic portion of the thiazolopyridine molecule is sequestered within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug and rendering the complex water-soluble.[13]
3. Amorphous Solid Dispersions (ASDs):
-
Principle: ASDs involve dispersing the API in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[14] The amorphous form of a drug has a higher energy state than its crystalline counterpart, which leads to enhanced solubility and faster dissolution rates.[15][16]
-
Protocol (Solvent Evaporation Method):
-
Dissolve both the thiazolopyridine compound and a suitable polymer carrier (e.g., PVP K30, HPMCAS) in a common volatile organic solvent.[17]
-
Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or spray dryer).[17][18]
-
The resulting solid is a molecular dispersion of the amorphous drug in the polymer matrix.
-
-
Causality: By preventing the drug from crystallizing, ASDs maintain it in a high-energy amorphous state. Upon exposure to an aqueous medium, the drug can dissolve to a concentration higher than its crystalline solubility, creating a supersaturated solution that can enhance absorption.[19]
4. Nanosuspensions:
-
Principle: Nanosuspensions are colloidal dispersions of pure drug particles with a size typically less than 1 μm, stabilized by surfactants or polymers.[20] The reduction in particle size to the nanometer scale significantly increases the surface area, which in turn enhances the dissolution rate and saturation solubility of the drug.[21][22] This is a particularly effective approach for BCS Class II drugs.[20]
-
Protocol (Wet Milling):
-
Disperse the thiazolopyridine compound in an aqueous solution containing a stabilizer (e.g., HPMC, Vitamin E TPGS).[23]
-
Introduce the suspension into a media mill containing small grinding beads.
-
The high-energy impact of the beads breaks down the drug crystals into nanoparticles.
-
-
Causality: The increased surface area-to-volume ratio of the nanoparticles leads to a more rapid dissolution according to the Noyes-Whitney equation. Additionally, the increased surface curvature of smaller particles can lead to a higher saturation solubility.[22]
5. Lipid-Based Formulations (Liposomes):
-
Principle: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[24] For poorly soluble, lipophilic compounds like many thiazolopyridines, the drug can be incorporated into the lipid bilayer, and the entire liposome can be dispersed in an aqueous medium.[25][26]
-
Protocol (Thin Film Hydration):
-
Dissolve the thiazolopyridine compound and lipids (e.g., phospholipids, cholesterol) in an organic solvent.
-
Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the film with an aqueous buffer and agitate to form multilamellar vesicles.
-
The resulting liposomal suspension can be further processed (e.g., by sonication or extrusion) to produce smaller, unilamellar vesicles.
-
-
Causality: Liposomes act as carriers for the poorly soluble drug, allowing it to be dispersed in an aqueous environment.[24] They can also protect the drug from degradation and potentially enhance its absorption across biological membranes.[25]
Table 1: Comparison of Formulation-Based Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Formation of a soluble salt | Variable, can be >100x | Simple, cost-effective | Only for ionizable drugs; may not be suitable for all pH ranges |
| Cyclodextrin Complexation | Encapsulation in a hydrophilic host | 10-1000x | High loading capacity, well-established | Can be expensive, potential for toxicity with some cyclodextrins |
| Amorphous Solid Dispersions | Stabilization in a high-energy amorphous state | 10-100x | Significant improvement in dissolution rate | Potential for recrystallization during storage, requires specific polymers |
| Nanosuspensions | Increased surface area and saturation solubility | 5-50x | High drug loading, suitable for multiple administration routes | Can be physically unstable (particle growth), requires specialized equipment |
| Liposomes | Encapsulation in a lipid-based carrier | Variable, depends on formulation | Biocompatible, can protect the drug from degradation | Lower drug loading compared to other methods, potential for instability |
Guide 2: Medicinal Chemistry Approaches to Improving Solubility
When formulation strategies are insufficient or undesirable for long-term development, modifying the chemical structure of the thiazolopyridine compound itself can provide a permanent solution to poor solubility.
Root Cause Analysis: The overall lipophilicity of the molecule, often quantified by its LogP value, is too high. The absence of sufficient hydrogen bond donors and acceptors, or ionizable groups, limits its favorable interactions with water.
Solution Pathway: Medicinal chemistry strategies can be employed to introduce more polar or ionizable functionality into the molecule, thereby improving its aqueous solubility.
Caption: Workflow for medicinal chemistry-based solubility optimization.
1. Introduction of Polar Functional Groups:
-
Principle: By strategically adding polar groups (e.g., hydroxyls, amines, morpholines) to the thiazolopyridine scaffold, you can increase the molecule's overall polarity and its capacity for hydrogen bonding with water.[27]
-
Strategy:
-
Analyze the structure-activity relationship (SAR) of your compound series to identify positions where modifications are well-tolerated without loss of potency.
-
Synthesize a focused library of analogs bearing different polar functional groups at these positions.
-
For example, replacing a lipophilic substituent with a more polar one, such as a morpholine moiety, has been shown to increase the water solubility of related heterocyclic compounds by several orders of magnitude.[27]
-
-
Causality: The introduction of hydrogen bond donors and acceptors allows the molecule to interact more favorably with the polar water solvent, disrupting the stable hydrogen-bonding network of water to a lesser extent and thus increasing solubility.
2. The Prodrug Approach:
-
Principle: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6] By attaching a highly water-soluble promoiety (e.g., a phosphate group, an amino acid, or a sugar) to the thiazolopyridine compound, its aqueous solubility can be dramatically increased for administration.[7][8]
-
Strategy:
-
Identify a suitable functional group on your thiazolopyridine compound for attachment of a promoiety (e.g., a hydroxyl or amine group).
-
Design and synthesize a prodrug by covalently linking a water-soluble promoiety to this functional group. Phosphate esters are a common and highly successful choice for improving the solubility of poorly water-soluble drugs.[8]
-
Confirm that the prodrug is stable in the formulation but is efficiently cleaved to release the active drug under physiological conditions.
-
-
Causality: The prodrug approach leverages the high water solubility of the attached promoiety to overcome the solubility limitations of the parent drug.[28] This strategy is particularly useful for developing parenteral (injectable) formulations, where high water solubility is often a prerequisite.[29]
Table 2: Comparison of Medicinal Chemistry-Based Solubility Enhancement Strategies
| Strategy | Principle of Solubilization | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Introduction of Polar Groups | Increased polarity and hydrogen bonding with water | 10-1000x | Permanent improvement in solubility, can also improve other ADME properties | High risk of losing potency, requires significant synthetic effort |
| Prodrug Approach | Temporary attachment of a water-soluble promoiety | >1000x in some cases | Can dramatically increase solubility without altering the active drug's structure, well-established regulatory path | Requires in vivo conversion to the active drug, can introduce new metabolic liabilities |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. humapub.com [humapub.com]
- 4. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. seppic.com [seppic.com]
- 15. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 20. researchgate.net [researchgate.net]
- 21. jddtonline.info [jddtonline.info]
- 22. scispace.com [scispace.com]
- 23. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. veterinaria.org [veterinaria.org]
- 26. research.aston.ac.uk [research.aston.ac.uk]
- 27. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 28. johronline.com [johronline.com]
- 29. scribd.com [scribd.com]
Technical Support Center: Optimizing Suzuki Reactions for Dichlorothiazolopyridine
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of dichlorothiazolopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging heterocyclic substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.
The Challenge: Why is Dichlorothiazolopyridine a Difficult Substrate?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance.[1] However, substrates like dichlorothiazolopyridine present a unique set of challenges that can lead to low yields, poor selectivity, and complex product mixtures. The primary difficulties arise from:
-
Two Reactive Sites: The presence of two C-Cl bonds requires precise control to achieve selective mono-arylation versus di-arylation. The electronic environment of the thiazolopyridine core dictates the relative reactivity of these sites.
-
Catalyst Inhibition: The nitrogen and sulfur atoms within the heterocyclic core are Lewis basic and can coordinate to the palladium catalyst.[2][3] This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation and sluggish or incomplete reactions.[4]
-
Harsh Reaction Conditions: C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts, often necessitating higher temperatures and more active catalytic systems for the initial oxidative addition step.[5][6] These conditions can promote undesirable side reactions.
This guide will address these issues directly, providing both the "how" and the "why" to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most common issue. The root cause often lies in the efficiency of the catalytic cycle.
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond's strength requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5][6] Furthermore, the thiazolopyridine nitrogen can poison the catalyst.[2][3] | Switch to a more robust catalyst system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of the active monoligated Pd(0) species, accelerating oxidative addition and preventing catalyst dimerization.[3] Using pre-formed catalysts (precatalysts) like XPhos-Pd-G3 can also ensure a consistent supply of active Pd(0).[9] |
| Boronic Acid Decomposition | Boronic acids are susceptible to decomposition, especially under heat and basic conditions. The most common side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[10][11] | Use a more stable boron reagent. Boronic esters, such as pinacol (Bpin) or MIDA esters, are more stable than boronic acids.[12][13] MIDA boronates are particularly useful as they engage in "slow release" of the boronic acid under basic, aqueous conditions, keeping its concentration low and minimizing side reactions like protodeboronation and homocoupling.[14] |
| Ineffective Base | The base plays three critical roles: activating the boronic acid to form a more nucleophilic boronate species, participating in the formation of the active palladium-hydroxo species for transmetalation, and promoting reductive elimination.[15] An inappropriate base can lead to a stalled catalytic cycle or promote side reactions. | Screen different bases. For challenging couplings, stronger bases are often required. K₃PO₄ and Cs₂CO₃ are frequently more effective than Na₂CO₃ or K₂CO₃.[6][7] The higher solubility of cesium salts in organic solvents can be advantageous.[6] |
| Insufficient Temperature | The activation energy for C-Cl bond cleavage is high. Room temperature conditions are rarely effective. | Increase the reaction temperature. Reactions involving aryl chlorides typically require temperatures between 80-120 °C.[5] Microwave irradiation can be a powerful tool to rapidly heat the reaction and improve yields for sluggish couplings.[16] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 2: Poor Selectivity (Mixture of Mono- and Di-arylated Products)
Achieving high chemoselectivity for mono-arylation is crucial when two identical halogens are present.
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Excess Boronic Acid | Using a significant excess of the boronic acid will inevitably drive the reaction toward di-substitution once the mono-arylated product forms. | Control stoichiometry precisely. Begin with a slight deficiency or stoichiometric amount of the boronic acid (e.g., 0.9 to 1.05 equivalents). This ensures that the boronic acid is consumed before significant di-arylation can occur. |
| Prolonged Reaction Time / High Temperature | The mono-arylated product is itself a substrate for a second Suzuki coupling. Extended reaction times or excessively high temperatures provide the energy and opportunity for this second, often slower, reaction to proceed. | Monitor the reaction closely. Track the formation of the mono-arylated product by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the di-arylated product begins to accelerate. Consider running the reaction at the lowest effective temperature. |
| Inherent Reactivity | The two chlorine atoms on the thiazolopyridine ring may have different intrinsic reactivities due to electronic and steric effects. One position may be significantly more activated toward oxidative addition than the other. | Exploit inherent selectivity. For many N-heterocycles, the position ortho or para to the nitrogen (C2/C6, C4) is more reactive.[5][17] Identify the major mono-arylated isomer. If this is the desired product, the reaction can be optimized by controlling stoichiometry and time as described above. If the minor isomer is desired, a more advanced strategy involving ligand control may be necessary.[18] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem with heteroaromatic boronic acids?
A1: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[10][19] This irreversibly consumes the nucleophile, lowering the potential yield. Heteroaromatic boronic acids, especially those with nitrogen atoms, can be particularly susceptible because the nitrogen can be protonated, which increases the lability of the C-B bond, accelerating protodeboronation.[11] Using stable boronic esters (MIDA, pinacol) or minimizing water content can mitigate this issue.[13][14]
Q2: Which palladium catalyst and ligand combination is the best starting point?
A2: There is no single "best" catalyst, but for challenging heteroaryl chlorides, a highly active system is required. A reliable starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.
| Catalyst/Ligand System | Key Advantages | Considerations |
| Pd(OAc)₂ + XPhos or SPhos | Highly active for C-Cl activation. Steric bulk prevents catalyst poisoning and promotes reductive elimination.[7][8] | Requires careful handling as ligands can be air-sensitive. In situ formation of the active catalyst can sometimes be inconsistent. |
| XPhos Pd G3 (Precatalyst) | Air- and moisture-stable solid. Reliably delivers the active Pd(0) species upon heating. Excellent for reproducibility.[9] | Higher initial cost compared to sourcing Pd and ligand separately. |
| Pd(dppf)Cl₂ | A common and robust catalyst. Good for many couplings but may lack the activity needed for the most challenging aryl chlorides. | Often requires higher temperatures and may be less effective than modern Buchwald systems for this substrate class. |
| Pd(PPh₃)₄ | A classic catalyst, but generally not active enough for electron-deficient aryl chlorides at reasonable temperatures.[20] | Prone to ligand dissociation issues and generally not recommended for this substrate. |
Q3: How do I choose the right base and solvent?
A3: The base and solvent are interconnected. A common system for difficult couplings is K₃PO₄ in an ethereal solvent like 1,4-dioxane with a small amount of water.
| Base | Common Solvents | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong, effective base for activating boronic acids and promoting transmetalation. A good first choice.[7] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF | A very strong base with good solubility in organic solvents. Can be highly effective but is more expensive.[6][7] |
| K₂CO₃ / Na₂CO₃ | DMF/H₂O, Toluene/H₂O | Weaker inorganic bases. May be sufficient for more reactive substrates but often struggle with aryl chlorides.[21] |
The presence of water is often crucial for an efficient reaction, as it facilitates the hydrolysis of boronate esters and is believed to participate in the transmetalation step via a palladium-hydroxide intermediate.[11]
The Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
General Protocol for Selective Mono-Arylation of Dichlorothiazolopyridine
This protocol is a starting point and should be optimized for your specific boronic acid and substrate.
Materials:
-
Dichlorothiazolopyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the dichlorothiazolopyridine, arylboronic acid/ester, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2,7-Dichlorothiazolo[5,4-c]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Dichlorothiazolo[5,4-c]pyridine. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when transitioning your reactions from bench-scale to larger-scale production. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your process development.
Introduction: The Unique Chemistry of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized for its ability to undergo selective nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further activated by the fused thiazole moiety and the two chloro-substituents, makes it a potent electrophile. However, the very features that make this molecule reactive also present a unique set of challenges during scale-up. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues in Scaling Up this compound Reactions
This section directly addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: My SNAr reaction with an amine nucleophile worked perfectly on a 1-gram scale, but upon scaling to 100 grams, the yield dropped significantly. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" where the reaction proceeds too quickly, causing decomposition of starting materials or products. It can also result in poor distribution of the nucleophile, leading to incomplete conversion.
-
Poor Temperature Control: SNAr reactions are often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the internal temperature rises uncontrollably, side reactions and degradation become more prevalent.[1]
-
Solubility Issues: The solubility of this compound or your nucleophile may be limited in the chosen solvent. On a small scale, a slightly heterogeneous mixture might still proceed to completion, but on a larger scale, poor solubility can severely limit the reaction rate.
-
Atmospheric Moisture: Larger scale reactions often have longer reaction times and are more exposed to the atmosphere during setup. If your nucleophile or base is sensitive to moisture, this can lead to deactivation and lower yields.
Solution Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities
Q2: My scaled-up reaction is producing a significant amount of a di-substituted by-product, which was only a minor impurity at the small scale. How can I improve selectivity?
A2: The formation of di-substituted products is a classic challenge with di-halogenated pyridines. The initial mono-substitution product is often still reactive, sometimes even more so than the starting material, towards further nucleophilic attack.
-
Understanding Regioselectivity: In this compound, the C7 position is generally more activated towards nucleophilic attack than the C2 position due to the influence of the pyridine nitrogen.[2] However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions.
-
Stoichiometry and Addition Rate: On a larger scale, even with good mixing, localized areas of high nucleophile concentration can occur, especially during addition. This can favor the di-substitution reaction.
-
Temperature Effects: Higher reaction temperatures can overcome the activation energy barrier for the second substitution, leading to increased formation of the di-substituted product.
Strategies for Improving Selectivity:
| Strategy | Rationale |
| Slow, controlled addition of the nucleophile | Maintains a low concentration of the nucleophile, favoring the faster mono-substitution reaction. |
| Use of a slight excess of this compound | Ensures the nucleophile is the limiting reagent, reducing the likelihood of a second substitution. |
| Lower reaction temperature | Increases the difference in reaction rates between the first and second substitution, favoring mono-substitution. |
| Choice of base | A bulky, non-nucleophilic base can minimize side reactions. |
Issue 3: Difficult Product Isolation and Purification
Q3: I'm struggling to purify my product on a large scale. Column chromatography, which worked at the milligram scale, is not practical for kilograms. What are my options?
A3: Large-scale purification requires a shift in strategy away from routine laboratory techniques.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid products.[3] A systematic solvent screen is crucial. Start with solvents in which your product has high solubility when hot and low solubility when cold. Anti-solvent crystallization is also a powerful technique.
-
Aqueous Work-up: A well-designed aqueous work-up can remove many impurities before crystallization. An acidic wash (e.g., dilute HCl) can remove basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize any remaining acid, and a brine wash to remove excess water.[3]
-
Slurrying: If the product has low solubility in a particular solvent while the impurities are soluble, slurrying the crude material in that solvent at a specific temperature can be an effective purification method.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
Q: What are the primary safety concerns when working with this compound at scale?
A: The primary concerns are inhalation, skin contact, and eye contact. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Q: Which analytical techniques are best for monitoring the progress of SNAr reactions with this compound?
A: Thin-layer chromatography (TLC) is excellent for qualitative monitoring of starting material consumption and product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the formation of products and by-products.
Experimental Protocols
Protocol 1: General Procedure for Mono-Nucleophilic Aromatic Substitution at Scale
This protocol provides a general framework. Specific conditions will need to be optimized for your particular nucleophile.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with this compound (1.0 eq.) and a suitable aprotic solvent (e.g., DMF, DMSO, NMP).
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0-10 °C) using a circulating chiller.
-
Nucleophile Addition: The nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃; 1.5-2.0 eq.) are dissolved in the reaction solvent in a separate addition funnel. This solution is added dropwise to the stirred reactor over a period of 1-4 hours, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Solvent Effects on a Model SNAr Reaction
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Relative Reaction Rate | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 80-120 | +++ | Good solubility for many substrates. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 100-150 | ++++ | Higher boiling point allows for higher temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 120-180 | +++ | High boiling point, good for less reactive nucleophiles. |
| Acetonitrile (MeCN) | 37.5 | 60-80 | ++ | Lower boiling point, can be easier to remove. |
| Tetrahydrofuran (THF) | 7.5 | 60-66 | + | Generally slower, but useful for some sensitive substrates. |
Visualizations
Diagram 1: General SNAr Mechanism on this compound
Caption: SNAr mechanism overview.
References
2,7-Dichlorothiazolo[5,4-c]pyridine stability and storage issues
Welcome to the technical support resource for 2,7-Dichlorothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during its experimental use. The following information is curated from established chemical principles and best practices for handling chlorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Question 1: I just received my shipment of this compound. What are the immediate steps for proper storage?
Answer: Upon receipt, it is critical to store the compound under controlled conditions to prevent degradation. The key principle is the strict exclusion of atmospheric moisture and minimizing thermal and light exposure.
Immediately transfer the manufacturer's container to a desiccator filled with a suitable desiccant (e.g., Drierite® or phosphorus pentoxide) and place it in a freezer, preferably at -20°C, under an inert atmosphere (argon or nitrogen).[1] The container should be tightly sealed.[2] These measures are crucial because chlorinated heterocyclic compounds can be susceptible to hydrolysis and other atmospheric degradation pathways.
Question 2: Why is an inert atmosphere recommended for storing this compound?
Answer: this compound, like many air-sensitive chlorinated compounds, can react with atmospheric oxygen and moisture, leading to decomposition and a loss of reactivity.[3] The use of an inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, creating a protective environment that preserves the compound's integrity. Argon is denser than air and can provide a superior protective blanket, although nitrogen is a more economical option for most applications.[3]
Question 3: Can I store the compound at room temperature for short periods?
Answer: Short-term storage at room temperature is strongly discouraged. Thermal degradation is a significant concern for many organic molecules, where elevated temperatures can accelerate decomposition.[3][4] For chlorinated pyridines, thermal stress can lead to the cleavage of the carbon-chlorine bonds or decomposition of the heterocyclic ring system.[5] To ensure the compound's stability and the reproducibility of your experimental results, it is best to adhere to the recommended storage condition of -20°C at all times.
Stability and Degradation
Question 4: I suspect my sample of this compound has degraded. What are the likely causes and degradation products?
Answer: Degradation of this compound is most likely to occur through hydrolysis, photodecomposition, or thermal decomposition.
-
Hydrolysis: The presence of two chlorine atoms on the electron-deficient pyridine ring makes them susceptible to nucleophilic substitution by water molecules. This reaction would replace the chlorine atoms with hydroxyl groups, leading to the formation of monochloro-hydroxy and dihydroxy derivatives. The acidic nature of the resulting hydrochloric acid can further catalyze the degradation process.[6]
-
Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.[7] Many pyridine derivatives are known to be light-sensitive.[7] The specific photodecomposition products for this molecule are not well-documented in the literature, but could involve complex rearrangements or polymerization.
-
Thermal Decomposition: As mentioned, high temperatures can induce the breakdown of the molecule. The thiazole ring, while aromatic, can also be susceptible to cleavage under harsh thermal conditions.[8][9]
Below is a diagram illustrating the probable hydrolytic degradation pathway.
Caption: Probable Hydrolytic Degradation Pathway
Question 5: My solution of this compound has turned a yellow or brownish color. Is this an indication of degradation?
Answer: Yes, a change in the color of a solution of this compound from colorless to yellow or brown is a strong indicator of degradation. This discoloration is often due to the formation of decomposition products, which may be chromophoric. It is recommended to discard the solution and prepare a fresh one from a properly stored solid sample.
Question 6: What solvents are recommended for dissolving this compound to minimize degradation?
Answer: To minimize degradation, it is crucial to use anhydrous solvents. The choice of solvent will depend on the specific application. For general use, anhydrous solvents such as dichloromethane, acetonitrile, or ethyl acetate are suitable.[10] It is imperative to ensure that the solvent is thoroughly dried and deoxygenated before use. Protic solvents, such as methanol or ethanol, should be used with caution, as they can participate in solvolysis reactions, similar to hydrolysis.
| Solvent | Suitability | Rationale |
| Anhydrous Dichloromethane | Excellent | Aprotic and less likely to react with the compound. |
| Anhydrous Acetonitrile | Excellent | Aprotic and commonly used in analytical techniques like HPLC. |
| Anhydrous Ethyl Acetate | Good | Aprotic, but can contain trace amounts of water and acetic acid if not properly purified. |
| Methanol / Ethanol | Use with caution | Protic nature may lead to solvolysis over time. |
| Water | Not Recommended | Will lead to rapid hydrolysis. |
Troubleshooting and Analysis
Question 7: How can I check the purity of my this compound sample?
Answer: The purity of this compound can be assessed using several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a robust technique for determining the purity of the compound and detecting any degradation products.[11][12] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][13]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound and help identify potential degradation products by their mass-to-charge ratio.[14][15] Techniques like GC-MS or LC-MS can provide both separation and identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and are excellent for confirming the identity and purity of the compound.[16][17] The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products.
Question 8: I am seeing unexpected side products in my reaction. Could it be due to the instability of this compound?
Answer: Yes, the instability of this compound could be a contributing factor to the formation of unexpected side products. If the compound has degraded, the resulting impurities can participate in the reaction, leading to a complex product mixture. It is advisable to verify the purity of the starting material before proceeding with the reaction.
The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting Workflow for Unexpected Side Products
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Glassware Preparation: Ensure all glassware is scrupulously dried by oven-drying at 125°C overnight and cooled under a stream of dry inert gas.[3]
-
Inert Atmosphere: Perform all manipulations under a positive pressure of argon or nitrogen.
-
Weighing: Quickly weigh the required amount of this compound in a tared vial under an inert atmosphere if possible, or as rapidly as feasible in a dry environment.
-
Dissolution: Add the desired volume of anhydrous solvent to the vial using a syringe through a septum.
-
Storage: Store the resulting stock solution in a tightly sealed container, with the headspace flushed with inert gas, at -20°C. Protect the solution from light by wrapping the container in aluminum foil.
References
- 1. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 5. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcpa.in [ijcpa.in]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. rjptonline.org [rjptonline.org]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Thiazolopyridine Isomers
Welcome to the technical support center for the chromatographic separation of thiazolopyridine isomers. As a class of compounds frequently encountered in pharmaceutical development, thiazolopyridine derivatives and their isomers present unique and often frustrating separation challenges. Their structural similarity demands a nuanced and systematic approach to high-performance liquid chromatography (HPLC) method development.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls and complex issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.
Section 1: The Primary Challenge - Poor Resolution & Co-elution of Isomers
The most frequent issue in analyzing thiazolopyridine isomers is achieving adequate separation. Positional isomers, in particular, can have nearly identical polarities and molecular weights, making them difficult to resolve on standard C18 columns.
FAQ 1.1: My thiazolopyridine isomers are co-eluting or have a resolution (Rs) value below 1.5. Where do I start my method development?
Answer:
Achieving baseline resolution (Rs ≥ 1.5) for closely related isomers is primarily a battle for selectivity (α) , which describes the ability of the chromatographic system to distinguish between two analytes. While column efficiency (N) and retention factor (k) are important, modifying selectivity will yield the most dramatic improvements for isomeric compounds.
Your initial strategy should involve a systematic evaluation of the key parameters that influence selectivity: stationary phase chemistry and mobile phase composition (pH and organic modifier).
The following workflow provides a logical progression for tackling poor resolution of thiazolopyridine isomers.
Caption: Systematic workflow for resolving thiazolopyridine isomers.
1. Mobile Phase pH Adjustment: Thiazolopyridine structures contain nitrogen atoms, making them basic and thus ionizable. Adjusting the mobile phase pH is the most powerful tool for altering their retention and selectivity.[1][2][3]
-
Principle: The charge state of an ionizable analyte dramatically affects its polarity. In its ionized (protonated) form, a basic compound is more polar and will elute earlier in reversed-phase HPLC. In its neutral form, it is less polar and will be retained longer.[2] By working at a pH that is at least 1-2 units away from the pKa of your isomers, you ensure they are in a single, stable ionic state, which generally leads to better peak shapes.[4]
-
Actionable Protocol: Start method development at a low pH (e.g., 2.5-4) using a buffer like phosphate or formate.[4][5] This protonates the silanol groups on the silica stationary phase, reducing unwanted secondary interactions that cause peak tailing.[6] If resolution is still poor, evaluate separation at a mid-range pH (e.g., 6-7), but be aware that working near the analyte's pKa can sometimes lead to split or broad peaks.[2]
2. Organic Modifier Selection: The choice between acetonitrile (ACN) and methanol (MeOH) is not arbitrary. Their different solvent properties can induce significant changes in selectivity.
-
Principle: Acetonitrile and methanol interact differently with both the analyte and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[7] These differences can alter the presentation of the stationary phase to the analyte, often changing the elution order of closely related compounds.[7][8]
-
Actionable Protocol: If your initial method with ACN fails to provide resolution, prepare an identical mobile phase where methanol is substituted for acetonitrile. Run the separation under the same gradient conditions. Even if resolution is not baseline, a change in peak spacing or a reversal of elution order is a strong indicator that selectivity is being affected, which can be optimized further.
3. Stationary Phase Screening: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next critical parameter to change. Standard C18 columns rely on hydrophobic interactions, which may be too similar for isomers.
-
Principle: Alternative stationary phases offer different retention mechanisms that can exploit subtle structural differences between isomers.[9][10] For aromatic and heterocyclic compounds like thiazolopyridines, phases that facilitate π-π interactions are often highly effective.[11][12]
-
Actionable Protocol: Screen columns with different selectivities. A phenyl-hexyl or biphenyl phase is an excellent choice as it promotes π-π interactions between the phenyl rings in the stationary phase and the aromatic system of the thiazolopyridine isomers.[10][12] Another powerful option is a pentafluorophenyl (PFP) phase, which provides a combination of hydrophobic, aromatic, and dipole-dipole interactions.[11]
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals forces) | General purpose, separation by hydrophobicity. |
| Phenyl / Biphenyl | Hydrophobic, π-π interactions | Aromatic or unsaturated compounds, positional isomers.[11][12] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Halogenated compounds, aromatic isomers, polar compounds.[11] |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen Bonding | Basic compounds, improved peak shape, alternative selectivity.[13] |
Section 2: Addressing Poor Peak Shape
Even with good separation, poor peak shape can compromise quantification and accuracy. Peak tailing is the most common issue observed for basic compounds like thiazolopyridines.
FAQ 2.1: My thiazolopyridine peaks are tailing severely (Tailing Factor > 1.5). What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds in reversed-phase HPLC is almost always caused by secondary ionic interactions between the positively charged analyte and residual, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][14] This creates a secondary, high-energy retention mechanism that delays a portion of the analyte molecules, resulting in a tailed peak.[6][14]
Caption: Decision tree for diagnosing and fixing peak tailing.
1. Suppress Silanol Ionization with Low pH:
-
Principle: At a low pH (typically < 3.5), the excess protons in the mobile phase neutralize the negatively charged silanol groups, converting them to their non-ionic form (Si-OH).[6] This eliminates the primary site for secondary ionic interactions with your protonated basic analyte.
-
Actionable Protocol: Prepare your mobile phase using a buffer that is effective in the pH 2.5-3.5 range (e.g., 20 mM potassium phosphate adjusted with phosphoric acid). This is the most effective and cleanest way to address tailing for basic compounds.[15]
2. Use a Modern, End-Capped Column:
-
Principle: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to make them unavailable for interaction.[13][14]
-
Actionable Protocol: If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically reduce peak tailing for basic analytes.[6] Columns with embedded polar groups (EPG) can also provide shielding of silanols and offer excellent peak shape for bases.[13]
3. Check for Column Overload:
-
Principle: Every column has a finite sample capacity. Injecting too much mass of your analyte can saturate the active sites on the stationary phase, leading to a distorted, tailing, or fronting peak.[15][16]
-
Actionable Protocol: Perform a simple load study. Dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape improves significantly (becomes more symmetrical), you are likely overloading the column. Reduce your injection volume or sample concentration accordingly.
Section 3: Special Case - Chiral Thiazolopyridine Isomers
If your isomers are enantiomers (non-superimposable mirror images), they have identical physical properties in a non-chiral environment and cannot be separated by standard HPLC methods. A chiral selector is required.[17][18]
FAQ 3.1: My isomers are enantiomers and do not separate on any of my achiral columns. What is my strategy?
Answer:
To separate enantiomers, you must introduce a chiral component into the chromatographic system to form transient, diastereomeric complexes that have different stabilities.[19] The most direct and widely used approach is Chiral Stationary Phase (CSP) chromatography.[18][20]
Caption: Strategic options for separating enantiomeric isomers.
1. Chiral Stationary Phase (CSP) Screening:
-
Principle: CSPs have a chiral selector immobilized on the silica surface. Enantiomers interact with this selector to form short-lived diastereomeric complexes with slightly different energies, leading to different retention times.[19] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are the most versatile and widely successful.[20]
-
Actionable Protocol: The most efficient approach is to screen a small, diverse set of chiral columns under generic conditions. A typical screening set includes two polysaccharide columns and one macrocyclic glycopeptide column.
-
Polysaccharide Columns (e.g., Chiralpak® IA, Chiralcel® OD): Screen in both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., ACN/Water) modes. These are excellent for a broad range of compounds.
-
Macrocyclic Glycopeptide Columns (e.g., Astec CHIROBIOTIC® V): These columns are highly versatile and can be operated in multiple modes (reversed-phase, polar organic, normal-phase), making them powerful screening tools.[21]
-
2. Indirect Separation via Chiral Derivatization:
-
Principle: This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form two diastereomers.[19][20] Diastereomers have different physical properties and can be readily separated on a standard achiral column (like a C18).
-
Considerations: This approach adds complexity. The reaction must go to completion, the CDA must be enantiomerically pure, and no racemization can occur during the reaction.[19] It is generally used when direct CSP methods are unsuccessful or unavailable.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromblog.wordpress.com [chromblog.wordpress.com]
- 4. agilent.com [agilent.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. preprints.org [preprints.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2,7-Dichlorothiazolo[5,4-c]pyridine
Welcome to the technical support center for 2,7-Dichlorothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this compound. Our aim is to help you avoid potential decomposition and ensure the integrity of your experiments.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique heterocyclic scaffold. However, like many chlorinated heterocyclic compounds, it is susceptible to degradation under certain conditions, which can compromise experimental outcomes. This guide provides a comprehensive overview of the potential decomposition pathways and offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The primary factors that can lead to the decomposition of this compound are exposure to moisture (hydrolysis), light (photodecomposition), high temperatures (thermal decomposition), and strong nucleophiles. The presence of two chlorine atoms on the heterocyclic system makes it particularly susceptible to nucleophilic substitution reactions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For a related compound, 2,7-Dichlorothiazolo[5,4-d]pyrimidine, storage at 2-8°C is recommended.[1] An inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent moisture and oxidative degradation.
Q3: Can I dissolve this compound in protic solvents like methanol or water?
A3: While it may be soluble in some protic solvents, it is generally not recommended for long-term storage in these solvents due to the risk of solvolysis, a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. If a protic solvent must be used for a reaction, it is best to prepare the solution immediately before use and to conduct the reaction at a controlled, low temperature.
Q4: I've noticed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing or darkening, is often an indicator of decomposition. This could be due to exposure to light, air (oxidation), or trace impurities that catalyze degradation. It is recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or formation of unexpected byproducts. | Decomposition of the starting material due to improper handling or storage. | Verify the purity of your this compound using LC-MS or ¹H NMR before use. Ensure the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). |
| Reaction with nucleophilic reagents or solvents. | The chlorine atoms on the thiazolopyridine ring are susceptible to nucleophilic aromatic substitution (SNAr).[2] Avoid strong nucleophiles if they are not the intended reactants. If using nucleophilic solvents, perform the reaction at the lowest possible temperature and for the shortest duration necessary. | |
| Inconsistent results between experimental batches. | Degradation of the compound over time. | Always use a fresh batch of the compound if possible. If using an older batch, re-analyze its purity before use. Aliquoting the compound upon receipt can also minimize degradation from repeated handling of the main stock. |
| Formation of a precipitate in the reaction mixture. | Formation of insoluble degradation products or salts. | Characterize the precipitate to identify its nature. If it is a degradation product, reaction conditions may need to be optimized (e.g., lower temperature, shorter reaction time, use of a non-nucleophilic solvent). |
Understanding Decomposition Pathways
The stability of this compound is influenced by the inherent reactivity of its fused thiazole and pyridine rings, further activated by the two chloro substituents.
Hydrolysis
The presence of water or other protic nucleophiles can lead to the hydrolysis of the C-Cl bonds, resulting in the formation of hydroxythiazolopyridines. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine atoms, makes the carbon atoms attached to the chlorines susceptible to nucleophilic attack.
Caption: Proposed hydrolytic decomposition pathway.
Photodecomposition
Chlorinated aromatic compounds, including chloropyridines, can undergo photodegradation upon exposure to UV light.[3][4] This process can involve the homolytic cleavage of the C-Cl bond to form radical intermediates, which can then react further to produce a complex mixture of byproducts.
Caption: General pathway for photodecomposition.
Thermal Decomposition
At elevated temperatures, heterocyclic compounds can undergo thermal decomposition.[5] For this compound, this could involve ring-opening reactions or elimination of HCl. Reactions should be conducted at the lowest effective temperature to minimize thermal degradation.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the container for any damage.
-
Store the unopened container at 2-8°C in a dark, designated area.
-
For long-term storage, place the container inside a desiccator with a suitable desiccant.
-
To use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
If the compound will be used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Seal all containers tightly after use and store them under the recommended conditions.
Protocol 2: General Handling for Reactions
-
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Use dry solvents and glassware for all reactions to minimize hydrolysis. Anhydrous solvents should be obtained from a reliable source or freshly distilled.
-
When setting up a reaction, add this compound to the reaction vessel under a stream of inert gas (argon or nitrogen).
-
If the reaction requires heating, use a controlled heating source (e.g., an oil bath with a temperature controller) and monitor the reaction temperature closely.
-
Whenever possible, protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Upon completion of the reaction, proceed with the workup and purification promptly to avoid degradation of the product in the crude reaction mixture.
References
- 1. chemscene.com [chemscene.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,7-Dichlorothiazolo[5,4-c]pyridine
Welcome to the technical support center for cross-coupling reactions with 2,7-dichlorothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The unique electronic and steric properties of this heterocyclic scaffold, featuring two distinct chlorine atoms and multiple potential coordination sites (N-pyridine, N-thiazole, S-thiazole), present specific challenges in achieving high-yielding and selective cross-coupling reactions. This guide provides a series of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion of my this compound starting material?
A: Low or no conversion is a common issue primarily due to the high bond strength of the C-Cl bonds and potential catalyst inhibition.[1] Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst is crucial. Ensure it is fresh and has been stored under an inert atmosphere to prevent degradation. Consider using more active pre-catalysts like a G3 or G4 Buchwald precatalyst.[2][3]
-
Inappropriate Ligand: For challenging substrates like dichlorothiazolopyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[1][4][5]
-
Insufficiently Strong Base: A base that is too weak may not be effective in the transmetallation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.[6]
-
Low Reaction Temperature: Aryl chlorides typically require higher reaction temperatures (e.g., 100-120 °C) to undergo oxidative addition.[1]
-
Catalyst Poisoning: The nitrogen and sulfur atoms in the thiazolo[5,4-c]pyridine core can coordinate to the palladium center, leading to catalyst deactivation.[7] Employing bulky ligands can help mitigate this by sterically shielding the metal center.[7]
Q2: I am seeing the formation of the mono-substituted product, but the reaction stalls and does not proceed to the di-substituted product. How can I drive the reaction to completion?
A: Achieving di-substitution can be challenging as the second coupling is often more difficult than the first due to electronic and steric changes in the mono-substituted intermediate.[1] To promote di-substitution, consider the following strategies:
-
Increase Equivalents of Coupling Partner: Use a larger excess of the boronic acid, amine, or alkyne (e.g., 2.5-3.0 equivalents).[1]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the second coupling.[1]
-
Prolonged Reaction Time and Higher Temperature: Give the reaction more time to proceed and consider increasing the temperature.[1]
-
Stronger Base: A stronger base might be required to facilitate the second coupling.[1]
-
Stepwise Approach: In some cases, a stepwise approach where the mono-substituted product is isolated first and then subjected to a second cross-coupling reaction under different conditions may be more effective.
Q3: How can I achieve selective mono-coupling at either the C2 or C7 position?
A: Regioselectivity is a significant challenge with this substrate. The relative reactivity of the C2 and C7 positions will be influenced by both electronics and sterics. For 6-membered nitrogen-containing heteroarenes, cross-coupling typically takes place at a C-X bond adjacent to the nitrogen.[8] However, the thiazole ring introduces additional electronic and steric factors.
-
Ligand Control: The choice of ligand can profoundly influence site selectivity. Very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs), have been shown to invert the conventional site selectivity in other dichlorinated N-heteroarenes.[8]
-
Reaction Temperature: Lowering the reaction temperature may enhance selectivity if there is a sufficient difference in the activation energy for oxidative addition at the two positions.
-
"Ligand-Free" Conditions: In some specific cases, so-called "ligand-free" conditions (often involving a phase-transfer catalyst) have been shown to dramatically enhance selectivity for the less conventionally reactive site.[8]
A systematic screening of ligands and reaction conditions is the most effective way to identify a selective process.
Troubleshooting and Optimization
General Troubleshooting Flowchart
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Thiazolopyridine Derivatives: Unveiling the Potential of the 2,7-Dichlorothiazolo[5,4-c]pyridine Scaffold
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiazolopyridine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the biological activities of various thiazolopyridine derivatives, with a forward-looking perspective on the untapped potential of 2,7-dichlorothiazolo[5,4-c]pyridine. While direct experimental data on this specific dichlorinated derivative is nascent, this guide will leverage structure-activity relationship (SAR) insights from analogous compounds to provide a robust framework for its future investigation.
The Thiazolopyridine Scaffold: A Versatile Pharmacophore
The fusion of a thiazole and a pyridine ring creates the thiazolopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] The nitrogen and sulfur atoms within this structure provide key hydrogen bonding and coordination capabilities, making it an effective pharmacophore for interacting with a variety of biological targets.[3] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4][5] The versatility of this scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
Comparative Analysis of Biological Activities
The biological activity of thiazolopyridine derivatives is profoundly influenced by the nature and position of their substituents. Below, we compare the activities of various substituted thiazolopyridines to extrapolate the potential of the 2,7-dichloro-thiazolo[5,4-c]pyridine core.
Anticancer Activity
Several thiazolopyridine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines. The primary mechanism often involves the inhibition of key kinases that are crucial for cancer cell growth and survival.[6][7]
A notable example is the investigation of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[6] The c-KIT receptor tyrosine kinase is a validated target in gastrointestinal stromal tumors (GIST). One derivative, 6r , was identified as a potent c-KIT inhibitor, capable of overcoming imatinib resistance.[6] This compound exhibited an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating its potential in treating resistant cancers.[6]
Table 1: Comparative Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives [6]
| Compound | R1 Substituent | R2 Substituent | c-KIT (WT) IC50 (μM) | c-KIT (V560G/D816V) IC50 (μM) |
| 6h | 3-(trifluoromethyl)phenyl | H | 9.87 | > 10 |
| 6r | 3-(trifluoromethyl)phenyl | 4-fluorophenyl | 0.038 | 4.77 |
| Imatinib | - | - | 0.025 | 38.2 |
| Sunitinib | - | - | 0.012 | 0.19 |
The data in Table 1 underscores the critical role of substituents in determining inhibitory potency. The addition of a 4-fluorophenyl group at the R2 position in compound 6r dramatically enhanced its activity against the resistant c-KIT mutant compared to the unsubstituted analog 6h .[6] This suggests that the 2,7-dichloro substitutions on the thiazolo[5,4-c]pyridine scaffold could similarly modulate kinase inhibitory activity, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.
The proposed signaling pathway for c-KIT inhibition is depicted below:
Caption: Proposed mechanism of action for thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.
Antimicrobial Activity
Thiazolopyridine derivatives have also been explored for their antimicrobial properties.[2][8] A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their activity against pathogenic bacteria and fungi.[8] Compound 3g from this series displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[8]
Table 2: Comparative Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives [8]
| Compound | R Substituent | P. aeruginosa MIC (μM) | E. coli MIC (μM) |
| 3c | 4-Cl | 0.88 | 0.88 |
| 3f | 4-F | 0.45 | 0.45 |
| 3g | 4-NO2 | 0.21 | 0.21 |
| Ciprofloxacin | - | 0.20 | 0.10 |
The SAR from this study indicated that electron-withdrawing groups at the para-position of the phenyl ring enhanced antibacterial activity, with the nitro group in 3g conferring the highest potency.[8] This provides a compelling rationale for investigating this compound, as the two chlorine atoms are strongly electron-withdrawing and could impart significant antimicrobial activity.
Proposed Experimental Workflows for Evaluating this compound Derivatives
Based on the activities of related compounds, the following experimental workflows are proposed to systematically evaluate the biological potential of this compound derivatives.
In Vitro Anticancer Activity Assessment
A tiered approach is recommended to assess the anticancer potential, starting with a broad screen and progressing to more specific mechanistic studies.
Caption: Experimental workflow for in vitro anticancer evaluation.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., GIST-T1, HMC1.2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically from 0.01 to 100 μM) for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
In Vitro Antimicrobial Activity Assessment
The antimicrobial potential can be determined by assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol for MIC Determination (Broth Microdilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Conclusion and Future Directions
The thiazolopyridine scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is yet to be established, the structure-activity relationships of analogous compounds strongly suggest its potential as a potent anticancer and antimicrobial agent. The electron-withdrawing nature of the two chlorine atoms is a key feature that warrants thorough investigation.
The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this novel scaffold. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions to build a comprehensive SAR. Mechanistic studies to elucidate the precise molecular targets and signaling pathways will be crucial for the further development of any lead compounds. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on thiazolopyridine chemistry and its therapeutic applications.
References
- 1. actascientific.com [actascientific.com]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 2,7-Dichlorothiazolo[5,4-c]pyridine Analogs for Kinase-Targeted Drug Discovery
The thiazolo[5,4-c]pyridine scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its rigid, bicyclic structure and strategically positioned nitrogen and sulfur atoms offer a versatile template for engaging with the ATP-binding sites of various kinases. This guide focuses on the 2,7-dichloro-substituted variant, a core that, while less explored than its isomers, presents unique opportunities for creating potent and selective inhibitors through targeted chemical modifications.
This document synthesizes established principles from related heterocyclic scaffolds to build a predictive structure-activity relationship (SAR) framework for 2,7-dichlorothiazolo[5,4-c]pyridine analogs. We will delve into the rationale behind synthetic strategies, compare the expected impact of substitutions at key positions, and provide robust experimental protocols for their evaluation.
The Thiazolo[5,4-c]pyridine Core: A Privileged Scaffold
Heterocyclic compounds incorporating fused pyridine and thiazole rings are prevalent in medicinal chemistry. The thiazolopyridine framework is a bioisostere for purines, enabling it to function as a "hinge-binder" in many protein kinases. Different isomers, such as thiazolo[5,4-b]pyridine and thiazolo[5,4-d]pyrimidine, have yielded potent inhibitors against targets like c-KIT, PI3K, and TRPV1.[1][2][3] The 2,7-dichloro-thiazolo[5,4-c]pyridine core serves as a highly versatile intermediate, with two reactive chlorine atoms that allow for systematic and differential derivatization to explore the chemical space around the scaffold.
Proposed Synthetic Strategy and Diversification
The synthesis of a library of analogs hinges on a reliable route to the this compound core and the subsequent selective substitution of the chloro groups. A plausible synthetic approach would involve the cyclization of a suitably substituted pyridine precursor. The differential reactivity of the 2- and 7-positions allows for sequential or selective modifications, which is a cornerstone of building a focused compound library for SAR studies.
Caption: Proposed synthetic workflow for the diversification of the this compound core.
Structure-Activity Relationship (SAR) Analysis
The primary goal of SAR studies is to understand how specific structural changes in a molecule affect its biological activity. For the this compound scaffold, the key exploration points are the C2 and C7 positions.
SAR at the C7-Position: The "Selectivity" Pocket
In many kinase inhibitors, the region of the ATP pocket engaged by substituents analogous to the C7 position is often a key determinant of selectivity. Modifications here can interact with the solvent front or with specific residues in the "selectivity pocket" located near the gatekeeper residue.
Based on findings from related scaffolds, introducing small to medium-sized amines at this position is a proven strategy. For example, in studies of thiazolo[5,4-d]pyrimidine-based TRPV1 antagonists, various amines at the 7-position were crucial for potency.[3][4]
Table 1: Comparison of Hypothetical C7-Substitutions on Kinase Inhibition
| Compound ID | R¹ Substituent at C7 (R² = Cl) | Target Kinase IC₅₀ (nM) | Rationale & Predicted Impact |
|---|---|---|---|
| Core-1 | -Cl (unsubstituted) | >10,000 | Baseline activity; serves as a synthetic intermediate. |
| 7-A | -NH(Cyclopropyl) | 500 | Small, rigid group can probe hydrophobic pockets without steric clash. Often improves metabolic stability. |
| 7-B | -NH(4-fluorophenyl) | 150 | Aromatic ring can form π-stacking interactions. Fluoro-substituent may enhance binding or improve metabolic properties. |
| 7-C | -NH(3-methoxy-phenyl) | 220 | Methoxy group can act as a hydrogen bond acceptor and influence solubility and orientation in the binding pocket. |
| 7-D | -NH(CH₂)₂-morpholine | 800 | The morpholine group is a classic solubilizing moiety, but its bulk may be detrimental to binding in some kinases. |
SAR at the C2-Position: The "Hinge-Binding" Anchor
The 2-amino group on related heterocyclic scaffolds is frequently involved in forming critical hydrogen bonds with the kinase "hinge" region, the backbone of the protein that connects the N- and C-lobes. Therefore, substitutions at the C2-position are expected to have a profound impact on overall potency. Studies on 2-aminothiazole CDK inhibitors have shown that this moiety is critical for activity.[5] Similarly, the activity of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine beta3-adrenoceptor agonists was abolished upon N-acetylation, highlighting the importance of the unsubstituted amino group for target engagement.[6]
Table 2: Comparison of Hypothetical C2-Substitutions on Kinase Inhibition
| Compound ID | R² Substituent at C2 (R¹ = Cl) | Target Kinase IC₅₀ (nM) | Rationale & Predicted Impact |
|---|---|---|---|
| Core-1 | -Cl (unsubstituted) | >10,000 | Baseline activity; serves as a synthetic intermediate. |
| 2-A | -NH₂ | 2,500 | The unsubstituted amine is a potent hydrogen bond donor, critical for hinge binding, but may lack features for further interactions. |
| 2-B | -NH(methyl) | 8,000 | N-alkylation can disrupt the ideal geometry for hinge binding, often leading to a significant loss of potency. |
| 2-C | -NH(4-chlorobenzyl) | 950 | A larger substituent may find additional interactions in the ATP pocket, potentially compensating for suboptimal hinge binding. |
| 2-D | -NH-c(4-piperidyl) | 450 | The piperidine ring can provide a basic handle for salt formation and solubility, while also interacting with nearby residues. |
Synergistic Effects: Disubstituted Analogs
The most potent compounds often arise from the optimal combination of substituents at both positions. An ideal C7-substituent that confers selectivity can be combined with a C2-substituent that ensures strong hinge-binding affinity.
Caption: Logical relationship between inhibitor components and kinase binding site regions.
Experimental Protocols for Evaluation
To validate the SAR hypotheses, a robust and systematic testing cascade is essential. This typically begins with in vitro enzymatic assays followed by cell-based assays to confirm on-target activity in a more biologically relevant context.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a common high-throughput method for measuring inhibitor binding to a kinase.
Objective: To determine the IC₅₀ value of test compounds against a target kinase.
Materials:
-
Europium-labeled anti-tag antibody (e.g., Anti-GST).
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.
-
GST-tagged target kinase.
-
Test compounds dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
384-well, low-volume, black assay plates.
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Subsequently, create an intermediate dilution of these plates into Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the intermediate compound dilutions to the assay wells.
-
For "0% inhibition" control wells, add 2.5 µL of Assay Buffer with equivalent DMSO concentration.
-
For "100% inhibition" control wells, add 2.5 µL of a high concentration of a known potent inhibitor (or unlabeled tracer).
-
-
Reagent Addition: Prepare a Kinase/Antibody/Tracer mixture in Assay Buffer. Add 7.5 µL of this mixture to all wells. The final concentrations should be optimized for the specific kinase but are typically in the low nanomolar range.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the control wells: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol: Cell-Based Anti-Proliferative Assay (SRB Assay)
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds in a cancer cell line dependent on the target kinase.
Materials:
-
Cancer cell line of interest (e.g., HMC1.2 cells for c-KIT inhibitors[1]).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
10% (w/v) Trichloroacetic Acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% Acetic Acid.
-
10 mM Tris base solution.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Signal Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm on a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. This guide provides a predictive SAR framework based on established knowledge from related heterocyclic systems. The key to unlocking the potential of this scaffold lies in a systematic exploration of substitutions at the C2 and C7 positions. A C2-substituent capable of effective hinge-binding is critical for potency, while modifications at the C7-position are predicted to be the primary driver of kinase selectivity. The provided experimental protocols offer a robust pathway for validating these hypotheses and identifying lead compounds. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of kinases to fully elucidate the SAR and identify compounds with a desirable potency and selectivity profile for further preclinical development.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazolopyridines: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of synthetic routes to substituted thiazolopyridines. We will explore the underlying chemical principles, compare performance through experimental data, and provide detailed protocols for key methodologies.
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in medicinal chemistry.[1] Derivatives of thiazolopyridine exhibit a remarkable breadth of biological activities, including anti-hypertensive, anti-cancer, antimicrobial, and anti-inflammatory properties.[1] The extensive therapeutic potential of these compounds has driven the development of numerous synthetic strategies. This guide will dissect and compare the most prominent and innovative methods for their synthesis, offering a critical perspective to inform your research and development endeavors.
I. Classical Approaches: Building from the Fundamentals
The traditional syntheses of thiazolopyridines often involve the construction of the thiazole ring onto a pre-existing pyridine core or vice versa. These methods, while established, provide a foundation for understanding the core chemical transformations.
A. The Hantzsch Thiazole Synthesis: A Workhorse Reaction
One of the most fundamental methods for thiazole ring formation is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3] This reaction can be adapted to produce thiazolopyridines by using appropriate pyridine-containing starting materials.
The primary advantage of the Hantzsch synthesis lies in its reliability and the ready availability of starting materials.[2] However, the classical conditions often require harsh reagents and may lead to modest yields.[4] Modifications, such as the use of acidic conditions, can alter the regioselectivity of the reaction.[5]
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a multi-step pathway beginning with an SN2 reaction between the α-haloketone and the thioamide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
B. Synthesis from Substituted Pyridines
A prevalent strategy involves the annelation of a thiazole ring onto a functionalized pyridine. This can be achieved through various cyclization reactions starting from aminopyridines, halopyridines, or mercaptopyridines. For instance, 2-amino-3-chloropyridine can react with potassium ethyl xanthate to form a thiazolopyridine framework.[6]
These methods offer good control over the substitution pattern on the pyridine ring. However, the synthesis of the initial substituted pyridine can sometimes be multi-stepped and challenging.
II. Modern Synthetic Strategies: Efficiency and Innovation
Contemporary approaches to thiazolopyridine synthesis focus on improving efficiency, yields, and environmental friendliness. These methods often employ advanced catalytic systems and reaction conditions.
A. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[7][8] The synthesis of thiazolopyridines has greatly benefited from this technology, with many classical reactions being adapted for microwave conditions. For example, microwave-assisted one-pot multi-component reactions have been developed for the green synthesis of thiazolo[3,2-a]pyridine derivatives in water.[9]
The key advantage of microwave synthesis is the rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier purification.[7]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conditions | Reaction Time | Yield (%) | Reference |
| Synthesis of Thiazolopyrimidines | Conventional | 24 h | 42-55 | [8] |
| Synthesis of Thiazolopyrimidines | Microwave | 8 min | 69-88 | [8] |
B. Multicomponent Reactions (MCRs): A Paradigm of Atom Economy
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for their atom economy and operational simplicity.[10] Several MCRs have been devised for the synthesis of highly functionalized thiazolopyridines. A notable example is the five-component cascade reaction for the synthesis of 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives.[11]
The elegance of MCRs lies in their ability to rapidly generate molecular complexity from simple precursors in a single step.[10]
Caption: General workflow of a multicomponent reaction for thiazolopyridine synthesis.
C. Palladium-Catalyzed Cross-Coupling Reactions: Precision in Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in thiazolopyridine synthesis is no exception. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Direct arylation of thiazoles with aryl bromides, catalyzed by palladium acetate, is a powerful technique for introducing aryl substituents onto the thiazole ring.[12][13]
The main advantage of these methods is the high degree of control over the substitution pattern, allowing for the synthesis of a wide array of derivatives with diverse functionalities.[14] However, the cost of the palladium catalyst and the need for specific ligands can be a drawback.
III. Green Chemistry Approaches: Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For thiazolopyridines, this has led to the development of methodologies that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
One-pot syntheses in aqueous media, often facilitated by microwave irradiation or the use of biocatalysts like chitosan, exemplify this trend.[9][15] The use of reusable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic protocols.[16] These approaches not only reduce the environmental impact but can also lead to simplified work-up procedures and cost savings.
IV. Experimental Protocols
A. General Procedure for Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyridine Derivatives
This protocol is a general representation based on literature procedures.[9]
-
In a microwave-transparent vessel, combine the appropriate aldehyde (1 mmol), malononitrile (2 mmol), and 2-mercaptoacetic acid (1.5 mmol) in water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 100 °C) for a designated time (typically 5-15 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
B. General Procedure for Palladium-Catalyzed Direct Arylation of a Thiazole Derivative
This protocol is a general representation based on literature procedures.[12]
-
To a reaction tube, add the thiazole derivative (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., P(t-Bu)3, 4 mol%), and a base (e.g., Cs2CO3, 2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a dry, degassed solvent (e.g., DMF or DMA, 3 mL).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Conclusion
The synthesis of substituted thiazolopyridines has evolved significantly, from classical condensation reactions to highly efficient and sustainable modern methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.
For rapid access to a diverse range of analogs, microwave-assisted multicomponent reactions offer a powerful platform. For the precise installation of specific substituents, palladium-catalyzed cross-coupling reactions provide unparalleled control. As the demand for novel thiazolopyridine-based therapeutics continues to grow, the development of even more innovative and sustainable synthetic methods will remain a key area of research.
VI. References
-
Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities. --INVALID-LINK--
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. --INVALID-LINK--
-
Methods of synthesis and properties of thiazolopyridines. --INVALID-LINK--
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. --INVALID-LINK--
-
Synthetic strategies for thiazolopyridine derivatives. --INVALID-LINK--
-
Synthesis of Thiazolo[4,5-d]pyridines. --INVALID-LINK--
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. --INVALID-LINK--
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. --INVALID-LINK--
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. --INVALID-LINK--
-
Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). --INVALID-LINK--
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. --INVALID-LINK--
-
Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. --INVALID-LINK--
-
ChemInform Abstract: Synthesis of Substituted[9][17]Thiazolo[4,5-b]pyridines and[9][17]Thiazolo[4,5-d][9][17][18]triazines. --INVALID-LINK--
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. --INVALID-LINK--
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. --INVALID-LINK--
-
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. --INVALID-LINK--
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. --INVALID-LINK--
-
Learning from the Hantzsch synthesis. --INVALID-LINK--
-
Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. --INVALID-LINK--
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. --INVALID-LINK--
-
Hantzsch pyridine synthesis. --INVALID-LINK--
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. --INVALID-LINK--
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. --INVALID-LINK--
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. --INVALID-LINK--
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. --INVALID-LINK--
-
Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. --INVALID-LINK--
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. --INVALID-LINK--
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. --INVALID-LINK--
-
Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 11. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,7-Dichlorothiazolo[5,4-c]pyridine
Introduction: The Analytical Imperative for 2,7-Dichlorothiazolo[5,4-c]pyridine
This compound is a halogenated heterocyclic compound with a structure suggesting its potential as a key intermediate in pharmaceutical synthesis.[1] The precise quantification and purity assessment of such molecules are non-negotiable cornerstones of drug development, ensuring safety, efficacy, and batch-to-batch consistency. A validated analytical method is not merely a procedural formality; it is the foundation of data integrity, providing documented evidence that the method is fit for its intended purpose.[2][3]
This guide provides a comprehensive framework for the validation of analytical methods for this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, comparing the suitability of principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for assay and impurity profiling. The protocols and acceptance criteria herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2).[2][4][5]
Part 1: Foundational Strategy - Defining the Analytical Target Profile (ATP)
Before any validation is performed, the objective of the analytical procedure must be clearly defined. This is the essence of the Analytical Target Profile (ATP), a concept that shifts the focus from a prescriptive checklist to a scientific, risk-based approach.[6][7] The ATP defines what needs to be measured and the required quality of those results.
For this compound, we will consider two primary applications:
-
Assay (Quantification): To determine the potency of the bulk drug substance.
-
Impurity Profiling: To detect, identify, and quantify process-related impurities and degradation products.
The choice of analytical technique and the stringency of validation parameters are directly dictated by the ATP. An assay method demands high accuracy and precision, while an impurity method requires high specificity and a low limit of quantitation (LOQ).
Part 2: Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is the first critical decision. Based on the structure of this compound—a semi-volatile, thermally stable molecule with a UV-active chromophore—both RP-HPLC and GC-MS present as viable candidates.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness in quantifying active pharmaceutical ingredients (APIs) and their impurities.
-
Why it Works: The planar, aromatic structure of the thiazolo[5,4-c]pyridine core suggests strong retention on a hydrophobic stationary phase (like C18). Its conjugated system will allow for sensitive detection using a UV detector. This method is particularly well-suited for analyzing non-volatile degradation products that may form during stability studies.
-
Causality in Method Development:
-
Column Choice: A C18 column is the logical starting point due to its hydrophobicity, which will effectively retain the analyte.
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is optimal. A gradient elution (as opposed to isocratic) is crucial for impurity profiling, as it allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar degradants and late-eluting hydrophobic impurities are resolved.[8][9]
-
Detector: A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For analyzing residual solvents, starting materials, or thermally stable, volatile impurities, GC-MS offers unparalleled specificity and sensitivity.[10][11]
-
Why it Works: As a dichlorinated compound, this compound is expected to have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it an exceptionally powerful tool for impurity identification.[11]
-
Causality in Method Development:
-
Injection Mode: A split/splitless inlet is standard. A split injection is suitable for the main assay to avoid column overload, while a splitless injection is necessary for trace impurity analysis to maximize sensitivity.
-
Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a robust choice, offering good selectivity for a wide range of semi-volatile compounds.
-
Detector: A mass spectrometer is the detector of choice. It provides both quantitative data (from the total ion chromatogram or extracted ion chromatogram) and qualitative structural information, which is a significant advantage over HPLC-UV.[10]
-
Part 3: In-Depth Validation Protocols & Data Interpretation
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] The following protocols are designed as self-validating systems, where the experimental design inherently confirms the method's performance characteristics.
Visualizing the Validation Workflow
The overall process for validating a primary assay method, such as HPLC, follows a logical sequence of interdependent tests.
Caption: Overall workflow for analytical method validation.
Protocol 1: Specificity through Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[12] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[13][14] The goal is to achieve 5-20% degradation of the API to ensure that primary degradation products are generated at detectable levels.[14]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare Samples: Prepare solutions of this compound in a suitable solvent. Expose the API to a range of stress conditions as outlined in the diagram (acidic, basic, oxidative, thermal, and photolytic). Include an unstressed control sample.
-
Neutralization: For acid- and base-stressed samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using the proposed HPLC-PDA method alongside a placebo and reference standard.
-
Data Evaluation:
-
Resolution: Ensure that the main analyte peak is well-resolved from all degradation product peaks. The resolution factor (Rs) should be >2.0.
-
Peak Purity: Use the PDA detector to assess the peak purity of the analyte in all stressed samples. The purity angle should be less than the purity threshold.
-
Mass Balance: The sum of the assay value and the levels of all degradation products should be close to 100% of the initial assay value, demonstrating that all major degradants are accounted for.
-
Protocol 2: Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Step-by-Step Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For an assay method, the range should typically span 80% to 120% of the target concentration. For an impurity method, the range should cover from the LOQ to 120% of the impurity specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Plot the average peak area against concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visually inspect the plot for any deviation from linearity.
-
Protocol 3: Accuracy and Precision
-
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[15]
-
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Step-by-Step Protocol:
-
Prepare Samples:
-
For Accuracy: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
For Precision: Prepare six independent samples at 100% of the target concentration. For intermediate precision, a second analyst should repeat this on a different day.
-
-
Analysis: Analyze all prepared samples.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision will typically have a slightly wider but still acceptable limit (e.g., ≤ 2.0%).[12]
-
Comparative Summary of Validation Parameters
The following table provides a comparative overview of the typical performance characteristics and acceptance criteria for HPLC and GC-MS methods designed for the analysis of this compound.
| Validation Parameter | RP-HPLC-PDA Method (Assay & Impurity) | GC-MS Method (Impurity & ID) | Rationale / Justification |
| Specificity | Demonstrated by forced degradation; peak purity index > 0.995; resolution > 2.0 from degradants. | Confirmed by unique retention time and specific mass fragmentation pattern. Low potential for interference. | HPLC-PDA relies on chromatographic separation and spectral purity. GC-MS provides orthogonal confirmation via mass, which is inherently more specific. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | HPLC detectors (UV) generally exhibit higher linearity than MS detectors over wide concentration ranges. |
| Range (Assay) | 80% - 120% of nominal concentration | Not typically used for assay. | HPLC is the standard for API assays due to higher precision and accuracy. |
| Range (Impurity) | LOQ - 120% of specification limit | LOQ - 120% of specification limit | Both methods must be linear over the range where impurities are expected and quantified. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | Higher variability can be associated with GC sample introduction and potential matrix effects. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | Liquid injections in HPLC are generally more precise than the vaporization and transfer process in GC. |
| LOQ/LOD | Method dependent, typically ng level on-column. | Typically lower than HPLC, pg to fg level, especially in SIM mode. | MS detectors are generally more sensitive than UV detectors, making GC-MS ideal for trace analysis. |
| Robustness | Tested by varying flow rate (±10%), mobile phase composition (±2%), column temp (±5°C). | Tested by varying inlet temp (±10°C), carrier gas flow (±10%), oven ramp rate (±5%). | The method must be shown to be reliable under normal variations in laboratory conditions.[15] |
Conclusion
The validation of an analytical method for this compound is a systematic process that provides a high degree of assurance in the quality of the data generated. For comprehensive analysis, a dual-methodology approach is recommended. An RP-HPLC-PDA method should be validated as the primary stability-indicating method for assay and the quantification of non-volatile impurities. A complementary GC-MS method should be validated for the identification and quantification of volatile and process-related impurities. This orthogonal approach, where two highly dissimilar techniques are used, provides a powerful and scientifically sound strategy for ensuring the purity, quality, and safety of the drug substance. By grounding these validation activities in the principles of ICH Q2(R2), researchers can ensure their methods are robust, reliable, and meet global regulatory expectations.[6][12]
References
- 1. jk-sci.com [jk-sci.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. propharmagroup.com [propharmagroup.com]
Navigating the Therapeutic Potential of Thiazolopyridine Derivatives: A Comparative Guide to In Vivo Efficacy
Introduction: The Thiazolopyridine Scaffold - A Privileged Structure in Drug Discovery
The thiazolopyridine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have shown promise as potent inhibitors of various kinases, making them attractive candidates for anticancer therapies.[2][3] This guide provides a comparative overview of the preclinical in vivo efficacy of compounds derived from the broader thiazolopyridine family, with a particular focus on their evaluation in cancer models. While specific in vivo data for 2,7-Dichlorothiazolo[5,4-c]pyridine derivatives remains limited in publicly accessible literature, this guide will draw upon data from structurally related thiazolopyridine and thiazolopyrimidine compounds to provide a valuable comparative framework for researchers in the field. We will delve into their mechanism of action, compare their efficacy against established drugs, and provide detailed experimental protocols for their in vivo evaluation.
The primary therapeutic area for which thiazolopyridine derivatives have been investigated is oncology, with a focus on their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[4][5] Notably, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT and phosphoinositide 3-kinase (PI3K), both of which are critical targets in cancer therapy.[2][3]
Comparative In Vivo Efficacy of Thiazolopyridine Derivatives
The following table summarizes the available preclinical data on thiazolopyridine and related derivatives, comparing their efficacy with standard-of-care agents where possible. It is important to note that direct head-to-head in vivo studies are often lacking, and comparisons are based on data from different studies.
| Compound Class | Derivative Example | Therapeutic Target | In Vivo Model | Efficacy Metric | Comparator | Comparator Efficacy | Reference |
| Thiazolo[5,4-b]pyridine | Compound 6r | c-KIT (Imatinib-resistant) | Not specified in abstract, likely xenograft | Potent inhibition of imatinib-resistant c-KIT mutant | Imatinib, Sunitinib | 6r showed higher enzymatic and anti-proliferative activity than imatinib | [2] |
| Thiazolo[5,4-d]pyrimidine | Compound 3 | TRPV1 | Rat Carrageenan-induced thermal hyperalgesia | ED50 = 0.5 mg/kg (oral) | Not specified | Not applicable | [6][7] |
| Pyridine-Thiazole Hybrids | Compound 4 | PARP1 (potential) | In vitro 3D soft agar assay | Dose-dependent suppression of colony formation | Doxorubicin | Compound 4 showed greater selectivity for cancer cells | [8] |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | Not specified | Human gastric cancer MGC-803 xenograft (implied) | IC50 = 4.64 µM (in vitro) | 5-Fluorouracil | Comparable in vitro potency to 5-FU | [9] |
Note: The table highlights the diversity of targets and therapeutic areas for thiazolopyridine derivatives. While direct in vivo efficacy data in terms of tumor growth inhibition (TGI) or survival is not always detailed in the abstracts, the provided information points towards the promising potential of these scaffolds.
Key Signaling Pathways Targeted by Thiazolopyridine Derivatives
The anticancer activity of many thiazolopyridine derivatives stems from their ability to inhibit protein kinases that are crucial for tumor cell survival and proliferation. Two of the most prominent pathways are the c-KIT and PI3K signaling cascades.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, when activated by its ligand stem cell factor (SCF), triggers downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[2] Mutations in c-KIT can lead to its constitutive activation, driving the growth of certain cancers like gastrointestinal stromal tumors (GIST).[2]
Caption: The c-KIT signaling pathway and the inhibitory action of thiazolopyridine derivatives.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling node that regulates cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Dysregulation of this pathway is a common feature in many cancers.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of thiazolopyridine derivatives.
Experimental Protocols for In Vivo Efficacy Evaluation
The following protocols provide a standardized framework for assessing the in vivo anticancer efficacy of novel thiazolopyridine derivatives.
Xenograft Tumor Model in Immunocompromised Mice
This is the most common model for evaluating the efficacy of anticancer compounds.
Objective: To determine the effect of a test compound on the growth of human tumors implanted in mice.
Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MGC-803, GIST-T1) under standard conditions.[2][9]
-
Animal Housing: House immunocompromised mice (e.g., NOD/SCID or athymic nude mice) in a specific pathogen-free facility.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue tumor measurements throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
-
Toxicity Monitoring:
-
Monitor animal body weight and general health throughout the study.
-
Perform necropsy and collect major organs for histopathological analysis.
-
Caption: General workflow for a xenograft tumor model efficacy study.
Conclusion and Future Directions
Derivatives of the thiazolopyridine scaffold represent a promising class of compounds with demonstrated potential as inhibitors of key oncogenic pathways. While the available in vivo data is still emerging, the potent in vitro activity and the efficacy of related compounds in preclinical models provide a strong rationale for their continued development. Future studies should focus on comprehensive in vivo characterization, including pharmacokinetic and pharmacodynamic assessments, to fully elucidate the therapeutic potential of this versatile chemical scaffold. The protocols and comparative data presented in this guide offer a foundational resource for researchers embarking on the preclinical development of novel thiazolopyridine-based therapeutics.
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Thiazolopyridine Inhibitors
This guide provides a comprehensive comparison of the cytotoxic profiles of a new class of anti-cancer compounds: novel thiazolopyridine inhibitors. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of their performance against established alternatives, supported by experimental data and protocols. Our focus is on elucidating the scientific rationale behind the experimental design and interpreting the significance of the cytotoxic data in the context of targeted cancer therapy.
Introduction: The Emergence of Thiazolopyridines in Oncology
The thiazolopyridine scaffold has become a significant area of interest in medicinal chemistry due to its diverse biological activities, including potent anti-cancer properties.[1] These heterocyclic compounds have shown promise as inhibitors of key signaling pathways that are often dysregulated in cancer.[2] Many novel thiazolopyridine derivatives are being investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[3]
A critical aspect of pre-clinical drug development is the evaluation of a compound's cytotoxicity—its ability to kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit a biological process by 50%.[4] A lower IC50 value indicates a more potent compound.[4]
This guide will compare the cytotoxic effects of three novel thiazolopyridine inhibitors—TP101, TP202, and TP303—against a panel of human cancer cell lines. Their performance will be benchmarked against doxorubicin, a widely used chemotherapeutic agent.
Mechanism of Action: Targeting Cancer's Master Switches
The novel thiazolopyridine inhibitors discussed here have been designed to target specific protein kinases that are known to be key drivers of cancer progression. This targeted approach aims to achieve greater efficacy and reduced side effects compared to traditional chemotherapy.[5]
-
TP101 is designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in several cancers, including non-small cell lung cancer and breast cancer.[6][7]
-
TP202 targets the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell survival, growth, and proliferation. Its aberrant activation is a common feature of many human cancers.[8][9]
-
TP303 is a potent inhibitor of c-KIT, a receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST) and certain types of leukemia.[1]
The diagram below illustrates the signaling pathways targeted by these novel inhibitors.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to c-Met Kinase Inhibitors: Evaluating the Potential of the 2,7-Dichlorothiazolo[5,4-c]pyridine Scaffold
Introduction: c-Met as a Pivotal Target in Oncology
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), form a critical signaling axis in cellular physiology.[1] In normal biological processes, this pathway governs cell proliferation, motility, and morphogenesis. However, its aberrant activation—through gene amplification, activating mutations, or overexpression—is a well-documented driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[2][3] Dysregulation of the HGF/c-Met pathway can initiate a cascade of downstream signals, primarily through the PI3K/AKT and RAS/MAPK pathways, leading to uncontrolled cell growth, survival, invasion, and angiogenesis.[4][5]
A particularly significant alteration is the MET exon 14 skipping mutation (METex14), which impairs the receptor's normal degradation, leading to its sustained activation.[6][7] This has made c-Met an attractive and validated target for therapeutic intervention, leading to the development of several small-molecule kinase inhibitors. While many scaffolds have been explored, this guide focuses on the potential of the 2,7-Dichlorothiazolo[5,4-c]pyridine core structure, comparing its theoretical advantages against established, clinically approved c-Met inhibitors built on different molecular frameworks.
The c-Met Signaling Cascade: A Visual Overview
The binding of HGF to the c-Met receptor induces dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) in the kinase domain, creating docking sites for downstream effector proteins and initiating signaling.[7][8]
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Scaffold Analysis: The Promise of Thiazolopyridines
The thiazolopyridine core is a privileged scaffold in kinase inhibitor design. Its rigid, bicyclic structure provides a robust framework for orienting functional groups into the ATP-binding pocket of a kinase. The nitrogen atoms within the rings can act as crucial hydrogen bond acceptors, often interacting with the "hinge" region of the kinase, a key determinant of binding affinity and selectivity.[9]
While direct public data on c-Met inhibitors from the specific This compound scaffold is sparse, we can infer its potential. The chlorine atoms at the 2 and 7 positions serve as versatile synthetic handles, allowing for the strategic introduction of various side chains to explore the chemical space around the ATP-binding site. This functionalization is critical for optimizing potency, selectivity, and pharmacokinetic properties. For instance, modifications at similar positions on related scaffolds have been shown to target hydrophobic pockets and improve enzymatic inhibition against other kinases like c-KIT.[9]
Comparative Analysis: Established c-Met Inhibitors
To benchmark the potential of a novel scaffold, we must compare it against the current standard of care and other well-characterized inhibitors. The following agents utilize distinct core structures and have demonstrated significant clinical activity.
| Inhibitor (Brand Name) | Core Scaffold Class | Key Indication(s) | Reported IC50 (c-Met) | Key Reference(s) |
| Capmatinib (Tabrecta) | Imidazotriazine | Metastatic NSCLC with METex14 | 0.6 nM | [10][11][12] |
| Tepotinib (Tepmetko) | Pyridinyl-dihydropyrrolone | Metastatic NSCLC with METex14 | 3.0 nM | [6][12][13][14] |
| Savolitinib (Orpathys) | Triazolopyrazine | NSCLC with METex14 (China) | 5 nM | [15][16][] |
| AMG 337 (Investigational) | N/A (Proprietary) | Investigational (MET-amplified tumors) | Potent, selective | [4][18][19] |
Discussion of Alternatives:
-
Capmatinib (Tabrecta): An FDA-approved, highly potent and selective MET inhibitor.[11][20] Its clinical success in patients with METex14 mutations underscores the importance of a targeted approach.[12] The high potency (IC50 of 0.6 nM) sets a high bar for any new chemical entity.[12]
-
Tepotinib (Tepmetko): Another selective MET inhibitor approved for METex14-positive NSCLC.[13][21] It effectively blocks the abnormal protein signaling that drives cancer cell multiplication.[13]
-
Savolitinib (Orpathys): A highly selective MET tyrosine kinase inhibitor approved in China for METex14 NSCLC.[15][22] It binds ATP-competitively and has demonstrated potent tumor growth inhibition in preclinical models with dysregulated c-Met.[15][16]
-
AMG 337: A well-characterized investigational inhibitor that is highly selective for MET.[4][18] Preclinical studies have shown it robustly inhibits MET signaling in xenograft models and demonstrates antitumor activity specifically in MET-amplified tumors.[4][19][23]
Any inhibitor developed from the this compound scaffold would need to demonstrate comparable or superior potency, selectivity, and a favorable safety profile to be considered a viable alternative to these established agents.
Experimental Validation: A Step-by-Step Workflow
To rigorously evaluate a novel c-Met inhibitor, a tiered experimental approach is essential. This workflow ensures that observations from biochemical assays translate into the desired biological effects in a cellular context.
Caption: A logical workflow for characterizing novel c-Met inhibitors.
Protocol 1: In Vitro c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of a test compound on c-Met kinase activity and calculate its IC50 value. This is the first-pass screen for potency.
Principle: This assay measures the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate using ATP. A luminescent signal is generated that correlates with ADP production; thus, a lower signal indicates greater kinase inhibition.[1][24]
Materials:
-
Recombinant human c-Met kinase (e.g., BPS Bioscience, #40255)[24]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[1]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[24]
-
White 96-well microplate
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add 5 µL of a solution containing the c-Met enzyme and the kinase substrate in kinase buffer.
-
Add Inhibitor: Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). For a positive control (no inhibition), add 2.5 µL of 10% DMSO.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read Plate: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cells that are dependent on c-Met signaling (e.g., MET-amplified cell lines like SNU-5).
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[25]
Materials:
-
MET-dependent cancer cell line (e.g., SNU-5 gastric cancer cells)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[26][27]
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.[25]
-
Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the log of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Phosphorylated c-Met (p-Met)
Objective: To confirm that the compound inhibits its intended target within the cell by measuring the reduction in c-Met autophosphorylation.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein—in this case, c-Met phosphorylated at Tyr1234/1235. A decrease in the p-Met signal upon compound treatment indicates successful target engagement.
Materials:
-
MET-dependent cancer cell line
-
Test compound
-
HGF (for stimulation, if needed)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is preferred for phospho-antibodies to reduce background)
-
Primary Antibodies:
-
Rabbit anti-phospho-Met (Tyr1234/1235) (e.g., Cell Signaling Technology, #3077)[8]
-
Rabbit anti-total Met
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Starve cells of serum overnight if necessary, then treat with the test compound for 1-2 hours. If the cell line has low basal p-Met, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.[28] Load samples onto a polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Met (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[28]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-Met signal to the total Met or β-actin signal. Compare the normalized p-Met levels in treated samples to the untreated control.
Conclusion and Future Outlook
The development of c-Met inhibitors has provided a much-needed targeted therapy option for patients with specific oncogenic drivers like METex14 mutations.[12][20] Established drugs such as Capmatinib and Tepotinib have set a high standard for both potency and selectivity. While the This compound scaffold is not yet represented in a clinically approved c-Met inhibitor, its chemical tractability and the proven success of related heterocyclic structures in kinase inhibition suggest it is a promising foundation for novel drug discovery efforts.
Future work should focus on synthesizing a library of derivatives from this scaffold and systematically evaluating them using the rigorous biochemical and cellular workflows described. The ultimate goal is to identify a lead compound with superior potency against wild-type and resistant c-Met mutants, exquisite selectivity across the kinome to minimize off-target toxicity, and favorable drug-like properties for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capmatinib - Wikipedia [en.wikipedia.org]
- 11. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Tepotinib: MedlinePlus Drug Information [medlineplus.gov]
- 14. tepotinib [drugcentral.org]
- 15. Savolitinib | C17H15N9 | CID 68289010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 18. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. novartis.com [novartis.com]
- 21. ptmasterguide.com [ptmasterguide.com]
- 22. researchgate.net [researchgate.net]
- 23. news.cancerconnect.com [news.cancerconnect.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Thiazolopyridine-Based Kinase Inhibitors: A Guide for Researchers
The thiazolopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases have led to the development of numerous promising therapeutic candidates.[1] This guide provides a detailed, head-to-head comparison of three distinct thiazolopyridine-based kinase inhibitors, each targeting a different key signaling kinase: a novel c-KIT inhibitor for imatinib resistance, a potent PI3K inhibitor, and a selective allosteric TYK2 inhibitor.
We will delve into their mechanisms of action, comparative potency, and selectivity profiles, supported by experimental data. Furthermore, this guide will equip researchers with the necessary experimental protocols to conduct their own comparative analyses, ensuring scientific integrity and reproducibility.
The Thiazolopyridine Scaffold: A Versatile Framework for Kinase Inhibition
The thiazolopyridine core, a fusion of a thiazole and a pyridine ring, offers a rigid and planar structure with strategically positioned nitrogen and sulfur atoms that can act as hydrogen bond donors and acceptors. This arrangement allows for multiple favorable interactions with the hinge region and other key residues of the kinase ATP-binding site, a critical factor for achieving high inhibitory potency.[2] The versatility of the thiazolopyridine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of selectivity and pharmacokinetic properties for different kinase targets.[3][4]
Comparative Analysis of Thiazolopyridine-Based Kinase Inhibitors
For this guide, we will compare three exemplary thiazolopyridine-based inhibitors:
-
Compound 6r : A potent inhibitor of the c-KIT kinase, designed to overcome imatinib resistance.[3]
-
Compound 19a : A highly potent inhibitor of Phosphoinositide 3-kinase (PI3K).[4][5]
-
BMS-986165 (Deucravacitinib) : A first-in-class, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[6]
Biochemical Potency and Selectivity
A critical aspect of kinase inhibitor development is achieving high selectivity to minimize off-target effects.[7] The following tables summarize the available biochemical data for our three compounds of interest. It is important to note that this data is compiled from different studies, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions. For a definitive comparison, these compounds should be tested in parallel in a standardized kinase panel screening.[8]
Table 1: Biochemical Activity of c-KIT Inhibitor 6r
| Target Kinase | IC50 (µM) | Notes | Reference |
| c-KIT (wild-type) | 0.01 | Potent inhibition | [3] |
| c-KIT V560G/D816V | 4.77 | Effective against imatinib-resistant mutant | [3] |
| Imatinib (c-KIT V560G/D816V) | 37.93 | Reference compound | [3] |
A kinome scan of compound 6r at a concentration of 1.0 µM revealed that it inhibits a limited number of kinases by more than 90%, suggesting a reasonable degree of selectivity.[9]
Table 2: Biochemical Activity of PI3K Inhibitor 19a
| Target Kinase | IC50 (nM) | Notes | Reference |
| PI3Kα | 3.6 | Highly potent inhibition | [4][5] |
| PI3Kβ | >30 | ~10-fold selectivity over other isoforms | [4] |
| PI3Kγ | 1.8 | Highly potent inhibition | [4] |
| PI3Kδ | 2.5 | Highly potent inhibition | [4] |
Table 3: Biochemical Activity and Selectivity of TYK2 Inhibitor BMS-986165 (Deucravacitinib)
| Target Kinase | Inhibition Mechanism | Selectivity | Notes | Reference |
| TYK2 (JH2 domain) | Allosteric | High | Binds to the regulatory pseudokinase domain | [6] |
| JAK1, JAK2, JAK3 | - | High | Spares other JAK family members, reducing off-target effects | [10] |
BMS-986165 achieves its high selectivity by targeting the non-conserved pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding active site (JH1 domain) of the JAK family.[10][11]
Cellular Activity
Translating biochemical potency into cellular efficacy is a crucial step in drug development. Cellular assays provide a more physiologically relevant context by accounting for factors like cell permeability and intracellular ATP concentrations.[12]
Table 4: Cellular Proliferation Inhibition (GI50) of c-KIT Inhibitor 6r
| Cell Line | Target Kinase | GI50 (µM) | Notes | Reference |
| HMC1.2 | c-KIT V560G/D816V | 1.15 | Potent inhibition of imatinib-resistant cells | [3] |
| GIST-T1 | c-KIT (exon 11/13 mutation) | 0.01 | Potent inhibition | [3] |
Table 5: Cellular Activity of TYK2 Inhibitor BMS-986165 (Deucravacitinib)
| Assay | Cell Type | IC50 (nM) | Notes | Reference |
| IL-23 stimulated pSTAT3 | Human PBMC | 8.4 | Potent inhibition of TYK2-mediated signaling | [11] |
| IFNα stimulated IP-10 | Human Whole Blood | 51 | Demonstration of activity in a complex biological matrix | [11] |
Data on the cellular activity of PI3K inhibitor 19a was not available in the reviewed literature.
Key Signaling Pathways
Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[13]
Caption: Simplified c-KIT signaling pathway and the inhibitory action of Compound 6r.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, metabolism, and survival.[14][15] Class I PI3Ks are activated by receptor tyrosine kinases and G-protein coupled receptors, leading to the phosphorylation of PIP2 to PIP3, which in turn activates Akt and its downstream effectors.[12]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Compound 19a.
Experimental Protocols for Head-to-Head Comparison
To enable researchers to perform their own objective comparisons, we provide the following detailed, step-by-step protocols for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a standard method for determining the IC50 of an inhibitor against a purified kinase.[16]
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation : Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup : In a microplate, combine the kinase, its specific substrate (protein or peptide), and the diluted inhibitor in a suitable kinase reaction buffer.
-
Initiate Reaction : Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction : Terminate the reaction, often by adding a strong acid (e.g., phosphoric acid).
-
Separation : Spot the reaction mixture onto a filter membrane that binds the substrate but not the free ATP. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.[17][18]
Methodology:
-
Cell Seeding : Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment : Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis and ATP Measurement : Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Reading : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control and plot the percentage of growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of an inhibitor to its target kinase.[5][9][11][19]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Transfection : Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating : After allowing for protein expression, plate the transfected cells into a white-walled 96-well plate.
-
Compound and Tracer Addition : Add the test inhibitor at various concentrations, followed by a specific fluorescent tracer that also binds to the target kinase.
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Substrate Addition : Add the NanoLuc® substrate to initiate the luminescence reaction.
-
BRET Measurement : Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
-
Data Analysis : Calculate the BRET ratio. The inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.
Conclusion
The thiazolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The three examples highlighted in this guide—a potent c-KIT inhibitor overcoming resistance, a highly active PI3K inhibitor, and a selective allosteric TYK2 inhibitor—demonstrate the remarkable versatility of this chemical framework. While the presented data offers a snapshot of their individual performance, a direct, head-to-head comparison using standardized kinase panel screening is paramount for a definitive assessment of their selectivity profiles. The provided experimental protocols serve as a robust starting point for researchers to conduct such comparative studies, ultimately aiding in the development of more effective and safer targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.bms.com [news.bms.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. schrodinger.com [schrodinger.com]
- 16. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 2 Trial of Selective Tyrosine Kinase 2 Inhibition in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assayquant.com [assayquant.com]
- 19. researchgate.net [researchgate.net]
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
An In-Depth Guide to Cross-Reactivity Profiling of 2,7-Dichlorothiazolo[5,4-c]pyridine Analogs for Kinase Inhibitor Discovery
The thiazolo[5,4-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors, with derivatives showing activity against a range of kinases including c-KIT and PI3K.[1][2][3] The 2,7-dichloro-substituted analog, in particular, offers multiple reaction sites for chemical modification, enabling the rapid generation of diverse compound libraries. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selectivity of these novel inhibitors.[4][5][6] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and systematic cross-reactivity profiling cascade is not just a regulatory requirement but a fundamental component of strategic drug discovery.
This guide provides a comprehensive framework for characterizing the selectivity of novel this compound analogs. We will move beyond a simple listing of methods to explain the underlying scientific rationale for a multi-tiered profiling strategy, from broad, kinome-wide biochemical screens to targeted, cell-based assays that confirm target engagement in a physiological context.
A Multi-Faceted Approach to Cross-Reactivity Profiling
A robust profiling strategy should be viewed as a funnel, starting with a broad, high-throughput assessment of the entire kinome and progressively narrowing down to more focused, physiologically relevant assays for the most promising candidates. This approach allows for early identification of potential liabilities and provides a deeper understanding of a compound's mechanism of action.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Part 1: Broad Kinome Profiling - Identifying the Full Spectrum of Interactions
The initial step in characterizing a novel inhibitor is to assess its binding affinity against a large, representative panel of kinases. This provides a global view of the compound's selectivity and helps to identify both the intended target(s) and any potential off-targets.
KINOMEscan®: A Competition Binding Assay for Comprehensive Profiling
The KINOMEscan® platform is a widely used method for this purpose.[8][9][10] It is a competition-based binding assay that measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large number of kinases.
Principle of the Assay:
-
Immobilized Ligand: An active-site directed reference ligand is immobilized on a solid support.
-
Kinase-DNA Conjugate: Each kinase in the panel is tagged with a unique DNA molecule.
-
Competition: The kinase, the immobilized ligand, and the test compound are incubated together. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
The primary output of a KINOMEscan® screen is typically presented as the percent of control, where a lower percentage indicates stronger binding. This data can be used to generate a selectivity profile for each compound.
Hypothetical KINOMEscan® Data for this compound Analogs:
| Kinase Target | Analog A (% Control) | Analog B (% Control) | Analog C (% Control) |
| Primary Target X | 1.5 | 5.2 | 0.8 |
| Off-Target Y | 85.3 | 92.1 | 75.4 |
| Off-Target Z | 45.6 | 78.9 | 10.2 |
| ... (400+ other kinases) | >90 | >90 | >90 |
Data is hypothetical and for illustrative purposes only.
Interpretation of the Data:
-
Analog C shows the highest potency for the primary target.
-
Analog A and Analog B are more selective than Analog C , which shows significant binding to Off-Target Z.
-
This initial screen allows for the prioritization of analogs for further study based on their potency and selectivity profiles.
Part 2: Cellular Target Engagement - Verifying On-Target Activity in a Physiological Context
While biochemical assays like KINOMEscan® are excellent for broad profiling, they do not always reflect a compound's behavior in a cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's ability to engage its target. Therefore, it is crucial to validate the findings from biochemical screens using cell-based target engagement assays.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific protein target within intact cells.[11][12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[14]
Principle of the Assay:
-
NanoLuc® Fusion: The target protein is fused to NanoLuc® luciferase, a small, bright enzyme that serves as the BRET donor.
-
Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the target protein is used as the BRET acceptor.
-
Energy Transfer: When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for energy transfer from the luciferase substrate to the tracer, generating a BRET signal.
-
Competitive Displacement: A test compound that binds to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity (IC50).[11][12]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
DPBS
-
Trypsin-EDTA
-
Plasmid DNA for NanoLuc®-target fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ fluorescent tracer specific for the target of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection (Day 1):
-
Plate HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare the transfection complex by mixing the NanoLuc®-target fusion plasmid DNA with the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Assay Preparation (Day 2):
-
Wash the transfected cells with DPBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in Opti-MEM™ with 4% FBS to neutralize the trypsin.
-
Centrifuge the cells and resuspend the pellet in Opti-MEM™ with 4% FBS.
-
Adjust the cell density to 2 x 10^5 cells/mL.[12]
-
-
Compound Treatment and Tracer Addition:
-
Prepare serial dilutions of the this compound analogs in Opti-MEM™.
-
Add the test compounds and the fluorescent tracer to the wells of a 96-well plate.
-
Add the cell suspension to each well.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique for verifying target engagement in cells and tissues.[16][17] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[18]
Principle of the Assay:
-
Compound Treatment: Intact cells are incubated with the test compound.
-
Thermal Challenge: The cells are heated to a range of temperatures.
-
Protein Precipitation: Unstable proteins denature and aggregate.
-
Lysis and Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Thermal Shift: A compound that binds to and stabilizes the target protein will result in a shift of the melting curve to a higher temperature.[18][19]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Detection
Materials:
-
Cell line expressing the target of interest
-
Complete cell culture medium
-
DPBS
-
Test compounds (this compound analogs)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or DMSO vehicle at the desired concentration for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in DPBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[20]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
The difference in the melting temperature (Tm) between the two curves represents the thermal shift induced by the compound.
-
Comparative Data for Cellular Target Engagement:
| Analog | NanoBRET™ IC50 (nM) | CETSA® Thermal Shift (ΔTm) at 10 µM |
| Analog A | 150 | +1.5°C |
| Analog B | >10,000 | No significant shift |
| Analog C | 25 | +5.2°C |
Data is hypothetical and for illustrative purposes only.
Interpretation of the Data:
-
Analog C demonstrates the most potent on-target activity in a cellular context, consistent with the biochemical data.
-
Analog A shows moderate cellular activity.
-
Analog B , despite showing some activity in the biochemical assay, has poor cellular target engagement, possibly due to poor cell permeability or rapid efflux.
-
This data provides crucial information for selecting the most promising compounds for further development.
Conclusion: A Pathway to Selective and Potent Inhibitors
The development of selective kinase inhibitors from the this compound scaffold requires a systematic and multi-faceted approach to cross-reactivity profiling. By integrating broad kinome-wide screening with robust, cell-based target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity and mechanism of action. This guide provides a framework for these studies, emphasizing the importance of not just generating data, but also understanding the scientific principles behind the chosen methodologies. This rigorous approach will ultimately lead to the identification of more potent, selective, and ultimately, safer therapeutic candidates.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CETSA [cetsa.org]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Thiazolopyridine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Heterocyclic Therapeutics
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity has led researchers to the vast and versatile world of heterocyclic compounds. Among these, thiazolopyridines, bioisosteres of purines, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features allow for a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive framework for benchmarking new thiazolopyridine-based compounds against established drugs, ensuring a rigorous and objective evaluation of their therapeutic potential. By presenting supporting experimental data and detailed methodologies, we aim to empower researchers to make informed decisions in the drug discovery and development pipeline.
I. Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in a wide array of human cancers makes it a prime target for therapeutic intervention.[2][3] Several novel thiazolopyridine and related thiazolopyrimidine derivatives have been synthesized and show promise as potent anticancer agents, with some exhibiting inhibitory effects on this crucial pathway.[4][5]
Benchmarking Strategy: Head-to-Head with a Clinical Gold Standard
To ascertain the therapeutic potential of novel thiazolopyridine compounds, a direct comparison with a clinically relevant and widely used chemotherapeutic agent is paramount. Doxorubicin , an anthracycline antibiotic, serves as an ideal benchmark due to its broad-spectrum anticancer activity and well-characterized mechanisms of action, which include DNA intercalation and topoisomerase II inhibition.[6][7][8]
Experimental Design & Protocols
A robust evaluation of anticancer efficacy involves a multi-pronged approach, assessing cytotoxicity, and the induction of apoptosis.
The initial screening of anticancer activity is typically performed using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT/XTT cell viability assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the novel thiazolopyridine compounds and Doxorubicin (as a positive control) for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[9][10]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the thiazolopyridine compounds and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[12]
Data Summary: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | % Apoptotic Cells (at IC₅₀) |
| Novel Thiazolopyridine 1 | MCF-7 | [Insert Data] | [Insert Data] |
| Novel Thiazolopyridine 2 | A549 | [Insert Data] | [Insert Data] |
| Doxorubicin | MCF-7 | [Insert Data] | [Insert Data] |
| Doxorubicin | A549 | [Insert Data] | [Insert Data] |
II. Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[13] Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are effective therapeutic agents.[14] Thiazolopyridine derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs.
Benchmarking Strategy: Comparison with a Selective COX-2 Inhibitor
Celecoxib , a selective COX-2 inhibitor, is an appropriate benchmark for evaluating the anti-inflammatory potential of new thiazolopyridine compounds.[13][15] Its well-established efficacy and safety profile provide a solid basis for comparison.[16][17][18]
Experimental Design & Protocol
The carrageenan-induced paw edema model in rats is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[14][19][20][21]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Step-by-Step Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test thiazolopyridine compounds and Celecoxib orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.
Data Summary: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Novel Thiazolopyridine 1 | [Insert Data] | [Insert Data] |
| Novel Thiazolopyridine 2 | [Insert Data] | [Insert Data] |
| Celecoxib | [Insert Data] | [Insert Data] |
| Control (Carrageenan only) | - | 0% |
III. Antimicrobial Activity: Targeting Bacterial Growth
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazolopyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Benchmarking Strategy: Comparison with a Broad-Spectrum Antibiotic
Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, is an excellent benchmark for assessing the antimicrobial efficacy of new thiazolopyridine compounds.[23][24] It has a well-defined mechanism of action, inhibiting bacterial DNA gyrase, and is effective against a wide range of Gram-positive and Gram-negative bacteria.[24][25][26][27]
Experimental Design & Protocol
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[28][29][30][31]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for broth microdilution MIC assay.
Step-by-Step Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
-
Compound Preparation: Prepare a series of two-fold dilutions of the thiazolopyridine compounds and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.[28]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[31]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[31]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel Thiazolopyridine 1 | [Insert Data] | [Insert Data] |
| Novel Thiazolopyridine 2 | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] |
Conclusion: A Path Forward for Thiazolopyridine-Based Drug Discovery
This guide has outlined a systematic and robust approach for the comparative benchmarking of novel thiazolopyridine compounds. By employing standardized protocols and clinically relevant benchmarks, researchers can generate high-quality, reproducible data that will facilitate the objective assessment of these promising therapeutic agents. The integration of in vitro and in vivo assays provides a comprehensive evaluation of their anticancer, anti-inflammatory, and antimicrobial potential. The continued exploration of the thiazolopyridine scaffold, guided by rigorous preclinical evaluation, holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A comprehensive review on time-tested anticancer drug doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 18. Celecoxib showed superior cardiovascular safety over Ibuprofen and Naproxen | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]
- 19. inotiv.com [inotiv.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 26. Drug Utilization Evaluation Study of Ciprofloxacin Use and Adverse Events Occurrence: Role of Community Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 30. protocols.io [protocols.io]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,7-Dichlorothiazolo[5,4-c]pyridine
Essential Safety and Handling Guide for 2,7-Dichlorothiazolo[5,4-c]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound (CAS No. 884860-61-1). The following guidance is a synthesis of safety profiles for structurally analogous compounds, including chlorinated pyridines, thiazoles, and other heterocyclic aromatic compounds. It is imperative to treat this compound as a substance with significant potential hazards and to handle it with the utmost care in a controlled laboratory environment. This guide is intended to provide a robust framework for safety, not to replace a compound-specific SDS should one become available.
Hazard Assessment & Immediate Safety Concerns
Based on its chemical structure—a fused heterocyclic system containing a pyridine ring, a thiazole ring, and two chlorine atoms—this compound should be presumed to possess a combination of hazards.
-
Toxicity: Like many pyridine derivatives, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated aromatic compounds can exhibit toxicity affecting the liver, kidneys, and central nervous system.[1]
-
Irritation: The compound is likely a severe irritant to the eyes, skin, and respiratory tract.[2][3][4] Direct contact can cause irritation, and prolonged exposure may lead to chemical burns.[5][6]
-
Flammability: While the solid-state flammability may be low, pyridine and its derivatives are flammable liquids.[1][7] Vapors may form explosive mixtures with air, and dust from a solid compound could pose an explosion risk under certain conditions. Therefore, all sources of ignition must be rigorously excluded from the handling area.[5][6]
-
Carcinogenicity/Mutagenicity: Heterocyclic aromatic amines as a class are known to contain members that are probable carcinogens.[8][9] The toxicological properties of this specific compound have not been thoroughly investigated, and it should be handled as a potential carcinogen.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale & Expert Insight |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[3][10] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashing, such as during transfers of solutions or reaction workups. |
| Skin Protection | Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended.[1] Double-gloving is best practice. Note: Nitrile gloves are explicitly not recommended for pyridine due to poor chemical resistance.[1] | Glove selection is critical. Always check the manufacturer's compatibility chart. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin. A fully-buttoned, flame-retardant lab coat must be worn to protect against skin contact.[1] |
| Respiratory Protection | All handling of solid or dissolved this compound must occur within a certified chemical fume hood.[11] | The fume hood is the primary engineering control to prevent inhalation of vapors or fine particulate matter. If procedures with a high risk of aerosolization are unavoidable, or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][3] Respirator use requires prior medical clearance and fit-testing.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the lab, review this guide and the safety protocols for all other reagents in your experiment.
-
Don all required PPE as specified in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.[11]
-
-
Handling:
-
Conduct all manipulations, including weighing, transferring, and dissolving the compound, within the fume hood to prevent exposure to dust or vapors.[11]
-
Use non-sparking tools and ensure all electrical equipment is properly grounded to prevent ignition.[12][13]
-
Keep containers tightly closed when not in use.[3]
-
-
Storage:
-
Decontamination & Cleanup:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Decontaminate all glassware before removing it from the fume hood.
-
Emergency & Disposal Plans
Rapid and correct response to emergencies is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.[1][3]
Caption: Emergency Response Logic Tree.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[1][11]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and large volumes of water for at least 15 minutes, preferably in a safety shower. Seek immediate medical attention.[1][11]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal Plan:
As a halogenated heterocyclic compound, all waste containing this compound must be treated as hazardous.
-
Segregation: Collect all waste materials (unreacted compound, contaminated solvents, spill cleanup materials) in a dedicated, properly sealed, and labeled hazardous waste container.[1][14]
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list "this compound" as a constituent.[14][15]
-
Disposal Method: Do not dispose of this material down the drain or in regular trash.[16] Disposal must be handled by certified hazardous waste personnel, typically via high-temperature incineration.[17] Follow all local, state, and federal regulations for hazardous waste disposal.[18]
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. uakron.edu [uakron.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. researchgate.net [researchgate.net]
- 18. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
